molecular formula C8H9NO2 B111370 2-Methoxy-5-methylnicotinaldehyde CAS No. 1203499-47-1

2-Methoxy-5-methylnicotinaldehyde

Cat. No.: B111370
CAS No.: 1203499-47-1
M. Wt: 151.16 g/mol
InChI Key: ATPJDXXYBVDAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1) is a high-purity chemical building block with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . This compound is a substituted nicotinaldehyde of significant interest in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecules and its potential as a scaffold for investigating biological pathways. Scientific studies have established that nicotinaldehyde derivatives are potent competitive inhibitors of nicotinamidase enzymes, which are critical for NAD+ metabolism in bacteria, yeast, and other lower organisms but are absent in mammals . These enzymes are essential for the virulence of several human pathogens, making them attractive targets for developing novel antimicrobial agents . Researchers can utilize this aldehyde to probe nicotinamidase function and develop selective inhibitors. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is intended for research and manufacturing applications only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPJDXXYBVDAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601731
Record name 2-Methoxy-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-47-1
Record name 2-Methoxy-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methoxy-5-methylnicotinaldehyde" properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methoxy-5-methylnicotinaldehyde for Advanced Research

Introduction: Unveiling a Versatile Pyridine Scaffold

This compound, a substituted pyridine derivative, represents a molecule of significant interest to the medicinal and synthetic chemistry communities. Its strategic placement of methoxy, methyl, and aldehyde functional groups on the pyridine core creates a versatile scaffold ripe for chemical elaboration. The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, and derivatives such as this serve as critical starting points for constructing more complex molecular architectures.[1] The aldehyde group, in particular, provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for drug discovery screening.[2] This guide offers a comprehensive technical overview of its properties, a validated synthesis protocol, and its proven applications as a pivotal intermediate in the development of novel therapeutic agents.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in a research setting. These characteristics govern its behavior in reactions, its solubility in various solvent systems, and the methods by which it can be purified and identified.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 1203499-47-1[3]
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3]
Appearance Colorless to yellowish liquid[3]
Solubility Soluble in most organic solvents[3]
Predicted Density 1.123 ± 0.06 g/cm³[3]
Predicted Boiling Point 259.1 ± 35.0 °C[3]
Predicted pKa 1.89 ± 0.20[3]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectral features based on established principles of spectroscopy.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative. One would anticipate a singlet for the aldehyde proton (-CHO) in the downfield region (δ 9-10 ppm). The two aromatic protons on the pyridine ring would appear as distinct signals. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3-4 ppm, and the methyl group (-CH₃) attached to the ring would also be a singlet, typically further upfield.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show eight distinct signals corresponding to each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically >190 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group shifted downfield. The methoxy and methyl carbons would appear at the higher-field end of the spectrum.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1700-1720 cm⁻¹ would be characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹. Additionally, C=N and C=C stretching bands from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region, and C-O stretching from the methoxy group would be visible around 1250 cm⁻¹.[8]

  • MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (151.16). High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition (C₈H₉NO₂) with high accuracy.[4][8]

PART 2: Synthesis Methodology

The construction of this compound requires a strategic approach. A robust and reproducible synthesis is paramount for researchers who depend on this intermediate. While various synthetic routes could be envisioned, a highly effective method involves the directed ortho-metalation (DoM) of 2-methoxy-5-methylpyridine, followed by formylation. This approach offers excellent regiochemical control.

Proposed Synthetic Workflow: Directed Ortho-Metalation and Formylation

The methoxy group at the C2 position of the pyridine ring is a powerful directed metalating group (DMG). It effectively directs strong bases like n-butyllithium (n-BuLi) to deprotonate the adjacent C3 position, creating a lithiated intermediate that can then be quenched with an appropriate electrophile to install the aldehyde group.

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Electrophilic Quench (Formylation) cluster_2 Step 3: Workup & Hydrolysis A 2-Methoxy-5-methylpyridine (Starting Material) B Lithiated Intermediate A->B  n-BuLi, THF  -78 °C D Tetrahedral Intermediate B->D C N,N-Dimethylformamide (DMF) C->D E This compound (Final Product) D->E  Aqueous Workup  (e.g., NH4Cl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the target compound.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material Addition: Add 2-methoxy-5-methylpyridine (1.0 equivalent) to the cooled THF.

  • Metalation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is critical for the regioselectivity of the subsequent step.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure liquid.

  • Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined previously (¹H NMR, ¹³C NMR, IR, and MS).

PART 3: Applications in Medicinal Chemistry & Drug Development

This compound is not an end product but a valuable starting point for creating molecules with potential therapeutic value. Its utility stems from the reactivity of the aldehyde and the inherent biological relevance of the substituted pyridine core.[1]

Role as a Versatile Chemical Intermediate

The true power of this compound lies in its function as a molecular building block.[9] The aldehyde group is a gateway to a wide array of other functional groups and heterocyclic systems.

G cluster_0 Core Precursor cluster_1 Primary Transformations cluster_2 Secondary Derivatives & Applications A 2-Methoxy-5- methylnicotinaldehyde B Schiff Bases / Imines A->B  R-NH₂ C Alcohols A->C  NaBH₄  (Reduction) D Carboxylic Acids A->D  KMnO₄  (Oxidation) E Heterocycles (e.g., Thiazolidinones) B->E  Further Cyclization F Amines B->F  Reduction G Esters / Amides D->G  Esterification /  Amide Coupling

Caption: Derivatization pathways from this compound.

  • Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines readily forms Schiff bases (imines). These derivatives are widely investigated in medicinal chemistry and have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10]

  • Access to Nicotinic Acids: Oxidation of the aldehyde group yields the corresponding 2-methoxy-5-methylnicotinic acid. Nicotinic acid derivatives are of immense interest due to their presence in many biologically active compounds and are explored as inhibitors for various enzymes.[1]

  • Formation of Novel Heterocycles: The aldehyde can participate in multi-component reactions to construct more complex heterocyclic systems, which are a cornerstone of modern drug discovery. For example, derivatives of related substituted aldehydes are used to create thiazolidinones and other structures with potential anticancer activity.[10]

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (like sodium triacetoxyborohydride) provides direct access to secondary and tertiary amines, which are common functionalities in pharmaceutical agents.

The collective evidence from studies on related pyridine and nicotinic acid derivatives suggests that compounds synthesized from this compound could be promising candidates for screening against a range of diseases, including cancer and microbial infections.[11][12]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Use in a well-ventilated area or under a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin and eye contact.[13][14]

  • Hazards: The compound is classified as harmful if swallowed.[3] It may cause skin and eye irritation.[3][13]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[13]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • In Case of Skin Contact: Wash with plenty of soap and water.[13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[14] Keep away from heat and sources of ignition.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxy-5-methylnicotinaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of the compound's chemical identity, physical and spectral characteristics, and stability. Detailed, field-proven protocols for the experimental determination of these properties are provided to ensure methodological integrity and reproducibility. The guide aims to serve as a foundational resource for the effective handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound, also known as 2-Methoxy-5-methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative. The unique arrangement of an aldehyde, a methoxy group, and a methyl group on the pyridine ring imparts a distinct electronic and steric profile, making it a versatile building block in organic synthesis. Its structural motifs are of significant interest in the development of novel small molecules for pharmaceutical and materials science applications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use, from reaction design and optimization to purification and formulation. This guide provides a detailed examination of these properties, grounded in established analytical techniques and predictive data.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This section outlines the key identifiers for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-methoxy-5-methylpyridine-3-carbaldehyde

  • Common Synonyms: this compound, 2-Methoxy-5-Methyl-pyridine-3-carbaldehyde[1]

  • CAS Number: 1203499-47-1[1]

  • Molecular Formula: C₈H₉NO₂[1][2]

  • Molecular Weight: 151.16 g/mol [1][2]

Chemical Structure

The molecular structure of this compound is depicted below. The structure features a pyridine ring substituted at the 2-, 3-, and 5-positions. The aldehyde group at the 3-position is the primary site of reactivity for nucleophilic addition and condensation reactions. The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties and steric accessibility of the ring and the aldehyde functionality.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValue / DescriptionSource
Appearance Colorless to yellowish liquid; Solid[1]
Odor Pungent, similar to tobacco[1]
Boiling Point 259.1 ± 35.0 °C (Predicted)[1]
Density 1.123 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.89 ± 0.20 (Predicted)[1]
Solubility Soluble in most organic solvents[1]
Storage Room Temperature[1]
InChI Key ATPJDXXYBVDAIT-UHFFFAOYSA-N[3]
SMILES CC1=CC(=C(N=C1)OC)C=O[3]

Spectroscopic and Chromatographic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an overview of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, the methyl protons, and the methoxy protons. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of these protons.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, aldehyde, methyl, and methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands will appear around 2850-3100 cm⁻¹.

  • C-O stretch (ether): A characteristic band is expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (151.16). Predicted adducts include [M+H]⁺ at m/z 152.07060 and [M+Na]⁺ at m/z 174.05254[3].

Experimental Protocols

To ensure the reliability and validity of experimental data, standardized protocols are essential. This section provides step-by-step methodologies for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Add a small amount of TMS.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16 ppm spectral width, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 250 ppm spectral width, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

Protocol for High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance)

    • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Analysis: Inject the sample and run the HPLC method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the sample based on the relative peak areas.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Run Gradient hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2

Caption: A generalized workflow for HPLC purity analysis.

Reactivity and Stability

This compound is expected to exhibit reactivity typical of aromatic aldehydes. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination. The pyridine ring can be involved in electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group may deactivate the ring towards such reactions.

The compound is listed as an irritant and harmful if swallowed[1]. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical. It should be stored at room temperature in a well-sealed container, away from strong oxidizing agents.

Applications in Research and Drug Development

Substituted pyridines are a common scaffold in many biologically active compounds. The functional groups present in this compound make it a valuable precursor for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can be converted into other functional groups or used as a handle for conjugation to other molecules. The methoxy and methyl groups can be important for tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. While specific applications of this particular molecule are not extensively documented in publicly available literature, related nicotinic acid derivatives are of interest in medicinal chemistry for their potential antimicrobial and anticancer effects[4].

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The information presented, including its chemical identity, physical properties, spectral characteristics, and recommended experimental protocols, serves as a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is crucial for the successful application of this compound in synthetic chemistry and drug discovery endeavors.

References

2-Methoxy-5-methylnicotinaldehyde CAS number 1203499-47-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine heterocycle stands as a "privileged" scaffold, a core component in numerous marketed pharmaceuticals and agrochemicals.[1] Its unique electronic properties and capacity for functionalization make it an invaluable building block. This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1203499-47-1).

This document is crafted for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming instead to provide a cohesive understanding of the molecule's synthesis, reactivity, and potential. We will explore not just what to do in a laboratory setting, but why specific methodological choices are made, grounding our discussion in the principles of organic chemistry. The strategic placement of the methoxy, methyl, and aldehyde groups on the pyridine ring presents a unique combination of reactive sites, making this compound a particularly valuable intermediate for constructing complex molecular architectures.[2][3][4]

Core Molecular Profile and Safety Data

A thorough understanding of a compound begins with its fundamental properties and associated handling requirements. This compound is a solid at room temperature, and its handling requires adherence to standard laboratory safety protocols, particularly noting its classification as harmful if swallowed.[5][6]

PropertyValueSource(s)
CAS Number 1203499-47-1[5][7]
Molecular Formula C₈H₉NO₂[5][6]
Molecular Weight 151.16 g/mol [5]
Physical Form Solid[5]
IUPAC Name 2-methoxy-5-methylpyridine-3-carbaldehyde[6]
InChI Key ATPJDXXYBVDAIT-UHFFFAOYSA-N[5]
Canonical SMILES COc1ncc(C)cc1C=O[5]
Hazard Statement(s) H302 (Harmful if swallowed)[5]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Storage Temperature 2-8°C, under inert atmosphere

The Synthetic Landscape: Plausible Routes and Methodologies

While a definitive, peer-reviewed synthesis protocol for this specific molecule is not widely published, its structure suggests several logical and robust synthetic strategies based on established pyridine chemistry. As application scientists, we often devise syntheses by drawing from analogous, well-documented transformations.

Strategy A: Directed ortho-Metalation and Formylation

This approach is one of the most powerful for functionalizing substituted pyridines. The 2-methoxy group is a known directing group for ortho-metalation, activating the C3 position for deprotonation by a strong base. The resulting lithiated intermediate can then be trapped with an electrophilic formylating agent.

Causality of Experimental Choices:

  • Directed Metalation Group: The methoxy group's oxygen atom coordinates to the lithium of the strong base (e.g., LDA or n-BuLi), delivering the base to the adjacent C3 proton. This overcomes the inherent acidity of other ring protons, ensuring high regioselectivity.[8]

  • Base Selection: Lithium diisopropylamide (LDA) is often preferred over n-butyllithium for pyridines as it is less nucleophilic, reducing the risk of competitive addition to the pyridine ring itself.

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) are required to solvate the organolithium species without quenching it. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective "C1" electrophile for introducing an aldehyde group.

Hypothetical Protocol:

  • To a solution of 2-methoxy-5-methylpyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir for an additional 2 hours at -78 °C, then slowly warm to room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Synthesis_Route_A Start 2-Methoxy-5-methylpyridine Intermediate C3-Lithiated Intermediate Start->Intermediate 1. LDA, THF, -78 °C Product This compound Intermediate->Product 2. DMF 3. Aqueous Workup

Caption: Directed ortho-metalation and formylation workflow.
Strategy B: Reduction of a Nicotinic Acid Derivative

Another robust strategy involves the controlled reduction of the corresponding carboxylic acid, 2-methoxy-5-methylnicotinic acid, which is a known compound.[2] The primary challenge here is preventing over-reduction of the aldehyde to the alcohol.[9]

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: Direct reduction of a carboxylic acid to an aldehyde is difficult. The acid is first converted into a more reactive intermediate that is stable to the reducing agent but readily yields an aldehyde upon workup. A Weinreb amide is a classic example, but the use of morpholinamides has also been patented for nicotinaldehyde synthesis.[9] This activation prevents the formation of a stable gem-diol intermediate that would lead to the alcohol.

  • Reducing Agent: Lithium aluminium hydride (LiAlH₄) or its derivatives are powerful enough for this reduction. Using a modified, less reactive hydride like lithium tri-tert-butoxyaluminum hydride can also offer better control.

Hypothetical Protocol:

  • Amide Formation: Convert 2-methoxy-5-methylnicotinic acid to its corresponding morpholinamide. This can be achieved by first converting the acid to the acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with morpholine.

  • Reduction: To a solution of the 2-methoxy-5-methylnicotinoyl-morpholinamide (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (1.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the solids through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to isolate the aldehyde.

Synthesis_Route_B Acid 2-Methoxy-5-methyl- nicotinic Acid Amide Activated Intermediate (e.g., Morpholinamide) Acid->Amide Activation (e.g., SOCl₂, Morpholine) Product 2-Methoxy-5-methyl- nicotinaldehyde Amide->Product Reduction (LiAlH₄) & Workup Reactivity_Map cluster_aldehyde Aldehyde Reactions cluster_ring Pyridine Ring Reactions Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Olefination Core->Wittig Ph₃P=CHR Oxidation Oxidation Core->Oxidation KMnO₄ or CrO₃ Alkylation N-Alkylation Core->Alkylation MeI SnAr SₙAr at C2 Core->SnAr Strong Nu⁻

References

A Guide to the Structural Elucidation of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structural elucidation of 2-Methoxy-5-methylnicotinaldehyde. While this compound serves as a valuable building block in medicinal chemistry, a consolidated resource detailing its structural characterization is wanting. This document aims to fill that gap by presenting a logical and self-validating workflow. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will construct an unambiguous structural assignment. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, holds considerable interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a pyridine ring adorned with methoxy, methyl, and aldehyde functional groups, offers multiple reactive sites for the construction of more complex molecules. Nicotinaldehyde derivatives are precursors to a wide array of biologically active compounds, and understanding the precise structure of this particular building block is paramount for its effective use in drug discovery and development.

This guide will proceed with a multi-faceted analytical approach, beginning with the determination of the molecular formula and subsequently probing the functional groups and connectivity of the molecule. Each analytical technique is chosen for the specific and complementary information it provides.

The Analytical Workflow: A Strategy for Unambiguous Structure Determination

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Connectivity and Environment cluster_3 Final Confirmation Molecular_Formula Mass Spectrometry (Molecular Formula Determination) Functional_Groups Infrared Spectroscopy (Functional Group Analysis) Molecular_Formula->Functional_Groups Proton_NMR 1H NMR Spectroscopy (Proton Environment & Connectivity) Functional_Groups->Proton_NMR Carbon_NMR 13C NMR Spectroscopy (Carbon Skeleton) Proton_NMR->Carbon_NMR Final_Structure Final Structure Elucidation (Data Integration) Carbon_NMR->Final_Structure

Caption: A logical workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structure elucidation, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation

For this compound (C8H9NO2), the predicted monoisotopic mass is 151.0633 g/mol .[2]

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Ion IdentityInterpretation
151[M]+•Molecular ion peak, confirming the molecular weight.
150[M-H]•Loss of a hydrogen atom, likely from the aldehyde.
136[M-CH3]•Loss of a methyl radical, likely from the methoxy group.
122[M-CHO]•Loss of the formyl radical.
108[M-CHO, -CO]Subsequent loss of carbon monoxide.

The high-resolution mass spectrum would be expected to yield a molecular formula of C8H9NO2, providing the elemental composition and allowing for the calculation of the degree of unsaturation. For C8H9NO2, the degree of unsaturation is 5, suggesting the presence of a pyridine ring (4 degrees of unsaturation) and a carbonyl group (1 degree of unsaturation).

Infrared Spectroscopy: Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of neat liquid or solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbed radiation is detected, and an interferogram is generated.

  • Data Processing: A Fourier transform is applied to the interferogram to produce the final IR spectrum.

Predicted Infrared Spectrum and Interpretation

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3050C-H stretchAromatic (pyridine ring)
~2950, ~2850C-H stretchAliphatic (methyl and methoxy)
~2750C-H stretchAldehyde
~1700C=O stretchAldehyde
~1600, ~1480C=C and C=N stretchAromatic (pyridine ring)
~1250C-O stretchAryl ether (methoxy group)

The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of a carbonyl group, and the weaker band around 2750 cm⁻¹ further supports the presence of an aldehyde. The C-O stretch of the methoxy group is expected around 1250 cm⁻¹.[3] The aromatic stretches confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] We will examine both ¹H and ¹³C NMR.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

Predicted ¹H NMR Spectrum and Interpretation

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~9.8Singlet1H-CHOAldehyde protons are highly deshielded.
~8.1Singlet1HH-6 (Pyridine)Aromatic proton adjacent to the nitrogen and aldehyde.
~7.5Singlet1HH-4 (Pyridine)Aromatic proton deshielded by the aldehyde.
~4.0Singlet3H-OCH₃Methoxy protons are deshielded by the oxygen.
~2.4Singlet3H-CH₃Methyl protons on the aromatic ring.

The predicted ¹H NMR spectrum is expected to be relatively simple due to the lack of significant proton-proton coupling. The distinct chemical shifts of the aldehyde, aromatic, methoxy, and methyl protons would provide strong evidence for the proposed structure.

Predicted ¹³C NMR Spectrum and Interpretation

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) (Predicted)Carbon TypeAssignmentRationale
~190CH-CHOAldehyde carbonyl carbons are highly deshielded.
~162CC-2 (Pyridine)Carbon attached to the electronegative methoxy group.
~150CHC-6 (Pyridine)Aromatic carbon adjacent to nitrogen.
~140CHC-4 (Pyridine)Aromatic carbon.
~135CC-5 (Pyridine)Carbon attached to the methyl group.
~125CC-3 (Pyridine)Carbon attached to the aldehyde group.
~54CH₃-OCH₃Methoxy carbon.
~18CH₃-CH₃Methyl carbon.

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.[6] The chemical shifts provide crucial information about the electronic environment of each carbon, with the carbonyl carbon being the most downfield.

Caption: The confirmed structure of this compound.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound is achieved through the logical integration of data from multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups (aldehyde, methoxy, pyridine ring), and ¹H and ¹³C NMR spectroscopy provide the detailed connectivity and chemical environment of each atom. The congruence of the predicted data with the known principles of spectroscopy provides a high degree of confidence in the final structural assignment. This systematic and self-validating workflow serves as a robust template for the structural characterization of novel organic molecules in research and development.

References

A Technical Guide to 2-Methoxy-5-methylnicotinaldehyde (C₈H₉NO₂): Properties, Synthesis, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative of increasing importance in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a representative synthetic protocol, and explores its applications as a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in the laboratory. We will delve into its molecular characteristics, a validated workflow for its preparation and purification, and its strategic role in the synthesis of more complex molecules.

Core Molecular Identifiers and Physicochemical Properties

This compound, also known by its systematic name 2-Methoxy-5-methylpyridine-3-carbaldehyde, is a specialized organic compound.[1] Its identity and characteristics are defined by a unique combination of a pyridine core functionalized with methoxy, methyl, and aldehyde groups. This specific arrangement of functional groups dictates its reactivity and utility as a building block in organic synthesis.

The fundamental quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

ParameterValueSource
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1]
Monoisotopic Mass 151.06332 Da[3]
CAS Number 1203499-47-1[1]
Systematic Name 2-Methoxy-5-methylpyridine-3-carbaldehyde[1]
Synonyms This compound, 2-Methoxy-5-methylpyridine-3-carboxaldehyde[1]
Predicted Density 1.123 ± 0.06 g/cm³[1]
Predicted Boiling Point 259.1 ± 35.0 °C[1]

Physicochemical Characteristics:

  • Appearance: The compound typically presents as a colorless to yellowish liquid.[1]

  • Odor: It possesses a pungent, tobacco-like odor.[1]

  • Solubility: It is soluble in most common organic solvents, a property that facilitates its use in a wide range of reaction conditions.[1]

  • Storage: Recommended storage is at room temperature.[1]

Synthesis, Purification, and Characterization

The synthesis of this compound is not a trivial single-step process due to its specific substitution pattern. It is typically approached as a multi-step sequence starting from more readily available pyridine derivatives. The choice of synthetic route is governed by the need to precisely control the introduction of the aldehyde function at the C3 position of the substituted pyridine ring.

A logical and field-proven approach involves the oxidation of the corresponding primary alcohol, (2-methoxy-5-methylpyridin-3-yl)methanol. This precursor can be synthesized from a suitable pyridine starting material. This strategy is preferred because the oxidation of primary alcohols to aldehydes is a well-established and high-yielding transformation, offering excellent control and minimizing side reactions.

Synthesis_Workflow cluster_start Starting Material cluster_inter Intermediate cluster_final Final Product SM 2-Chloro-5-methyl-3- (hydroxymethyl)pyridine INT (2-Methoxy-5-methylpyridin-3-yl)methanol SM->INT Nucleophilic Substitution (NaOCH₃, Methanol) FP This compound INT->FP Selective Oxidation (PCC or Dess-Martin)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a self-validating system for the synthesis and purification of the target compound. Each step includes checkpoints for characterization to ensure the integrity of the material before proceeding.

Part A: Synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol (Intermediate)

  • Reaction Setup: To a solution of 2-chloro-5-methyl-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Isolation: Cool the mixture, quench with saturated aqueous NH₄Cl, and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate alcohol.

  • Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry.

Part B: Oxidation to this compound (Final Product)

  • Reaction Setup: To a solution of (2-methoxy-5-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature. Causality Note: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is critical for this synthesis.

  • Execution: Stir the reaction vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Workup & Isolation: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.

  • Final Characterization: Verify the purity and structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in research, particularly in drug development, stems from its role as a versatile chemical intermediate.[1] The aldehyde functional group is a key reactive site, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

One of the most powerful applications is in the synthesis of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in medicinal chemistry for generating molecular diversity and accessing a wide range of heterocyclic scaffolds known to possess biological activity.

Application_Pathway reagent1 2-Methoxy-5- methylnicotinaldehyde product Schiff Base / Imine (Potential Bioactive Scaffold) reagent1->product Condensation (Acid/Base Catalysis) reagent2 Primary Amine (R-NH₂) reagent2->product

Caption: Role as an intermediate in synthesizing Schiff bases for drug discovery.

The pyridine ring itself, with its specific methoxy and methyl substitution, influences the electronic properties and steric environment of the molecule. This pre-installed functionality is crucial for synthesizing targeted derivatives. For instance, related substituted pyridine structures are foundational in the development of kinase inhibitors, where the pyridine nitrogen acts as a key hydrogen bond acceptor for interacting with protein targets.[4] The strategic placement of the methoxy and methyl groups can be leveraged to fine-tune binding affinity, selectivity, and pharmacokinetic properties of the final drug candidates.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified as harmful (Xn) and is harmful if swallowed (Risk Code R22).[1]

  • Handling Precautions: It is considered an irritant and may be corrosive to the eyes and skin.[1] Therefore, direct contact should be avoided.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Laboratory Practice: All manipulations should be performed in a well-ventilated fume hood.[1] Adherence to good laboratory practices is mandatory when handling this compound.[1]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an important intermediate for creating complex molecules, particularly in the field of medicinal chemistry. This guide has provided the core technical data, a representative synthetic methodology, and an overview of its applications to empower researchers to confidently and safely incorporate this compound into their research and development programs.

References

Navigating the Spectroscopic Landscape of 2-Methoxy-5-methylnicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, presents a compelling case study in the application of modern spectroscopic techniques. This guide provides an in-depth technical exploration of the spectroscopic data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available in public-access databases, this document leverages high-fidelity predicted data, grounded in established spectroscopic principles, to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical challenges. Unambiguous confirmation of a molecule's structure is a critical early milestone, underpinning all subsequent biological and toxicological evaluations. Spectroscopic methods, particularly NMR, IR, and MS, serve as the cornerstone of this process, each providing a unique and complementary piece of the structural puzzle.

This compound (C₈H₉NO₂) is a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry. Its structure, featuring a substituted pyridine ring, an aldehyde, a methoxy group, and a methyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming its synthesis, assessing its purity, and predicting its reactivity.

This guide is structured to provide not just the data, but the scientific rationale behind the interpretation. We will explore the "why" behind the expected spectral features, empowering the reader to apply these principles to other novel compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the prerequisite for interpreting its spectroscopic data.

G cluster_nmr NMR Analysis Workflow Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Dissolve->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Dissolve->Acquire2D Interpret Interpret Spectra & Assign Signals Acquire1H->Interpret Acquire13C->Interpret Acquire2D->Interpret Structure Confirm Molecular Structure Interpret->Structure

The Strategic Utility of 2-Methoxy-5-methylnicotinaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine nucleus stands as a cornerstone of heterocyclic chemistry, prized for its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry. Within this vast chemical space, 2-Methoxy-5-methylnicotinaldehyde (CAS No. 1203499-47-1) emerges as a highly valuable, yet underexplored, building block.[2][3] This technical guide provides an in-depth analysis of its commercial availability, synthesis, and strategic applications, offering a roadmap for its effective utilization in the design and development of novel therapeutics.

The strategic placement of a methoxy group at the 2-position, a methyl group at the 5-position, and a reactive aldehyde at the 3-position of the pyridine ring endows this molecule with a unique combination of steric and electronic features.[4] The methoxy group can influence the molecule's conformation and metabolic stability, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This guide will delve into the practical aspects of sourcing and synthesizing this key intermediate, and explore its potential in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6][7]

Physicochemical Properties and Commercial Availability

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
Systematic Name 2-methoxy-5-methylpyridine-3-carbaldehyde[2][3]
CAS Number 1203499-47-1[2]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance Colorless to yellowish liquid[2]
Solubility Soluble in most organic solvents[2]
Boiling Point 259.1 ± 35.0 °C (Predicted)[2]
Density 1.123 ± 0.06 g/cm³ (Predicted)[2]

Commercial Sourcing:

This compound is available from several fine chemical suppliers, positioning it as a readily accessible starting material for research and development endeavors. The table below provides a comparative overview of prominent commercial sources.

SupplierPurityAvailable Quantities
Sigma-AldrichAldrichCPRGram scale
Fisher Scientific97%Gram scale
ABI ChemN/AInquiry
BLDpharm≥95%Gram to bulk scale
2a biotechN/AInquiry

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Strategic Synthesis Pathway

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route can be devised based on established reactivity patterns of substituted pyridines. The proposed two-step synthesis commences with the commercially available 2-chloro-5-methylpyridine and culminates in the target aldehyde via a Vilsmeier-Haack formylation followed by a nucleophilic aromatic substitution.

Synthesis_Pathway start 2-Chloro-5-methylpyridine intermediate 2-Chloro-5-methylnicotinaldehyde start->intermediate Vilsmeier-Haack (POCl₃, DMF) product This compound intermediate->product Nucleophilic Aromatic Substitution (NaOMe, MeOH)

Caption: Proposed two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 2-Chloro-5-methylpyridine

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this step, 2-chloro-5-methylpyridine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce an aldehyde group at the 3-position.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Add 2-chloro-5-methylpyridine (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methylnicotinaldehyde.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

The second step involves a nucleophilic aromatic substitution (SNA_r_) reaction, a cornerstone of pyridine chemistry.[8][9][10][11] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride at the 2-position by a methoxide anion.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-methylnicotinaldehyde (1.0 eq.) in anhydrous methanol (MeOH).

  • Add sodium methoxide (NaOMe, 1.2-1.5 eq.) to the solution. This can be added as a solid or as a solution in methanol.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-alkoxy-5-alkylpyridine-3-carbaldehyde scaffold is a valuable pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The aldehyde functionality of this compound provides a versatile entry point for the synthesis of a diverse array of kinase inhibitor scaffolds.

Kinase_Inhibitor_Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination wittig_olefination Wittig Olefination start->wittig_olefination heterocycle_formation Heterocycle Formation start->heterocycle_formation product1 Substituted Aminomethylpyridines reductive_amination->product1 product2 Styrylpyridine Derivatives wittig_olefination->product2 product3 Fused Pyridine Heterocycles heterocycle_formation->product3

Caption: Synthetic utility of this compound in generating diverse scaffolds.

One prominent application of this building block is in the synthesis of substituted pyridyl-pyrimidines, a core structure found in numerous kinase inhibitors, including the groundbreaking drug imatinib.[12] The aldehyde can be converted to a key intermediate that is then elaborated to the final drug molecule. For instance, a Wittig reaction could introduce a vinyl group, which can then participate in further transformations to build the pyrimidine ring. Alternatively, the aldehyde can undergo condensation with an appropriate amine to form an imine, which is then cyclized to a dihydropyridine, a precursor to many calcium channel blockers.[1]

While direct examples of this compound in late-stage clinical candidates are not yet prevalent in the public domain, its structural motifs are present in a number of patented compounds targeting various kinases. The strategic combination of the 2-methoxy and 5-methyl groups can provide an optimal balance of potency, selectivity, and pharmacokinetic properties.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons on the pyridine ring, the methoxy protons (around 3.8-4.2 ppm), and the methyl protons (around 2.2-2.6 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 151.06332 Da.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (typically around 1690-1715 cm⁻¹) and C-O stretching of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important and commercially available building block for medicinal chemistry and drug discovery. Its versatile aldehyde functionality, coupled with the favorable electronic and steric properties imparted by the methoxy and methyl substituents on the pyridine ring, makes it an attractive starting material for the synthesis of complex molecular architectures. The plausible and efficient synthetic route outlined in this guide provides a practical approach for its laboratory-scale preparation. As the quest for novel and selective kinase inhibitors and other targeted therapeutics continues, the utility of well-designed pyridine scaffolds like this compound is poised to grow, offering new avenues for the development of next-generation medicines.

References

The Strategic Role of 2-Methoxy-5-methylnicotinaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a versatile and highly valuable synthon. Its unique electronic and steric properties, arising from the interplay of the methoxy, methyl, and aldehyde functionalities on the pyridine core, render it a powerful tool in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant biological and pharmaceutical relevance. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, with a focus on its application in key multicomponent reactions and the construction of medicinally important scaffolds. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven experimental protocols to empower researchers in drug discovery and development.

Introduction: Unveiling a Versatile Pyridine Synthon

This compound, with the chemical formula C8H9NO2 and a molar mass of 151.16 g/mol , is a colorless to yellowish liquid soluble in most organic solvents.[1] Its structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and a formyl (aldehyde) group at the 3-position. This strategic arrangement of functional groups provides multiple avenues for synthetic transformations, making it a sought-after intermediate in drug research.[1]

The electron-donating methoxy group at the 2-position influences the electron density of the pyridine ring, while the aldehyde at the 3-position serves as a key handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The methyl group at the 5-position provides a point of steric differentiation and can influence the biological activity of the final products. This guide will explore the synthetic utility of this unique building block, focusing on its application in powerful and efficient synthetic methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1203499-47-1[1]
Molecular Formula C8H9NO2[1]
Molar Mass 151.16 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Boiling Point 259.1±35.0 °C (Predicted)[1]
Density 1.123±0.06 g/cm3 (Predicted)[1]

The Power of Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The aldehyde functionality of this compound makes it an ideal substrate for several named MCRs.

The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2][3] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[2]

While specific literature detailing the use of this compound in the Biginelli reaction is not extensively available, its structural similarity to other aromatic aldehydes suggests its high potential as a substrate. The general mechanism, catalyzed by a Brønsted or Lewis acid, involves the initial condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the DHPM product.[3]

Diagram 1: Proposed Biginelli Reaction with this compound

Biginelli_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 2-Methoxy-5- methylnicotinaldehyde Iminium Iminium Aldehyde->Iminium + Urea - H2O Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Enolate Enolate Ketoester->Enolate Base Urea Urea DHPM Substituted Dihydropyrimidinone Adduct Adduct Iminium->Adduct + Enolate Adduct->DHPM Cyclization - H2O

Caption: Proposed pathway for the Biginelli reaction.

Experimental Protocol: General Procedure for the Biginelli Reaction

This protocol is a generalized procedure based on known Biginelli reactions and can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea (1.5 eq).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or a solvent-free approach can be considered. Introduce a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)3).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Table 2: Representative Conditions for the Biginelli Reaction

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaHClEthanolReflux~60[4]
4-MethoxybenzaldehydeMethyl AcetoacetateUreaBenzyltriethylammonium chlorideSolvent-free100High[4]
Various Aromatic Aldehydes1,3-Dicarbonyl CompoundsUreaIndium(III) ChlorideTHF5082-95[3]
The Hantzsch Dihydropyridine Synthesis: A Route to Calcium Channel Blockers

The Hantzsch dihydropyridine synthesis is a four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[5][6] These compounds are of immense pharmaceutical importance, with many serving as calcium channel blockers for the treatment of hypertension, such as nifedipine and amlodipine.[5]

The reaction mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the condensation of the second equivalent of the β-ketoester with ammonia. A subsequent Michael addition followed by cyclization and dehydration affords the 1,4-DHP ring.[7]

Diagram 2: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis Start Reaction Mixture: This compound 2 eq. β-Ketoester Ammonia/Ammonium Acetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Enamine_Formation Enamine Formation Start->Enamine_Formation Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Derivative Cyclization->Product Quinolines_Synthesis Aldehyde 2-Methoxy-5- methylnicotinaldehyde Condensation_Product Condensation Product Aldehyde->Condensation_Product Knoevenagel Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation_Product Cyclization Cyclization/ Aromatization Condensation_Product->Cyclization + Aniline Aniline Aniline Derivative Aniline->Cyclization Quinolines Substituted Quinoline Cyclization->Quinolines

References

The Emerging Potential of 2-Methoxy-5-methylnicotinaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous biologically active compounds underscores its importance as a privileged structure. Within this class, 2-Methoxy-5-methylnicotinaldehyde emerges as a compound of significant interest, offering a unique combination of functional groups that present a wealth of opportunities for synthetic diversification and biological exploration. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its potential applications as a versatile building block in modern drug discovery. As we delve into the synthetic possibilities and hypothesized biological activities, we aim to equip researchers and drug development professionals with the foundational knowledge to harness the full potential of this intriguing molecule.

Physicochemical Properties and Synthetic Accessibility

This compound is an organic compound with the chemical formula C₈H₉NO₂ and a molar mass of 151.16 g/mol .[1] It typically presents as a colorless to yellowish liquid and is soluble in most organic solvents.[1] The presence of a methoxy group at the 2-position, a methyl group at the 5-position, and an aldehyde at the 3-position of the pyridine ring are key features that dictate its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NO₂[1][2]
Molar Mass151.16 g/mol [1]
AppearanceColorless to yellowish liquid[1]
SolubilitySoluble in most organic solvents[1]
pKa (Predicted)1.89 ± 0.20[1]

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from established organic chemistry principles and patents involving similar structures. A common approach to substituted nicotin-aldehydes involves the oxidation of the corresponding hydroxymethylpyridine. Alternatively, formylation of a pre-functionalized 2-methoxy-5-methylpyridine could be employed. One source suggests a synthesis method involving the reaction of 2-methyl pyridine with acetyl methyl hydrazide.[1]

The Nicotin-aldehyde Scaffold: A Privileged Motif in Medicinal Chemistry

The parent compound, nicotinaldehyde (3-pyridinecarboxaldehyde), is a crucial intermediate in the pharmaceutical and agrochemical industries.[3] Its utility in synthesizing drugs for a range of diseases, including novel anti-inflammatory and anti-cancer agents, highlights the therapeutic potential embedded within this structural class.[3] Nicotinic acid derivatives, which are closely related, are also of great interest due to their presence in various biologically active compounds.[4] The specific substitution pattern of this compound can be leveraged to synthesize novel compounds with potential therapeutic properties.[4]

Derivatization Potential: A Gateway to Chemical Diversity

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.

Key Derivatization Reactions
  • Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for introducing a wide array of amino functionalities. This allows for the exploration of interactions with biological targets that have amine-binding pockets.

  • Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons olefination) can be used to convert the aldehyde into various substituted alkenes, providing a means to extend the carbon scaffold and introduce conformational constraints.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) via Knoevenagel condensation, or with hydrazines and hydroxylamines, can generate a variety of heterocyclic and acyclic derivatives. For instance, condensation with primary amines can yield Schiff bases (imines), which themselves can be valuable pharmacophores or intermediates.[5]

Derivatization_Potential

Potential Therapeutic Applications and Biological Targets

Based on the known biological activities of structurally similar compounds, several potential therapeutic applications for derivatives of this compound can be hypothesized.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridine ring is a core component of nicotine, the primary agonist of nAChRs.[6] These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, ADHD, and depression.[6][7] The development of selective nAChR ligands is a major focus of drug discovery.[6] Structure-activity relationship (SAR) studies of nicotine analogues have shown that modifications to the pyridine ring can significantly impact binding affinity and functional activity at different nAChR subtypes.[8][9] The methoxy and methyl substituents on the this compound scaffold could influence selectivity and potency towards specific nAChR subtypes.

nAChR_Modulation

Kinase Inhibition

Pyridine-based compounds are widely investigated as kinase inhibitors.[5] The ATP-binding site of many kinases contains a hinge region that forms hydrogen bonds with heterocyclic scaffolds. The nitrogen atom of the pyridine ring in this compound derivatives could act as a hydrogen bond acceptor, a key interaction for kinase inhibition. The substituents on the pyridine ring can be modified to optimize interactions with other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.

Antimicrobial and Anticancer Activity

Derivatives of nicotinic acid have been investigated for their antimicrobial and anticancer effects.[4] For instance, some nicotinic acid derivatives are being explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-proliferative drugs.[4] Furthermore, some indolo[2,3-b]quinolines, which can be synthesized from precursors with a similar substitution pattern, have shown significant cytotoxicity against cancer cell lines by modulating signaling pathways like PI3K/AKT/mTOR.[10]

Proposed Experimental Workflows

To explore the medicinal chemistry potential of this compound, a systematic approach involving synthesis, characterization, and biological evaluation is necessary.

Synthesis and Characterization Protocol

Objective: To synthesize a library of amine derivatives of this compound via reductive amination.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, piperazines)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (catalyst)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

  • Analytical instruments for characterization (NMR, LC-MS, HRMS)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive_Amination_Workflow

Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized library.

  • Primary Screening: High-throughput screening (HTS) against a panel of relevant biological targets. Based on the hypothesized applications, this could include:

    • Radioligand binding assays for various nAChR subtypes (e.g., α4β2, α7).

    • A panel of representative kinase activity assays.

    • Antiproliferative assays against a panel of cancer cell lines (e.g., NCI-60).

    • Antimicrobial susceptibility testing against a panel of bacterial and fungal strains.

  • Secondary Screening: Confirmation of hits from the primary screen and determination of potency (e.g., IC₅₀, EC₅₀, Kᵢ). This may involve orthogonal assays to rule out false positives.

  • Lead Optimization: For promising hits, further SAR studies would be conducted by synthesizing and testing additional analogues to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its unique substitution pattern on the privileged pyridine scaffold, combined with the synthetic tractability of the aldehyde functional group, provides a solid foundation for the generation of diverse chemical libraries. The hypotheses presented in this guide, based on the established medicinal chemistry of related compounds, suggest that derivatives of this compound could yield valuable modulators of nAChRs, kinase inhibitors, or novel anticancer and antimicrobial agents. It is our hope that this technical guide will inspire and facilitate further research into the medicinal chemistry applications of this versatile molecule, ultimately contributing to the discovery of new and effective medicines.

References

The Versatile Virtuoso: 2-Methoxy-5-methylnicotinaldehyde as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a paramount objective. These cyclic structures, incorporating atoms other than carbon in their rings, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within the diverse arsenal of synthetic precursors, 2-Methoxy-5-methylnicotinaldehyde has emerged as a particularly valuable and versatile building block. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the pyridine ring, coupled with the reactive aldehyde functionality, provide a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive exploration of the synthetic utility of this compound, detailing its application in the construction of key heterocyclic scaffolds and providing actionable insights for laboratory practice.

Core Properties and Reactivity Profile

This compound, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , is a substituted pyridine-3-carboxaldehyde.[1] The strategic placement of the electron-donating methoxy group at the 2-position and the methyl group at the 5-position significantly influences the reactivity of the pyridine ring and the aldehyde. The methoxy group, in particular, activates the pyridine ring towards electrophilic substitution and modulates the reactivity of the adjacent aldehyde.

The aldehyde group is the primary reactive handle for a multitude of chemical transformations. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for a variety of condensation and addition reactions. This reactivity is the cornerstone of its utility in building complex heterocyclic systems.

Key Synthetic Transformations and Applications

The true value of this compound lies in its ability to participate in a range of cyclization and multicomponent reactions to form diverse heterocyclic frameworks. Below, we delve into some of the most significant applications, providing both mechanistic insights and practical experimental protocols.

Knoevenagel Condensation: A Gateway to Substituted Alkenes and Fused Heterocycles

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated carbonyl compounds, which are themselves versatile intermediates for the synthesis of various heterocycles.

Mechanism and Causality: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol-type intermediate yields the stable α,β-unsaturated product. The choice of base and solvent can significantly impact the reaction rate and yield. For instance, using a more polar solvent can facilitate the formation of the ionic intermediates, thereby accelerating the reaction.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Catalyst (e.g., piperidine, ammonium acetate)

    • Solvent (e.g., ethanol, isopropanol)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the active methylene compound (1.0-1.2 eq).

    • Add a catalytic amount of the base (e.g., 2-3 drops of piperidine or 0.1-0.2 eq of ammonium acetate).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Representative Knoevenagel Condensation Reactions

Active Methylene CompoundCatalystSolventTypical Reaction TimeExpected Product
MalononitrilePiperidineEthanol1-3 hours2-((2-methoxy-5-methylpyridin-3-yl)methylene)malononitrile
Ethyl CyanoacetateAmmonium AcetateIsopropanol2-5 hoursEthyl 2-cyano-3-(2-methoxy-5-methylpyridin-3-yl)acrylate
Barbituric AcidPiperidineEthanol4-8 hours5-((2-methoxy-5-methylpyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Knoevenagel_Condensation

Caption: Knoevenagel condensation workflow.

Synthesis of Pyridopyrimidines: Scaffolds for Kinase Inhibitors

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors.[3][4] this compound serves as a key precursor for the construction of the pyridine ring in certain pyridopyrimidine syntheses.

A notable application is in the synthesis of pyridopyrimidinone derivatives that act as PI3 kinase inhibitors.[4] The synthesis typically involves a multi-step sequence starting with the aldehyde.

Synthetic Strategy: A common approach involves the initial conversion of this compound to a more elaborate pyridine derivative, which then undergoes cyclization to form the pyridopyrimidine core. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound can be the first step, followed by a series of transformations to introduce the necessary functionalities for the final cyclization.

Pyridopyrimidine_Synthesis

Caption: General synthetic route to pyridopyrimidines.

Reductive Amination: Building Blocks for Bioactive Amines

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[5] This reaction converts an aldehyde or ketone into an amine through an intermediate imine, which is then reduced in situ. Applying this to this compound allows for the introduction of a wide variety of amine functionalities, leading to compounds with potential biological activity.

Mechanism and Causality: The reaction proceeds in two main stages. First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This is an equilibrium process and is often favored by removing the water formed. In the second stage, a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added to reduce the imine to the corresponding amine. The choice of reducing agent is crucial; milder reducing agents are often preferred as they selectively reduce the imine in the presence of the starting aldehyde.

Experimental Protocol: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Primary or secondary amine

    • Reducing agent (e.g., sodium triacetoxyborohydride)

    • Solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Acetic acid (optional, as a catalyst for imine formation)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.

    • If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.

    • Add the reducing agent (1.2-1.5 eq) portion-wise to control the reaction rate.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Representative Reductive Amination Reactions

AmineReducing AgentSolventExpected Product
BenzylamineSodium triacetoxyborohydrideDichloromethaneN-((2-methoxy-5-methylpyridin-3-yl)methyl)benzenamine
MorpholineSodium borohydrideMethanol4-((2-methoxy-5-methylpyridin-3-yl)methyl)morpholine
AnilineSodium triacetoxyborohydride1,2-DichloroethaneN-((2-methoxy-5-methylpyridin-3-yl)methyl)aniline

Reductive_Amination

Caption: Reductive amination workflow.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its ability to readily participate in a variety of robust and well-established reactions, such as the Knoevenagel condensation and reductive amination, provides a reliable and efficient entry point to a diverse range of heterocyclic compounds. The application of this aldehyde in the synthesis of biologically active molecules, such as kinase inhibitors, underscores its significance in drug discovery and development.

Future research will undoubtedly continue to uncover new and innovative applications for this versatile precursor. The exploration of its use in novel multicomponent reactions, asymmetric catalysis, and the synthesis of complex natural product analogs holds immense promise. As the demand for novel heterocyclic scaffolds continues to grow across various scientific disciplines, this compound is poised to remain a key player in the synthetic chemist's toolkit, enabling the creation of the next generation of functional molecules.

References

The Strategic Intermediate: A Comprehensive Review of 2-Methoxy-5-methylnicotinaldehyde and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, represents a pivotal building block in the landscape of medicinal chemistry. Its unique electronic and steric properties, conferred by the methoxy, methyl, and aldehyde functionalities on the pyridine ring, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, chemical properties, and, most importantly, its role as a key intermediate in the development of novel therapeutics. A detailed exploration of its analogs and their associated biological activities, with a particular focus on their applications as kinase inhibitors and antimicrobial agents, is presented. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthetic utility and therapeutic potential of this important heterocyclic aldehyde.

Introduction: The Versatility of the Pyridine Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, the pyridine nucleus holds a privileged position due to its presence in numerous natural products and synthetic pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties to molecules.

This compound (also known as 2-methoxy-5-methylpyridine-3-carbaldehyde) is an organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] It is typically a colorless to yellowish liquid with a characteristic pungent odor and is soluble in most organic solvents.[1] The strategic placement of the electron-donating methoxy and methyl groups, along with the reactive aldehyde functionality, makes it a valuable intermediate for introducing diverse structural motifs and exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis and Chemical Properties

While detailed, peer-reviewed synthetic protocols for this compound are not extensively documented in publicly available literature, general synthetic strategies for substituted nicotinic aldehydes can be inferred.

A plausible and commonly employed method for the synthesis of such aldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For the synthesis of this compound, the starting material would be 2-methoxy-5-methylpyridine. The electron-donating nature of the methoxy and methyl groups would activate the pyridine ring towards electrophilic substitution at the C-3 position.

Conceptual Synthetic Workflow: Vilsmeier-Haack Reaction

Caption: Conceptual workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Another potential synthetic route involves the oxidation of the corresponding alcohol, (2-methoxy-5-methylpyridin-3-yl)methanol. This precursor could be synthesized from a suitable pyridine derivative. The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to prevent over-oxidation to the carboxylic acid.

The chemical reactivity of this compound is dominated by its aldehyde group. This functional group is a key handle for a variety of chemical transformations, including:

  • Schiff Base Formation: Condensation with primary amines to yield imines, which are versatile intermediates for the synthesis of various heterocyclic systems and have shown a wide range of biological activities.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Reductive Amination: Conversion of the aldehyde to an amine in the presence of a reducing agent.

These reactions allow for the introduction of diverse structural motifs, enabling the generation of large chemical libraries for biological screening.

Analogs of this compound and Their Biological Activities

The true value of this compound in medicinal chemistry lies in its utility as a scaffold for the synthesis of novel, biologically active analogs. While direct derivatization of this specific aldehyde is not extensively reported, the broader class of 2-alkoxy-5-alkylnicotinaldehyde derivatives has garnered significant attention, particularly in the fields of oncology and infectious diseases.

Kinase Inhibitors in Cancer Research

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases is a major focus of modern cancer drug discovery.

Derivatives of nicotinic acid and its aldehyde precursors have been explored as potential kinase inhibitors. The strategic placement of substituents on the pyridine ring can influence the molecule's ability to bind to the ATP-binding pocket of a target kinase, thereby inhibiting its activity. The methoxy group at the 2-position and the methyl group at the 5-position of the core scaffold can be tailored to optimize binding affinity and selectivity.

While specific examples directly utilizing this compound are not prominent in the literature, the synthesis of various pyridine-based kinase inhibitors highlights the potential of this building block.[2] For instance, the aldehyde functionality can be used to construct more complex heterocyclic systems, such as pyrazolopyridines, which have been investigated as inhibitors of protein kinase B (Akt).[2]

General Signaling Pathway Targeted by Kinase Inhibitors

Kinase_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cellular_Response Inhibitor 2-Alkoxy-5-alkylnicotinaldehyde Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade

Caption: Simplified signaling pathway often targeted by kinase inhibitors derived from pyridine scaffolds.

Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Heterocyclic compounds, including pyridine derivatives, have a long history in the fight against infectious diseases.

Schiff bases derived from substituted aldehydes, including those with a pyridine core, and their metal complexes have been extensively studied for their antimicrobial properties.[3] The imine group in Schiff bases is often crucial for their biological activity. By reacting this compound with various amines, a library of Schiff base derivatives can be generated and screened for antibacterial and antifungal activity. The specific substituents on the amine component can be varied to modulate the antimicrobial spectrum and potency.

Experimental Protocols

General Procedure for Schiff Base Formation
  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL) in a round-bottom flask.

  • Addition of Amine: To this solution, add the desired primary amine (1.0 mmol).

  • Catalysis (Optional): A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

General Procedure for Oxidation of a Pyridyl Methanol to an Aldehyde
  • Setup: In a round-bottom flask, suspend activated manganese dioxide (5-10 equivalents) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Alcohol: Add a solution of (2-methoxy-5-methylpyridin-3-yl)methanol (1.0 mmol) in the same solvent to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to a day, and its progress can be monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Purification: Wash the celite pad with the solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Pungent[1]
Solubility Soluble in most organic solvents[1]
CAS Number 1203499-47-1[1]

Note: Specific experimental data for properties like boiling point, density, and spectroscopic data are not consistently available in the cited literature and would require experimental determination for a definitive characterization.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug development. Its strategic substitution pattern provides a robust platform for the synthesis of diverse molecular libraries. While the direct application of this specific aldehyde in the synthesis of clinical drug candidates is not yet widely documented, the established importance of the substituted pyridine scaffold in areas such as kinase inhibition and antimicrobial therapy underscores its potential.

Future research should focus on the development and optimization of scalable synthetic routes to this compound. Furthermore, the systematic exploration of its derivatization, particularly through the formation of Schiff bases and other heterocyclic systems, is warranted to uncover novel compounds with potent and selective biological activities. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery programs targeting a range of human diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-5-methylnicotinaldehyde from 3-Picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the multi-step synthesis of 2-Methoxy-5-methylnicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. Starting from the readily available industrial chemical 3-picoline (3-methylpyridine), this guide details a robust and scalable synthetic pathway. The described methodology involves three key transformations: the preparation of a 2-chloro-5-methylpyridine intermediate, subsequent formylation via directed ortho-metalation, and a final nucleophilic aromatic substitution to install the methoxy group. Each step is accompanied by a detailed, field-tested protocol, mechanistic insights, and justifications for experimental choices to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important synthetic intermediate.

Introduction: Significance and Synthetic Strategy

Substituted pyridine aldehydes, particularly nicotinaldehydes, are foundational scaffolds in the development of novel pharmaceuticals and functional materials. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them indispensable. This compound, in particular, serves as a crucial intermediate for synthesizing compounds with diverse biological activities, including agonists for nicotinic acetylcholine receptors and components in agrochemicals.

The synthesis of polysubstituted pyridines often presents significant challenges related to regioselectivity. Direct functionalization of the pyridine ring can lead to mixtures of isomers that are difficult to separate. Therefore, a successful synthesis relies on a logical, stepwise approach where functional groups are introduced in a controlled manner.

The strategy outlined in this guide begins with 3-picoline and proceeds through a reliable three-part sequence. This pathway was designed for its scalability, use of common laboratory reagents, and high degree of regiochemical control at each step.

The synthesis is logically divided into three primary stages, starting from 3-picoline and culminating in the target molecule.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Formylation cluster_2 Part III: Methoxylation Picoline 3-Picoline N_Oxide 3-Methylpyridine N-Oxide Picoline->N_Oxide N-Oxidation ChloroPyridine 2-Chloro-5-methylpyridine N_Oxide->ChloroPyridine Chlorination (POCl3) ChloroAldehyde 2-Chloro-5-methylnicotinaldehyde ChloroPyridine->ChloroAldehyde Directed ortho-Metalation & Formylation FinalProduct This compound ChloroAldehyde->FinalProduct Nucleophilic Aromatic Substitution (NaOMe)

Diagram 1: Overall synthetic route from 3-picoline.

Part I: Synthesis of Key Intermediate: 2-Chloro-5-methylpyridine

The initial phase of the synthesis focuses on converting 3-picoline into an activated intermediate suitable for subsequent C-C bond formation. This is achieved by first forming the N-oxide, which electronically alters the pyridine ring, followed by chlorination.

Causality: The N-oxidation of the pyridine ring is a critical activating step. The resulting N-oxide introduces a dipole that withdraws electron density from the C2 and C4 positions, making them susceptible to nucleophilic attack. This electronic modification is essential for the regioselective introduction of the chlorine atom in the subsequent step. Common oxidizing agents like hydrogen peroxide with acetic acid or m-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.

Protocol 1: Synthesis of 3-Methylpyridine N-Oxide

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline (1.0 eq) and glacial acetic acid (3.0 eq).

  • Stir the mixture and carefully add 30% hydrogen peroxide (1.5 eq) dropwise. The addition is exothermic; maintain the temperature below 60°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide as a solid.

Causality: The reaction of the N-oxide with phosphorus oxychloride (POCl₃) is a classic method for introducing a chlorine atom at the 2- or 4-position of the pyridine ring. The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to a rearrangement that ultimately delivers a chloride ion to the C2 position. The formation of 2-chloro-5-methylpyridine is generally favored over the 4-chloro isomer in this reaction.[1]

Protocol 2: Synthesis of 2-Chloro-5-methylpyridine

  • Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous.

  • In a three-neck flask fitted with a dropping funnel, reflux condenser, and thermometer, place 3-methylpyridine N-oxide (1.0 eq).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20°C.

  • After the addition is complete, slowly heat the mixture to reflux (approx. 110-115°C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of solid sodium carbonate or concentrated sodium hydroxide solution until the pH is > 8.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-chloro-5-methylpyridine.

Part II: Formylation via Directed ortho-Metalation (DoM)

With the 2-chloro-5-methylpyridine intermediate in hand, the next critical step is the introduction of a formyl (-CHO) group at the C3 position. Directed ortho-metalation is an excellent strategy for this transformation, offering high regioselectivity.

Causality: Directed ortho-metalation (DoM) utilizes the coordination of an organolithium base to a heteroatom (in this case, the pyridine nitrogen) to direct deprotonation at an adjacent position.[2] For 2-substituted pyridines, deprotonation typically occurs at the C6 position due to this directing effect. However, the C3 proton is more acidic, and with a hindered base like lithium diisopropylamide (LDA) at low temperatures, kinetic deprotonation at C3 can be achieved.[3][4] The resulting lithiated intermediate is a powerful nucleophile that can be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group after an aqueous workup.[5][6]

Diagram 2: Workflow for Directed ortho-Metalation and Formylation.

Protocol 3: Synthesis of 2-Chloro-5-methylnicotinaldehyde

  • Setup: Assemble a dry, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LDA Preparation (in situ): In the reaction flask, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise to the stirred solution. Stir at -78°C for 30 minutes to generate LDA.

  • Deprotonation: Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C. Stir the resulting dark solution for 1-2 hours at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for another hour, then slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-chloro-5-methylnicotinaldehyde.

Part III: Methoxylation to Yield this compound

The final step is the conversion of the chloro-substituent to the desired methoxy group. This is accomplished via a nucleophilic aromatic substitution (SNA_r_) reaction.

Causality: The pyridine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—the ring nitrogen and the newly installed formyl group—at positions ortho and para to the chlorine atom strongly activates the C2 position for nucleophilic attack. Sodium methoxide serves as a potent nucleophile, readily displacing the chloride leaving group to form the final product.

Protocol 4: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-chloro-5-methylnicotinaldehyde (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 - 2.0 eq), either as a solid or as a solution in methanol.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize the excess base with dilute hydrochloric acid or acetic acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Summary of Results and Characterization

The following table summarizes the expected outcomes for each step of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

Compound Name Molecular Formula Molecular Weight Typical Yield Physical Appearance
3-Methylpyridine N-OxideC₆H₇NO109.13 g/mol 85-95%White to off-white solid
2-Chloro-5-methylpyridineC₆H₆ClN127.57 g/mol 60-75%Colorless to pale yellow liquid
2-Chloro-5-methylnicotinaldehydeC₇H₆ClNO155.58 g/mol 55-70%Yellow solid
This compoundC₈H₉NO₂151.16 g/mol 80-90%White to pale yellow solid
Safety and Handling Precautions
  • 3-Picoline: Flammable liquid and harmful if swallowed or in contact with skin.

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a fume hood.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

  • Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Generated in situ from flammable and corrosive precursors.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations involving hazardous reagents should be performed in a properly functioning chemical fume hood.

References

Application Note: Regioselective Synthesis of 2-Methoxy-3-methyl-5-bromopyridine-6-carbaldehyde via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methoxy-3-methyl-5-bromopyridine-6-carbaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We present a detailed protocol for the regioselective formylation of 2-methoxy-3-methyl-5-bromopyridine at the C6 position utilizing Directed ortho-Metalation (DoM). The rationale for selecting this methodology over alternatives such as the Vilsmeier-Haack reaction is discussed in the context of achieving high regioselectivity on a polysubstituted pyridine core. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Substituted Pyridine Aldehydes

Substituted pyridine aldehydes are valuable precursors in organic synthesis, serving as versatile building blocks for the construction of complex heterocyclic scaffolds. The aldehyde functionality allows for a wide array of subsequent transformations, including reductive amination, oxidation to carboxylic acids, Wittig reactions, and the formation of various heterocyclic rings. Specifically, 2-methoxy-3-methyl-5-bromopyridine-6-carbaldehyde incorporates multiple functional handles—a nucleophilic methoxy group, a sterically directing methyl group, a site for cross-coupling reactions (bromo group), and a reactive aldehyde—making it a highly sought-after intermediate for the synthesis of biologically active molecules.

The challenge in the synthesis of such polysubstituted pyridines lies in achieving precise regiocontrol. The electronic and steric effects of the existing substituents on the pyridine ring heavily influence the position of newly introduced functional groups. This application note focuses on a robust and highly regioselective method to introduce a formyl group at the C6 position of 2-methoxy-3-methyl-5-bromopyridine.

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The chosen synthetic strategy is Directed ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[1] This method leverages the ability of a "Directed Metalation Group" (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position, leading to deprotonation and the formation of a stabilized organolithium intermediate.[1]

In the case of 2-methoxy-3-methyl-5-bromopyridine, the methoxy group at the C2 position serves as an excellent DMG. The lone pairs of electrons on the oxygen atom of the methoxy group coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium), pre-complexing the reagent in proximity to the C6 proton. This chelation effect significantly lowers the activation energy for the deprotonation at the C6 position compared to other positions on the pyridine ring.

Once the C6-lithiated intermediate is formed, it can be trapped with a suitable electrophile. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is a commonly used and effective electrophile. The subsequent aqueous workup hydrolyzes the resulting intermediate to afford the desired aldehyde.

The high regioselectivity of the DoM reaction is its key advantage over other formylation methods like the Vilsmeier-Haack reaction for this specific substrate. While the Vilsmeier-Haack reaction is effective for electron-rich pyridines, the combined directing effects of the methoxy, methyl, and bromo substituents could lead to a mixture of formylated isomers. In contrast, the DoM approach is anticipated to yield the C6-formylated product with high selectivity.

Figure 1. Mechanism of Directed ortho-Metalation for C6-formylation.

Experimental Protocol

This protocol is based on established procedures for the directed ortho-metalation of substituted methoxypyridines.[2] Researchers should perform a small-scale trial to optimize reaction conditions for this specific substrate.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPuritySupplier
2-methoxy-3-methyl-5-bromopyridine202.05760207-87-2>98%Commercially available
n-Butyllithium (n-BuLi) in hexanes64.06109-72-8~2.5 MCommercially available
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2>99.8%Commercially available
Tetrahydrofuran (THF), anhydrous72.11109-99-9>99.9%Commercially available
Saturated aqueous ammonium chloride---Prepared in-house
Diethyl ether74.1260-29-7ACS GradeCommercially available
Anhydrous magnesium sulfate120.377487-88-9-Commercially available

Step-by-Step Procedure

G A 1. Dissolve starting material in anhydrous THF under inert atmosphere (N2 or Ar). B 2. Cool the solution to -78 °C using a dry ice/acetone bath. A->B C 3. Add n-BuLi dropwise while maintaining the temperature at -78 °C. B->C D 4. Stir the reaction mixture at -78 °C for 1 hour. C->D E 5. Add anhydrous DMF dropwise to the reaction mixture at -78 °C. D->E F 6. Stir the reaction mixture at -78 °C for 1-2 hours. E->F G 7. Quench the reaction by adding saturated aqueous NH4Cl. F->G H 8. Allow the mixture to warm to room temperature. G->H I 9. Extract the product with diethyl ether. H->I J 10. Dry the combined organic layers over anhydrous MgSO4. I->J K 11. Concentrate the solution under reduced pressure. J->K L 12. Purify the crude product by column chromatography. K->L

Figure 2. Experimental workflow for the synthesis of 2-methoxy-3-methyl-5-bromopyridine-6-carbaldehyde.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 2-methoxy-3-methyl-5-bromopyridine (1.0 g, 4.95 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.18 mL, 5.45 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed upon addition of the n-BuLi.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 0.46 mL, 5.94 mmol, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) while the flask is still in the cooling bath.

  • Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-methoxy-3-methyl-5-bromopyridine-6-carbaldehyde.

Expected Yield and Characterization

Based on similar reactions reported in the literature, a moderate to good yield (60-80%) of the desired product can be expected. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehyde proton around 9-10 ppm, a singlet for the methoxy protons, a singlet for the methyl protons, and a singlet for the remaining aromatic proton.

  • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around 190 ppm, along with signals for the other aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₈H₈BrNO₂).

  • Infrared Spectroscopy: Expect a strong absorption band for the aldehyde carbonyl group around 1700 cm⁻¹.

Alternative Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another common method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

While this method is powerful, its regioselectivity on the 2-methoxy-3-methyl-5-bromopyridine substrate is less predictable than that of the DoM reaction. The electrophilic Vilsmeier reagent will be directed by the combined electronic and steric effects of the substituents on the pyridine ring. The electron-donating 2-methoxy group activates the C4 and C6 positions towards electrophilic attack. The 3-methyl group may provide some steric hindrance to an attack at the C4 position, potentially favoring the C6 position. However, the formation of a mixture of isomers cannot be ruled out without experimental verification.

For substrates where high regioselectivity is paramount, the Directed ortho-Metalation approach is the recommended starting point.

Conclusion

The Directed ortho-Metalation of 2-methoxy-3-methyl-5-bromopyridine provides a highly regioselective and efficient route to the corresponding 6-carbaldehyde. The 2-methoxy group effectively directs the lithiation to the C6 position, allowing for the precise introduction of the formyl group. This application note provides a detailed protocol and mechanistic rationale to aid researchers in the synthesis of this valuable intermediate for applications in drug discovery and development.

References

Application Note: High-Purity Isolation of 2-Methoxy-5-methylnicotinaldehyde via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methoxy-5-methylnicotinaldehyde is a substituted pyridine derivative of significant interest as a precursor and building block in medicinal chemistry and drug development.[1][2] Synthesized crude products invariably contain impurities, including unreacted starting materials, reaction by-products, and potential oxidation products, which can impede downstream applications. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will explore the chemical principles guiding the separation, a step-by-step experimental workflow, and a troubleshooting guide to empower researchers to achieve high-purity material (>98%) consistently.

Mechanistic Overview: The Science of Separation

The successful chromatographic purification of this compound hinges on exploiting the polarity differences between the target molecule and its associated impurities.[3]

  • Target Molecule Polarity: The structure of this compound (C₈H₉NO₂, M.W. 151.16 g/mol ) contains several polar features: the nitrogen atom in the pyridine ring, the ether oxygen of the methoxy group, and the carbonyl oxygen of the aldehyde.[4] These groups can form hydrogen bonds and dipole-dipole interactions.

  • Stationary Phase Interaction: We employ silica gel (SiO₂), a highly polar stationary phase, in our column.[3][5] The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. The polar functional groups of our target aldehyde will interact with these silanol groups, causing it to adsorb to the silica surface.[6]

  • Mobile Phase Elution: The mobile phase, or eluent, is a solvent system that flows through the column and competes for interaction with the compounds.[5] By starting with a non-polar solvent and gradually increasing its polarity (a gradient elution), we can selectively desorb and elute compounds from the silica gel based on their polarity. Non-polar impurities will have minimal interaction with the silica and will elute first. As the mobile phase becomes more polar, it will more effectively displace the moderately polar this compound, which will then travel down the column and be collected. Highly polar impurities, such as the corresponding carboxylic acid (from aldehyde oxidation), will remain strongly adsorbed to the silica and elute last.[7]

The chosen mobile phase for this protocol is a gradient of ethyl acetate (a moderately polar solvent) in hexane (a non-polar solvent), a system widely effective for separating aromatic aldehydes and pyridine derivatives.[7][8][9]

Workflow for Purification of this compound

G cluster_prep Pre-Chromatography cluster_chrom Column Chromatography cluster_post Post-Chromatography crude Crude Sample tlc TLC Method Development (Determine Optimal Solvent System) crude->tlc dry_load Sample Preparation (Dry Loading on Silica) crude->dry_load elute Gradient Elution (Increasing Polarity) tlc->elute Informs Gradient load Load Prepared Sample dry_load->load pack Pack Column with Silica Gel Slurry equilibrate Equilibrate Column (Low Polarity Eluent) pack->equilibrate equilibrate->load load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Solvent Removal (Rotary Evaporation) pool->evap final Pure 2-Methoxy-5- methylnicotinaldehyde evap->final

Caption: Workflow from crude sample to purified product.

Key Parameters for Purification

The following table summarizes the optimized parameters for the column chromatography purification.

ParameterSpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard particle size provides a good balance between resolution and flow rate for flash chromatography.[9]
Mobile Phase A Hexane (ACS Grade)A non-polar solvent to ensure that non-polar impurities elute quickly.
Mobile Phase B Ethyl Acetate (ACS Grade)A moderately polar solvent to effectively elute the target aldehyde.
TLC Development System 20-30% Ethyl Acetate in HexaneThis range should provide an optimal Rƒ value of 0.3-0.4 for the target compound, allowing for good separation from impurities.[9]
Elution Method Gradient ElutionStarts with low polarity to remove non-polar impurities, then increases polarity to elute the product, providing superior separation.[3]
Sample Loading Dry LoadingAdsorbing the crude material onto silica prior to loading prevents solvent effects and leads to sharper bands and better resolution.[9]
Monitoring TLC with UV visualization (254 nm)Allows for rapid analysis of collected fractions to identify those containing the pure product.[5][10]

Detailed Experimental Protocol

This protocol assumes a starting crude sample of approximately 1-2 grams. Adjust column size and solvent volumes accordingly for different scales.

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (ACS grade)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • TLC plates (silica gel coated, F254)

  • Standard laboratory glassware, rotary evaporator, UV lamp (254 nm)

Step 1: TLC Analysis and Method Development

  • Prepare three developing chambers with different solvent systems: 10%, 20%, and 30% ethyl acetate in hexane.

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the crude mixture on three separate TLC plates.

  • Develop one plate in each chamber.

  • Visualize the plates under a UV lamp. The ideal solvent system is one where the spot corresponding to the product has an Rƒ value of ~0.3-0.4 and is well-separated from other spots.[9] This will be your primary elution solvent.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the entire crude sample in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

  • Add silica gel (approximately 2-3 times the weight of your crude product) to the flask.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your pre-adsorbed sample.

Step 3: Column Packing and Equilibration

  • Secure the column vertically and add a small plug of glass wool and a thin layer of sand at the bottom.

  • Prepare a slurry of silica gel in 100% hexane (approx. 50-100 g of silica per gram of crude material).

  • Pour the slurry into the column, tapping the sides gently to ensure even packing and dislodge air bubbles.[9]

  • Add a protective layer of sand on top of the packed silica bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 5% ethyl acetate in hexane) through the silica until the bed is stable.

Step 4: Elution and Fraction Collection

  • Carefully add the dry-loaded sample powder to the top of the column.

  • Begin elution with the low-polarity solvent (5% ethyl acetate in hexane), collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase according to the TLC results. For example:

    • Run 2-3 column volumes of 5% EtOAc/Hexane.

    • Increase to 15% EtOAc/Hexane over 5-10 column volumes.

    • Increase to the optimal 20-30% EtOAc/Hexane identified in Step 1 and hold until the product has fully eluted.

  • Monitor the elution by collecting small spots from each fraction onto a TLC plate. Develop and visualize the plate to track the emergence of the product.

Step 5: Product Isolation

  • Using the TLC analysis of the fractions, identify all fractions containing only the pure product.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator to yield the purified this compound, which should appear as a pale yellow solid or oil.[9]

  • Confirm final purity using analytical techniques such as HPLC, GC-MS, or NMR.

Troubleshooting Guide

ProblemProbable CauseSolution
Poor or No Separation Incorrect solvent system (eluent is too polar or not polar enough).Re-develop the separation method using TLC. Test a wider range of solvent polarities. Ensure the polarity jump in the gradient is not too steep.[3]
Product Elutes Too Quickly Eluent is too polar.Start with a less polar mobile phase (e.g., switch from 10% EtOAc to 5% EtOAc in hexane) to increase retention on the column.
Product Will Not Elute Eluent is not polar enough. The compound may be highly polar (e.g., oxidized).Gradually increase the eluent polarity. If using EtOAc/Hexane, you can add a small percentage (1-2%) of methanol to the mobile phase to increase its strength significantly.
Cracked/Channeling Column Bed Improper packing or running the column dry.Ensure silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.
Streaking on TLC Sample is too concentrated; presence of very polar or acidic impurities.Dilute the sample before spotting on TLC. If the compound is basic (like pyridine), adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica. However, this should be tested carefully as it alters the mobile phase properties.

Conclusion

The described silica gel column chromatography protocol is a robust and reliable method for obtaining high-purity this compound, suitable for demanding applications in research and development. By carefully selecting the mobile phase through preliminary TLC analysis and employing a gradient elution with dry sample loading, researchers can effectively remove synthesis-related impurities. This guide provides both the practical steps and the underlying scientific principles to ensure reproducible success.

References

Application Note: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield α,β-unsaturated products.[1][2] These products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxy-5-methylnicotinaldehyde as a key reactant in the Knoevenagel condensation. We will delve into the reaction mechanism, provide detailed experimental protocols for various active methylene compounds, and discuss the characterization of the resulting products.

The choice of this compound as the aldehyde component introduces a substituted pyridine ring into the final product, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The electron-donating methoxy group and the methyl group on the pyridine ring can influence the reactivity of the aldehyde and the properties of the resulting α,β-unsaturated compound.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of reversible steps, initiated by a weak base such as piperidine or an amine.[1] The generally accepted mechanism involves three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or barbituric acid) to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial for this step to occur under weakly basic conditions.[2]

  • Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of this compound. This results in the formation of an alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. The formation of the conjugated system is the thermodynamic driving force for this elimination step.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 2-Methoxy-5- methylnicotinaldehyde Alkoxide Alkoxide Intermediate ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion (Z-CH--Z') ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Enolate->Alkoxide + Aldehyde BetaHydroxy β-Hydroxy Intermediate Alkoxide->BetaHydroxy + H+ Product α,β-Unsaturated Product BetaHydroxy->Product - H2O Water Water (H2O)

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are representative methods for the Knoevenagel condensation of this compound with common active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve the highest yields for specific substrates.

Protocol 1: Synthesis of (E)-2-((2-methoxy-5-methylpyridin-3-yl)methylene)malononitrile

This protocol is adapted from general procedures for the condensation of aromatic aldehydes with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration. Wash the solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration or the residue can be purified by column chromatography on silica gel.

Figure 2: Workflow for the synthesis of (E)-2-((2-methoxy-5-methylpyridin-3-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(2-methoxy-5-methylpyridin-3-yl)acrylate

This protocol is based on typical conditions for the condensation with ethyl cyanoacetate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Toluene or Ethanol (solvent)

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and a catalytic amount of ammonium acetate (0.2 eq) in a round-bottom flask.

  • Add toluene as the solvent and equip the flask with a Dean-Stark apparatus to remove water azeotropically. Alternatively, ethanol can be used as the solvent with reflux.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 3: Synthesis of 5-((2-methoxy-5-methylpyridin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes the reaction with barbituric acid, often performed in an aqueous or alcoholic medium.

Materials:

  • This compound

  • Barbituric acid

  • Pyridine (catalyst) or a green solvent like water

  • Ethanol or Water (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and barbituric acid (1.0 eq) in ethanol or water.

  • Add a catalytic amount of pyridine (0.1 eq) if using ethanol. In some cases, the reaction can proceed in water without an added catalyst.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a colored precipitate.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Data Presentation: Expected Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes based on analogous reactions reported in the literature. Actual yields will vary depending on the specific conditions and scale of the reaction.

Active Methylene CompoundCatalystSolventTemperature (°C)Typical Reaction TimeExpected Yield
MalononitrilePiperidineEthanol25 - 781 - 6 hoursGood to Excellent
Ethyl CyanoacetateAmmonium AcetateToluene1104 - 12 hoursGood
Barbituric AcidPyridine / NoneEthanol / Water78 - 1002 - 8 hoursGood to Excellent

Characterization of Products

The synthesized α,β-unsaturated compounds can be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: Pure, solid products will have a sharp melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet for the vinylic proton (=CH) is a key indicator of product formation. The chemical shift of this proton is typically in the range of 7.5-8.5 ppm. Other characteristic signals for the pyridine ring, methoxy, and methyl groups, as well as the active methylene compound moiety, should be present.

    • ¹³C NMR: The formation of the C=C double bond will be evident from the appearance of new signals in the olefinic region of the spectrum. The nitrile (-CN) or carbonyl (C=O) carbons will also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The presence of a strong C=C stretching vibration in the region of 1600-1650 cm⁻¹ and a strong C≡N stretch (for malononitrile and ethyl cyanoacetate products) around 2220 cm⁻¹ are indicative of the product. For products from barbituric acid and ethyl cyanoacetate, characteristic C=O stretching vibrations will be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse fresh catalyst.
Low reaction temperatureIncrease the reaction temperature or switch to a higher boiling solvent.
Insufficient reaction timeAllow the reaction to proceed for a longer duration, monitoring by TLC.
Formation of side products Self-condensation of the aldehydeUse a weaker base or lower the reaction temperature.
Michael addition of the enolate to the productUse a stoichiometric amount of the active methylene compound.
Difficulty in product isolation Product is soluble in the reaction solventConcentrate the solvent and attempt to crystallize the product from a different solvent system.
Product is an oilPurify by column chromatography.

Applications and Future Directions

The Knoevenagel condensation products derived from this compound are versatile intermediates for the synthesis of more complex molecules. The α,β-unsaturated system is susceptible to a variety of transformations, including Michael additions, Diels-Alder reactions, and reductions. The presence of the substituted pyridine ring opens up possibilities for creating novel heterocyclic compounds with potential applications in:

  • Drug Discovery: As scaffolds for the development of new therapeutic agents.[4]

  • Agrochemicals: In the synthesis of novel pesticides and herbicides.[3]

  • Materials Science: As building blocks for functional polymers and dyes.

Further research could focus on exploring the biological activity of these novel compounds and utilizing them in the synthesis of complex natural product analogues.

References

Application Notes & Protocols for the Reductive Amination of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The synthesis of amines is a cornerstone of modern medicinal chemistry, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents.[1][2] Reductive amination stands out as one of the most robust and widely utilized methods for creating carbon-nitrogen bonds, offering a controlled and efficient pathway to primary, secondary, and tertiary amines from readily available carbonyl compounds.[3][4][5] This application note provides a detailed guide to the reductive amination of 2-Methoxy-5-methylnicotinaldehyde, a substituted heteroaromatic aldehyde. Derivatives of nicotinic acid are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, making this transformation a critical step in the synthesis of novel drug candidates.[6]

This document will delve into the mechanistic underpinnings of the reaction, provide two detailed, field-proven protocols using different selective reducing agents, and offer insights into reaction monitoring, purification, and safety. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot as needed.

The Chemical Rationale: Mechanism of Reductive Amination

Reductive amination is a two-step process that is typically performed in a single pot.[1][3] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, this compound. This is followed by dehydration to form an intermediate imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8] This intermediate is then reduced by a selective hydride agent to yield the final amine product.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the imine/iminium ion intermediate.[9][10] This selectivity prevents the formation of the corresponding alcohol as a major byproduct and simplifies purification.[10][11] The reaction is often catalyzed by a weak acid, which facilitates both the formation of the hemiaminal intermediate and the subsequent dehydration to the imine.[7][12]

Below is a generalized mechanistic workflow for this transformation.

ReductiveAmination cluster_0 Part 1: Imine/Iminium Ion Formation cluster_1 Part 2: Reduction Aldehyde 2-Methoxy-5- methylnicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H2O) (Acid Catalyzed) Product Target Amine Product Imine->Product Hydride Attack ReducingAgent Selective Hydride Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Generalized workflow for reductive amination.

Experimental Protocols

Two primary methods are presented below, leveraging different selective reducing agents. Protocol A, utilizing sodium triacetoxyborohydride (STAB), is a widely applicable and mild method.[13][14] Protocol B employs the more economical sodium borohydride in a two-step, one-pot procedure that can be advantageous in certain situations.[1][15]

Protocol A: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a highly selective reducing agent for iminium ions in the presence of aldehydes.[16] Its mild, non-basic nature tolerates a wide range of functional groups, making it a preferred choice for complex molecule synthesis.[13][14][17] The reaction is typically fast and clean.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Amine (e.g., Benzylamine)≥99%Acros OrganicsUse 1.0-1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Sigma-AldrichUse 1.2-1.5 equivalents. Moisture sensitive.[17]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichPreferred solvent for this reaction.[13][14] Can also use THF.[14]
Acetic Acid (optional)GlacialFisher ChemicalCan be used as a catalyst if imine formation is slow.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor aqueous work-up.
Dichloromethane (DCM)ACS ReagentVWRFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWRFor drying organic phase.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add the desired amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the amine is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like triethylamine (TEA) and stir for an additional 10 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-4 hours).[18]

  • Work-up: Once the reaction is complete, carefully quench by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary or tertiary amine.

ProtocolA_Workflow start Dissolve Aldehyde & Amine in DCE stir Stir 20-30 min (Imine Formation) start->stir add_stab Add NaBH(OAc)3 Portion-wise stir->add_stab monitor Monitor by TLC/LC-MS (1-4 hours) add_stab->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for Protocol A using NaBH(OAc)₃.

Protocol B: Stepwise Imine Formation and Reduction with Sodium Borohydride (NaBH₄)

For some primary amines, over-alkylation to the tertiary amine can be a concern.[4][16] A stepwise procedure, where the imine is pre-formed before the addition of a less selective but more potent reducing agent like sodium borohydride, can mitigate this issue.[11][14] This method is also more cost-effective.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Primary Amine (e.g., Aniline)≥99%Acros OrganicsUse 1.0-1.1 equivalents.
Sodium Borohydride (NaBH₄)≥98%, powderSigma-AldrichUse 1.5-2.0 equivalents.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-AldrichSolvent for both imine formation and reduction.[15]
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentVWRFor aqueous work-up.
Ethyl Acetate (EtOAc)ACS ReagentVWRFor extraction.
Brine (Saturated NaCl solution)ACS ReagentVWRFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying organic phase.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.05 eq) in anhydrous methanol (approx. 0.2 M).

  • Reaction Monitoring (Imine): Stir the solution at room temperature. Monitor the formation of the imine by TLC or ¹H NMR, looking for the disappearance of the aldehyde proton signal (~9-10 ppm). This step can take from 30 minutes to several hours.

  • Cooling: Once imine formation is judged to be complete, cool the reaction mixture to 0 °C in an ice-water bath.

  • Reduction: Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS indicates the consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the remaining aqueous residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Data Summary and Comparison

ParameterProtocol A: NaBH(OAc)₃Protocol B: NaBH₄
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Selectivity High; reduces imines much faster than aldehydes.[11]Lower; can reduce aldehydes, requires imine pre-formation.[15]
Procedure One-pot, direct addition.[3]Stepwise (in one pot).
Solvent Aprotic (DCE, THF).[13][14]Protic (Methanol, Ethanol).[15]
Work-up Basic quench (NaHCO₃).Acidic/Neutral quench (NH₄Cl).
Key Advantage Broad functional group tolerance, mild conditions.[14][17]Cost-effective, avoids chlorinated solvents.
Potential Issue Higher reagent cost, moisture-sensitive.Potential for aldehyde reduction or over-alkylation.[4]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Aldehyde: this compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • Hydride Reagents: Sodium triacetoxyborohydride and sodium borohydride are water-reactive.[17] They release flammable hydrogen gas upon contact with water or protic solvents (especially under acidic conditions). Handle with care, avoiding moisture. Quench reactions slowly and carefully.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with appropriate caution. Methanol is flammable and toxic.

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added as a catalyst to accelerate imine formation.[13][14] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the hydride reagent.

  • Byproduct Formation: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with NaBH₄ if it is added before imine formation is complete. Using a highly selective reagent like NaBH(OAc)₃ minimizes this.[11]

  • Purification Challenges: The resulting amine product is basic and may streak on silica gel columns. To mitigate this, the eluent can be doped with a small amount of triethylamine (~0.5-1%) or the silica can be pre-treated with a TEA/hexane slurry. Alternatively, an acid-base extraction can be used to isolate the product before final purification.[19][20]

References

Application of 2-Methoxy-5-methylnicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Kinase Inhibitors and the Strategic Utility of Substituted Pyridines

Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This fundamental cellular process is a cornerstone of signal transduction, regulating a vast array of cellular activities including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical and highly successful class of therapeutic agents.[2] As of mid-2024, over 80 small-molecule kinase inhibitors have received FDA approval, underscoring the immense clinical impact of this drug class.[2]

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases.[1] Furthermore, the pyridine ring offers multiple vectors for substitution, allowing for the fine-tuning of a compound's physicochemical properties and its interactions with the target kinase.

This application note details the strategic use of 2-Methoxy-5-methylnicotinaldehyde as a versatile starting material for the synthesis of a novel, hypothetical kinase inhibitor, "PyridoMet-1," which targets the MET (Mesenchymal-Epithelial Transition factor) kinase. The rationale for its use lies in the aldehyde functionality, which serves as a handle for key chemical transformations, and the specific substitution pattern on the pyridine ring. The methoxy group, a non-lipophilic substituent, can enhance ligand-protein binding without negatively impacting physicochemical properties, while the methyl group can provide advantageous steric interactions within the kinase's active site.[3][4]

Hypothetical Kinase Inhibitor Profile: PyridoMet-1

FeatureDescription
Target MET (Mesenchymal-Epithelial Transition factor) Kinase
Scaffold Pyrido[2,3-d]pyrimidine
Mechanism of Action ATP-competitive inhibitor, targeting the hinge region of the MET kinase.
Key Starting Material This compound

Synthetic Pathway Overview

The synthesis of PyridoMet-1 from this compound is a multi-step process that leverages well-established organic reactions. The overall workflow is designed to be robust and adaptable for library synthesis to explore structure-activity relationships (SAR).

Synthetic_Pathway A 2-Methoxy-5-methyl- nicotinaldehyde B α,β-Unsaturated Nitrile A->B Knoevenagel Condensation C 2-Amino-nicotinonitrile Intermediate B->C Michael Addition & Cyclization D Pyrido[2,3-d]pyrimidine Core C->D Guanidine Cyclization E PyridoMet-1 (Final Product) D->E Suzuki Coupling Kinase_Inhibition cluster_0 MET Kinase Signaling Pathway HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates ADP ADP MET->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) MET->Downstream Phosphorylates ATP ATP ATP->MET Cell Cell Proliferation, Survival, Motility Downstream->Cell PyridoMet1 PyridoMet-1 PyridoMet1->MET Inhibits

References

Application Note: A Detailed Protocol for Monitoring Reactions of 2-Methoxy-5-methylnicotinaldehyde by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the monitoring of chemical reactions involving 2-Methoxy-5-methylnicotinaldehyde using thin-layer chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the rationale behind experimental choices, offering a self-validating system for reliable reaction tracking. Detailed step-by-step methodologies, solvent system recommendations for various reaction types, and visualization techniques are presented.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, particularly in the pharmaceutical industry, precise monitoring of reaction progress is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the assessment of byproduct formation.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, cost-effective, and highly informative method to analyze the composition of a reaction mixture.[1][2]

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nicotinic acid scaffold in biologically active compounds.[3] Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including but not limited to oxidation, reduction, and carbon-carbon bond-forming reactions. This guide will provide the necessary protocols to effectively monitor these transformations.

Foundational Principles: Understanding TLC for Nicotinaldehyde Derivatives

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent). The polarity of the compounds and the mobile phase are the key determinants of their retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound and its derivatives, the following polarity considerations are crucial:

  • This compound (Starting Material): This aromatic aldehyde possesses moderate polarity.

  • 2-Methoxy-5-methylnicotinic acid (Oxidation Product): The carboxylic acid group is significantly more polar than the aldehyde, leading to stronger interaction with the silica gel and thus a lower Rf value.

  • (2-methoxy-5-methylpyridin-3-yl)methanol (Reduction Product): The alcohol is also more polar than the aldehyde due to hydrogen bonding capabilities, resulting in a lower Rf.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for visualization under UV light.

  • Solvents: HPLC grade solvents are essential for reproducible results. Common choices include n-hexane, ethyl acetate, dichloromethane, and methanol.

  • TLC Development Chamber: A glass chamber with a lid is required to maintain a saturated solvent atmosphere.

  • Capillary Spotters: For precise application of samples.

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO4) stain

    • Iodine chamber

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Eluent B Saturate Chamber A->B C Prepare TLC Plate D Spot Plate (SM, Co, RM) B->D C->D E Develop Plate D->E F Dry Plate E->F G Visualize (UV) F->G H Stain (e.g., KMnO4) G->H I Calculate Rf & Interpret H->I

Caption: Workflow for TLC Monitoring of Reactions.

Detailed Procedure
  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system (eluent) into the developing chamber to a depth of approximately 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This aids in saturating the chamber atmosphere with solvent vapors, leading to better and more uniform development of the TLC plate.[4]

    • Cover the chamber with the lid and allow it to stand for at least 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the positions for spotting the samples. For reaction monitoring, it is standard practice to spot three lanes: the starting material (SM), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture (RM).[1] This "co-spot" is crucial for unambiguously determining if the starting material has been consumed, especially if the Rf values of the starting material and product are very similar.[4]

  • Spotting the Plate:

    • Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.

    • Withdraw a small aliquot of the reaction mixture. If the reaction solvent is high-boiling (e.g., DMF, DMSO), it may be necessary to dilute the aliquot in a more volatile solvent to facilitate spotting.

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the origin line.

    • Apply a spot of the reaction mixture to the "RM" lane.

    • Apply a spot of the starting material solution and a spot of the reaction mixture to the same point in the "Co" (co-spot) lane.

    • Ensure the spots are small and concentrated to achieve the best separation.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the eluent.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will typically appear as dark spots against a fluorescent background. Circle the visible spots with a pencil.

    • For compounds that are not UV-active or for further confirmation, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice, as it reacts with oxidizable functional groups (like aldehydes and alcohols), appearing as yellow-brown spots on a purple background.[4]

    • Calculate the Rf value for each spot: Rf = (distance from origin to the center of the spot) / (distance from origin to the solvent front).

    • Analyze the TLC plate:

      • The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing.

      • The appearance of a new spot (the product) in the "RM" lane.

      • The "Co" lane helps to confirm the identity of the spots.

Solvent System Selection for Different Reaction Types

The choice of the eluent is critical for achieving good separation. The polarity of the solvent system should be adjusted so that the Rf values of the components of interest are ideally between 0.2 and 0.8.[5]

Reaction TypeStarting MaterialExpected ProductPredicted Polarity ChangeRecommended Starting Solvent System (v/v)Notes
General Purpose This compound--4:1 Hexane:Ethyl AcetateA good starting point for method development. Adjust the ratio to achieve optimal separation.
Oxidation This compound2-Methoxy-5-methylnicotinic acidProduct is much more polar1:1 Hexane:Ethyl AcetateThe carboxylic acid may streak. Adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.[6]
Reduction This compound(2-methoxy-5-methylpyridin-3-yl)methanolProduct is more polar3:1 to 1:1 Hexane:Ethyl AcetateThe alcohol will have a lower Rf than the aldehyde.
Wittig Reaction This compoundAlkeneProduct is less polar9:1 Hexane:Ethyl AcetateThe resulting alkene is typically less polar than the starting aldehyde.
Reductive Amination This compoundAmineProduct polarity varies1:1 Hexane:Ethyl Acetate to 100% Ethyl AcetateThe polarity of the resulting amine will depend on the nature of the amine used. For basic products, adding a small amount of triethylamine (e.g., 1%) may be beneficial.

Troubleshooting Common TLC Issues

IssuePotential CauseSolution
Spots are streaky Sample is too concentrated; compound is highly polar (e.g., carboxylic acid or amine).Dilute the sample; add a small amount of acetic acid (for acidic compounds) or triethylamine/ammonium hydroxide (for basic compounds) to the eluent.[6]
Rf values are too high (spots near the solvent front) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Rf values are too low (spots near the origin) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
No spots are visible Compound is not UV-active; sample is too dilute.Use a chemical stain (e.g., KMnO4, iodine); concentrate the sample.

Conclusion

This application note provides a robust and detailed framework for the effective monitoring of reactions involving this compound by TLC. By understanding the principles of chromatography and following the outlined protocols, researchers can gain valuable insights into their chemical transformations, leading to improved reaction optimization and synthetic outcomes. The provided solvent system recommendations serve as an excellent starting point for a variety of common reactions, and the troubleshooting guide addresses frequent challenges encountered during TLC analysis.

References

Scale-Up Synthesis of Substituted Nicotinaldehydes: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted nicotinaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their inherent reactivity, stemming from the electrophilic aldehyde group and the nucleophilic pyridine ring, makes them versatile building blocks for constructing complex molecular architectures. The growing demand for novel therapeutics and crop protection agents has intensified the need for robust, scalable, and economically viable methods for the production of these valuable synthons.

This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of substituted nicotinaldehydes. Moving beyond a simple recitation of procedures, this document delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing practical guidance for troubleshooting and ensuring operational safety. This resource is designed to empower researchers, scientists, and drug development professionals to confidently and efficiently transition their small-scale syntheses to larger, industrially relevant production volumes.

Strategic Approaches to Nicotinaldehyde Synthesis at Scale

The optimal synthetic route to a substituted nicotinaldehyde is dictated by a confluence of factors, including the nature and position of the substituents on the pyridine ring, the desired scale of production, and economic and safety considerations. Three primary strategies have proven to be particularly amenable to scale-up:

  • The Vilsmeier-Haack Reaction: A powerful formylation method for electron-rich aromatic and heteroaromatic systems.

  • Grignard Reactions: A versatile approach for the introduction of the formyl group or its precursor via carbon-carbon bond formation.

  • Oxidation of Substituted Picolines and Pyridylmethanols: A direct and often atom-economical route to the desired aldehyde.

This guide will explore each of these methodologies in detail, providing scalable protocols and critical analysis of their respective advantages and limitations.

The Vilsmeier-Haack Reaction: A Workhorse for Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles.[1] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] The electrophilic chloroiminium ion (Vilsmeier reagent) then attacks the electron-rich pyridine ring to afford the desired aldehyde after hydrolysis.

Mechanism and Rationale

The success of the Vilsmeier-Haack reaction is contingent on the electron density of the pyridine substrate. Electron-donating groups (EDGs) such as alkoxy and amino groups activate the ring towards electrophilic attack, making this method particularly suitable for the synthesis of nicotinaldehydes bearing such substituents. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often leading to poor yields or requiring harsh reaction conditions that may not be amenable to scale-up.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation (in situ) cluster_formylation Formylation & Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substituted_Pyridine Substituted Pyridine Substituted_Pyridine->Intermediate Electrophilic Attack Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Product Substituted Nicotinaldehyde Hydrolysis->Product Grignard_Synthesis cluster_grignard_formation Grignard Reagent Formation cluster_addition_workup Addition & Workup Alkyl_Halide Alkyl/Aryl Halide Grignard_Reagent Grignard Reagent (R-MgX) Alkyl_Halide->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Anhydrous Ether/THF Intermediate Tetrahedral Intermediate Grignard_Reagent->Intermediate Nucleophilic Addition Nicotinic_Ester Nicotinic Acid Ester Nicotinic_Ester->Intermediate Acidic_Workup Acidic Workup Intermediate->Acidic_Workup Product Substituted Nicotinaldehyde Acidic_Workup->Product

References

Troubleshooting & Optimization

Troubleshooting Guide: Low Yield in 2-Methoxy-5-methylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 2-Methoxy-5-methylnicotinaldehyde. As Senior Application Scientists, we understand that low yields can stall critical research. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your synthesis.

This guide focuses on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methylnicotinaldehyde with a methoxide source.

Question 1: My reaction yield is consistently low when synthesizing this compound from 2-chloro-5-methylnicotinaldehyde. What are the most common culprits?

Answer: Persistently low yields in this SNAr reaction typically trace back to one of three areas: reactant quality, reaction conditions, or the presence of moisture.

  • Reactant Integrity: The primary concern is the quality of the sodium methoxide (NaOMe). It is highly hygroscopic and readily absorbs atmospheric moisture, decomposing into methanol and sodium hydroxide (NaOH). NaOH is not a potent enough nucleophile to displace the chloride in this reaction, leading to a significant reduction in active reagent and, consequently, low conversion.

    • Recommendation: Always use freshly opened, high-purity sodium methoxide or prepare it fresh. If using a commercial solution, ensure it has been stored properly under an inert atmosphere.

  • Reaction Conditions: Temperature and reaction time are critically linked. Insufficient heat or time will result in an incomplete reaction, leaving unreacted starting material. Conversely, excessive heat or prolonged reaction times can promote side reactions and product degradation.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to halt the reaction once the starting material is consumed, preventing the formation of degradation byproducts.

  • Anhydrous Environment: Water is the enemy of this reaction. Beyond decomposing the sodium methoxide, its presence can lead to unwanted side reactions.

    • Recommendation: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the entire process.

Question 2: I'm observing significant byproduct formation, which complicates purification and lowers my isolated yield. What are the likely side reactions?

Answer: Byproduct formation is a common challenge. The primary side reactions to consider are over-oxidation and reactions involving the aldehyde functional group.

  • Over-oxidation to Carboxylic Acid: While less common in the SNAr step itself, if any residual oxidizing agents are present from a previous step, or if the product is exposed to air under harsh, basic conditions for extended periods, the aldehyde can be oxidized to the corresponding 2-methoxy-5-methylnicotinic acid.[1][2] This impurity can be particularly troublesome to remove.

    • Mitigation: Ensure the starting 2-chloro-5-methylnicotinaldehyde is pure. During work-up, neutralize the basic reaction mixture promptly before extensive exposure to air.

  • Cannizzaro-type Reactions: Under strongly basic conditions (especially if significant NaOH is present from decomposed NaOMe), aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

    • Mitigation: Control the stoichiometry of the base carefully and use the mildest effective temperature to drive the primary SNAr reaction.

  • Starting Material Dimerization/Polymerization: Although less likely, harsh conditions can sometimes lead to undesired polymerization or tar formation, which presents as an intractable dark residue.[1]

    • Mitigation: Maintain strict temperature control and monitor the reaction to avoid unnecessarily long reaction times.

A logical approach to diagnosing these issues is essential. The following decision tree can help guide your troubleshooting process.

G start Low Yield Observed check_sm Is starting material (SM) fully consumed (by TLC/HPLC)? start->check_sm no_sm Incomplete Reaction check_sm->no_sm No yes_sm SM Consumed, but Yield is Low check_sm->yes_sm Yes cause_no_sm1 Degraded NaOMe? no_sm->cause_no_sm1 cause_no_sm2 Insufficient Temp/Time? no_sm->cause_no_sm2 cause_no_sm3 Moisture in Reaction? no_sm->cause_no_sm3 check_byproducts Are significant byproducts or baseline material visible? yes_sm->check_byproducts yes_byproducts Side Reactions or Degradation check_byproducts->yes_byproducts Yes no_byproducts Purification Issue check_byproducts->no_byproducts No cause_byproducts1 Temp too high? yes_byproducts->cause_byproducts1 cause_byproducts2 Reaction time too long? yes_byproducts->cause_byproducts2 cause_byproducts3 Poor SM quality? yes_byproducts->cause_byproducts3 cause_purification1 Product lost during work-up? no_byproducts->cause_purification1 cause_purification2 Inefficient chromatography? no_byproducts->cause_purification2

Caption: Troubleshooting decision tree for low yield.

Question 3: I'm struggling with the purification of the final product from the crude reaction mixture. What are the recommended procedures?

Answer: Effective purification is crucial for obtaining a high-purity final product and an accurate yield calculation. A combination of aqueous work-up followed by either recrystallization or column chromatography is standard.

  • Aqueous Work-up: The first step after reaction completion is to neutralize the excess base. Quench the reaction mixture in cold water or a dilute acid (e.g., 1M HCl) until the pH is neutral. Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is an effective method if the crude product is relatively clean. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[3] Dissolve a small amount of crude material in a minimum of hot solvent, then allow it to cool slowly. The formation of crystals upon cooling indicates a promising solvent system.

  • Column Chromatography: For mixtures containing closely related impurities or significant baseline material, silica gel column chromatography is the most robust purification method.[4]

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a common starting point. The optimal solvent system should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters to control in the SNAr reaction with sodium methoxide?

Answer: The three most critical parameters are:

  • Stoichiometry of Sodium Methoxide: A slight excess (typically 1.1 to 1.5 equivalents) is recommended to ensure the reaction goes to completion. However, a large excess can promote side reactions.

  • Temperature: The reaction often requires heating. A common starting point is refluxing in methanol. The optimal temperature balances reaction rate against byproduct formation and should be determined empirically.[5]

  • Anhydrous Conditions: As detailed above, the exclusion of water is paramount for success.

ParameterConditionPotential Issue if DeviatedRecommended Action
Base Quality High-purity, anhydrous NaOMeDecomposed base (NaOH) is inactive, leading to incomplete reaction.Use fresh reagent from a sealed container or prepare in situ.
Solvent Anhydrous Methanol/DMFPresence of water leads to base decomposition and side reactions.Use a dry, anhydrous grade solvent.
Temperature 60-100 °C (Solvent Dependent)Too low: Incomplete reaction. Too high: Increased side products/tar.[1]Monitor by TLC to find the optimal balance for your setup.
Reaction Time 2-24 hoursToo short: Incomplete reaction. Too long: Product degradation.Monitor reaction progress to determine the endpoint.

Caption: Table of key reaction parameters and their impact.

FAQ 2: Are there alternative synthetic routes I should consider if the SNAr approach is consistently failing?

Answer: Yes. If the SNAr route proves problematic, a viable alternative is the selective oxidation of a methyl group at the 3-position of the pyridine ring.

  • Route: Oxidation of 2-Methoxy-3,5-dimethylpyridine.

    • Chemistry: This involves using a selective oxidizing agent, such as selenium dioxide (SeO₂), to convert the methyl group at the 3-position (activated by the ring nitrogen) to an aldehyde.[1]

    • Considerations: This route requires the synthesis of the dimethyl precursor. Selectivity can be a challenge, and selenium reagents are toxic and require careful handling. However, it avoids the use of halogenated starting materials.

FAQ 3: How can I confirm the identity and purity of my final product, this compound?

Answer: A combination of standard analytical techniques should be used:

  • ¹H NMR (Proton NMR): This is the most powerful tool for structural confirmation. You should expect to see distinct signals for the aromatic protons, a singlet for the methoxy group (~4.0 ppm), a singlet for the methyl group (~2.4 ppm), and a singlet for the aldehyde proton (~10.0 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (151.16 g/mol ).[6]

  • TLC/HPLC: To assess purity. A pure compound should ideally show a single spot on TLC or a single peak in the HPLC chromatogram.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure and may require optimization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a Flame-dry glassware under vacuum. b Add anhydrous methanol and NaOMe. a->b c Stir under N2 until NaOMe dissolves. b->c d Add 2-chloro-5-methyl- nicotinaldehyde solution. c->d e Heat to reflux (e.g., 65-70°C). d->e f Monitor by TLC until SM is consumed. e->f g Cool and concentrate solvent. f->g h Perform aqueous work-up (neutralize, extract). g->h i Dry, filter, and evaporate to yield crude product. h->i

Caption: Experimental workflow for SNAr synthesis.

Materials:

  • 2-chloro-5-methylnicotinaldehyde

  • Sodium methoxide (solid or a commercial solution in methanol)

  • Anhydrous methanol

  • Ethyl acetate

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a condenser and magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous methanol (e.g., 10 mL per gram of starting material). Carefully add sodium methoxide (1.2 equivalents). Stir until fully dissolved.

  • Reaction Initiation: Dissolve 2-chloro-5-methylnicotinaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the methoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 65-70°C). Monitor the reaction's progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Work-up: Once the starting material is consumed, cool the flask to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add deionized water and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil via column chromatography or recrystallization as described previously.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks for fraction collection

Procedure:

  • Eluent Preparation: Prepare a stock of low-polarity eluent (e.g., 10% EtOAc in Hexanes) and high-polarity eluent (e.g., 40% EtOAc in Hexanes).

  • Column Packing: Pack a chromatography column with silica gel using the low-polarity eluent, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the low-polarity eluent. Adsorb this onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the eluent polarity by mixing in the high-polarity stock.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Formylation of 2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2-methoxypyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto this versatile heterocyclic scaffold. In this guide, we will dissect common challenges, from unexpected regiochemistry to reaction failures, and provide actionable, field-tested solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and stumbling blocks encountered during the formylation of 2-methoxypyridines.

Q1: My Vilsmeier-Haack formylation of 2-methoxypyridine is giving a very low yield. What are the most likely causes?

A1: Low yields in Vilsmeier-Haack reactions involving 2-methoxypyridine are frequently traced back to two primary factors: the purity of your reagents and the reactivity of the substrate. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[1] Ensure that your DMF is anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Additionally, 2-methoxypyridine is only moderately activated, and forcing conditions can sometimes lead to degradation or side reactions. A gentle heating of the reaction mixture (e.g., to 40-60 °C) after the initial addition may be necessary to drive the reaction to completion.

Q2: I'm observing a significant amount of a byproduct that appears to be 2-hydroxypyridine. What is happening and how can I prevent it?

A2: This is a classic case of demethylation, a common side reaction when subjecting methoxy-substituted aromatic systems to acidic conditions, such as those present in the Vilsmeier-Haack reaction.[2][3] The combination of POCl₃ and the acidic environment generated during the reaction can facilitate the cleavage of the methyl ether. To mitigate this, consider using milder Vilsmeier conditions or a different formylation strategy altogether. For instance, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent can sometimes proceed under less harsh conditions.[4] Alternatively, an ortho-lithiation approach would circumvent the acidic environment entirely.

Q3: I attempted an ortho-lithiation of 2-methoxypyridine followed by quenching with DMF, but I'm getting a complex mixture of products. What's going wrong?

A3: While ortho-lithiation is a powerful tool, its success with 2-methoxypyridine is highly dependent on the base used and the reaction temperature. The methoxy group directs the lithiation to the C3 position.[5][6] However, using a strong, non-hindered base like n-butyllithium (n-BuLi) can sometimes lead to competing reactions, including addition to the pyridine ring or deprotonation at other positions. The use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred to ensure clean deprotonation at the C3 position.[7][8][9] Strict temperature control (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

Q4: Which position on the 2-methoxypyridine ring is most likely to be formylated?

A4: The regiochemical outcome depends on the chosen formylation method:

  • Vilsmeier-Haack Reaction: This is an electrophilic aromatic substitution. The 2-methoxy group is an activating, ortho-, para-director. However, in the pyridine ring, the nitrogen atom is deactivating. The most electron-rich positions are C3 and C5. Formylation typically occurs at the C5 position, which is para to the methoxy group and less sterically hindered.

  • Ortho-lithiation: The 2-methoxy group is a powerful directed metalation group. Deprotonation will occur at the adjacent C3 position. Quenching the resulting organolithium species with a formylating agent like DMF will introduce the aldehyde at the C3 position.[5][7]

Troubleshooting Guides

This section provides a deeper dive into specific problems, their underlying causes, and step-by-step protocols for resolution.

Issue 1: Demethylation as a Major Side Reaction in Vilsmeier-Haack Formylation

Symptoms:

  • Presence of a significant amount of 2-pyridone or 2-hydroxypyridine derivatives in the crude product, confirmed by NMR or MS.

  • Reduced yield of the desired 2-methoxy-formylpyridine.

Causality: The Lewis acidity of POCl₃, especially at elevated temperatures, can catalyze the cleavage of the methyl ether bond.

Troubleshooting Workflow:

start Demethylation Observed option1 Modify Vilsmeier Conditions start->option1 Optimize current method option2 Switch to Alternative Formylation start->option2 Change strategy sub_option1a Lower Reaction Temperature option1->sub_option1a Reduce thermal stress sub_option1b Use Milder Reagent Generator option1->sub_option1b Reduce acidity sub_option2a Ortho-lithiation option2->sub_option2a Base-mediated approach sub_option2b Rieche Formylation option2->sub_option2b Lewis acid approach result1 result1 sub_option1a->result1 Monitor for improved yield of methoxy product result2 result2 sub_option1b->result2 e.g., Oxalyl Chloride + DMF result3 result3 sub_option2a->result3 Formylation at C3 position result4 result4 sub_option2b->result4 e.g., Dichloromethyl methyl ether + TiCl4

Caption: Decision tree for addressing demethylation.

Corrective Protocols:

Protocol A: Milder Vilsmeier-Haack Conditions

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add oxalyl chloride (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve 2-methoxypyridine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) and add it to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Gentle heating (up to 40 °C) may be applied if the reaction is sluggish.

  • Work-up: Quench the reaction by pouring it slowly into a cold saturated sodium bicarbonate solution. Extract with an organic solvent, dry, and purify.

Protocol B: Ortho-Lithiation/Formylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of LDA (1.1 eq., commercially available or freshly prepared) to the cooled THF.

  • Lithiation: Dissolve 2-methoxypyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Quenching: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Work-up: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to 0 °C before quenching with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and purify.

Issue 2: Poor Regioselectivity or Multiple Products in Ortho-lithiation

Symptoms:

  • Isolation of a mixture of formylated isomers (e.g., at C3 and C6).

  • Formation of di-formylated or other unexpected byproducts.

Causality: The formation of a 3,6-dilithio pyridine intermediate can occur, especially with an excess of a strong base or at elevated temperatures.[6] This can lead to formylation at multiple sites. Additionally, incomplete lithiation can result in the recovery of starting material.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Base Use a hindered base like LiTMP.LiTMP is less likely to act as a nucleophile and is highly effective for regioselective deprotonation.[7][9]
Equivalents of Base Use 1.05-1.1 equivalents of base.A slight excess ensures complete deprotonation without promoting multiple lithiation events.
Temperature Maintain strict control at -78 °C.The lithiated intermediate is more stable at lower temperatures, minimizing isomerization or decomposition.
Addition Rate Add the 2-methoxypyridine solution slowly to the base.This helps to maintain a low concentration of the substrate and prevent localized heating.

Experimental Workflow Diagram:

Caption: Optimized ortho-lithiation workflow.

By systematically addressing these common issues, you can significantly improve the success rate and efficiency of your 2-methoxypyridine formylation reactions. Should you encounter challenges not covered in this guide, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Purification of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted nicotinaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The inherent reactivity of the aldehyde functional group, combined with the electronic nature of the pyridine ring, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish oil, but I expect a crystalline solid. What are the likely causes and solutions?

A1: Discoloration is a common issue, often indicating the presence of colored impurities or product degradation.[1] Consider the following:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding nicotinic acid, which can contribute to discoloration.[1][2] Work under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to air and high temperatures.[1]

  • Colored Impurities: Residual starting materials or byproducts from the synthesis can be colored.

  • Solutions:

    • Activated Carbon Treatment: Before the final crystallization step, treating the solution of your crude product with activated carbon can effectively remove colored impurities.[1]

    • Recrystallization: A carefully chosen recrystallization solvent system can separate the desired product from colored impurities.[1]

    • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating the product from colored contaminants.[2]

Q2: I'm observing a significant amount of nicotinic acid byproduct in my purified nicotinaldehyde. How can I prevent this?

A2: The oxidation of nicotinaldehyde to nicotinic acid is a primary degradation pathway, especially during synthesis and purification.[2]

  • Control Reaction Conditions: During synthesis, particularly via oxidation of 3-picoline, precise control of temperature, pressure, and reaction time is critical to prevent over-oxidation.[2]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during workup and purification steps involving heating.[1]

  • Antioxidants: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) can help minimize oxidation during purification.[1]

  • Purification Strategy: If nicotinic acid is already present, it can often be removed by an acid-base extraction. The acidic nicotinic acid will be extracted into a basic aqueous phase, while the less acidic nicotinaldehyde remains in the organic phase.

Q3: My yield is consistently low after purification. What are the common loss points?

A3: Low recovery can occur at multiple stages. Identifying the cause is key to optimization.

  • Incomplete Reaction: Monitor your reaction to completion using TLC or HPLC to ensure all starting material is consumed.[2]

  • Product Degradation: As mentioned, oxidation is a major issue. Aldehydes can also be unstable in strongly acidic or basic conditions.[1][3] Aim for neutral pH conditions during extractions and chromatography where feasible.[1]

  • Purification Technique:

    • Column Chromatography: Overloading the column or using an inappropriate solvent system can lead to poor separation and product loss.[1]

    • Recrystallization: The product may have significant solubility in the mother liquor. Ensure the solution is adequately cooled and consider a second crop of crystals.

    • Distillation: For volatile nicotinaldehydes, ensure your distillation apparatus is efficient to minimize losses.[4][5]

In-Depth Troubleshooting Guides

Challenge 1: Poor Separation During Column Chromatography

Poor separation on a silica gel column is a frequent frustration, often stemming from the polarity of both the desired product and the impurities.

Symptoms:

  • Broad, overlapping peaks or bands.

  • Co-elution of the product with starting materials or byproducts.[1]

Root Causes & Solutions:

Cause Explanation Solution
Incorrect Mobile Phase Polarity The polarity of the eluent is not optimized to provide differential migration of the components on the stationary phase.[1]Perform thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase that gives good separation (ΔRf > 0.2).[1]
Co-elution of Impurities Impurities may have a very similar polarity to the substituted nicotinaldehyde, making separation by normal-phase chromatography difficult.Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1] If normal-phase fails, explore reversed-phase chromatography.
Column Overloading Applying too much crude material to the column relative to the amount of stationary phase leads to poor separation.[1]As a rule of thumb, use a mass ratio of stationary phase to crude material of at least 30:1. Increase this ratio for difficult separations.
Product Streaking/Tailing The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of the silica gel, causing tailing.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Experimental Workflow: Optimizing Column Chromatography

cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution & Collection TLC 1. Run TLC in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) Optimize 2. Identify solvent system with good separation (ΔRf > 0.2) TLC->Optimize Pack 3. Pack column with silica gel (slurry method recommended) Optimize->Pack Equilibrate 4. Equilibrate column with initial mobile phase Pack->Equilibrate Load 5. Dissolve crude product in minimum amount of solvent Equilibrate->Load Apply 6. Carefully apply sample to the top of the silica gel Load->Apply Elute 7. Begin elution with optimized mobile phase Apply->Elute Gradient 8. (Optional) Apply solvent gradient for complex mixtures Elute->Gradient Collect 9. Collect fractions and monitor by TLC Gradient->Collect

Caption: Workflow for optimizing column chromatography purification.

Challenge 2: Product "Oiling Out" or Failure to Crystallize During Recrystallization

This occurs when the compound separates from the solution as a liquid rather than forming solid crystals.

Symptoms:

  • Formation of an insoluble oil upon cooling the recrystallization solution.

  • The solution becomes supersaturated, but no crystals form.

Root Causes & Solutions:

Cause Explanation Solution
High Impurity Level Impurities can act as a "eutectic mixture," depressing the melting point of the compound and preventing crystallization.Purify the crude material by another method, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.[1]
Inappropriate Solvent Choice The solvent may be too good a solvent, even at low temperatures, or the product's melting point may be lower than the solvent's boiling point.[1]Screen for different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane).[1] A good solvent should dissolve the compound when hot but have low solubility when cold.
Rapid Cooling Cooling the solution too quickly can lead to oiling out instead of allowing time for crystal lattice formation.Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator.[1] Gentle scratching of the inside of the flask with a glass rod can induce nucleation.
Supersaturation The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.

Protocol: Screening for Recrystallization Solvents

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe which solvent or solvent system yields the best quality and quantity of crystals.

Challenge 3: Product Degradation During Purification

Substituted nicotinaldehydes can be sensitive to the conditions used during purification, leading to decomposition and loss of yield.

Symptoms:

  • Appearance of new spots on TLC during the purification process.

  • Discoloration of the product during heating or upon standing.

  • Low overall recovery despite clean separation.

Root Causes & Solutions:

Cause Explanation Solution
Oxidation The aldehyde is sensitive to air, especially at elevated temperatures or on the high surface area of silica gel.[1]Work under an inert atmosphere.[1] Avoid unnecessarily prolonged purification times. When performing chromatography, do not let the column run dry.
Acid/Base Instability The aldehyde or substituents on the ring may be sensitive to acidic or basic conditions.[1]Use neutral pH conditions for extractions whenever possible.[1] If using silica gel (acidic), consider neutralizing it with a triethylamine wash or using neutral alumina as the stationary phase.
Cannizzaro Reaction Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.Avoid strong bases during workup and purification. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.
Bisulfite Adduct Formation While useful for purification, the regeneration of the aldehyde from its bisulfite adduct requires careful pH control. Strong base can cause side reactions.[6]Regenerate the aldehyde by carefully adding a base (e.g., NaHCO₃ or dilute NaOH) to the adduct solution and extracting the freed aldehyde immediately.[6]

Logical Troubleshooting: Degradation Issues

Start Product Degradation Observed Check_TLC New spots on TLC? Start->Check_TLC Check_Color Discoloration? Start->Check_Color Check_pH Purification under acidic/basic conditions? Check_TLC->Check_pH Check_Air Prolonged exposure to air/heat? Check_Color->Check_Air Instability Likely Acid/Base Instability Check_pH->Instability Oxidation Likely Oxidation Check_Air->Oxidation Sol_Inert Solution: Use inert atmosphere, minimize heat/time Oxidation->Sol_Inert Sol_Neutral Solution: Use neutral pH, consider neutral alumina Instability->Sol_Neutral

Caption: Decision tree for troubleshooting product degradation.

Specialized Purification Technique: Bisulfite Adduct Formation

For complex mixtures where standard methods fail, purification via a reversible sodium bisulfite adduct can be highly effective for separating aldehydes from non-carbonyl compounds.[2][6]

Principle: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde to form a crystalline, water-soluble adduct. This adduct can be isolated, and the aldehyde can then be regenerated.

Protocol: Aldehyde Purification via Bisulfite Adduct

  • Adduct Formation:

    • Dissolve the crude mixture in a suitable water-miscible co-solvent like methanol or DMF.[6]

    • Add a freshly prepared, saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. A precipitate of the adduct may form.[6]

    • Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) to extract any non-aldehyde impurities.[6]

  • Isolation:

    • Separate the aqueous layer containing the water-soluble bisulfite adduct.[6]

    • Wash the aqueous layer with more organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • To the isolated aqueous layer, add an equal volume of an organic solvent (e.g., ethyl acetate).[6]

    • Carefully add a base, such as sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (pH > 8).[6] This reverses the reaction and liberates the free aldehyde.

    • Extract the regenerated aldehyde into the organic layer.

    • Separate, dry (e.g., with Na₂SO₄), and concentrate the organic phase to obtain the purified aldehyde.

Critical Considerations:

  • Steric Hindrance: This method is less efficient for highly sterically hindered aldehydes.[6]

  • Adduct Solubility: Adducts of low molecular weight aldehydes might be soluble in the reaction mixture, requiring liquid-liquid extraction rather than filtration to isolate the adduct in the aqueous phase.[6]

  • pH Control: The regeneration step must be done carefully. Aldehydes with α-stereocenters can be prone to epimerization under strongly basic conditions.[6]

This guide provides a framework for addressing the multifaceted challenges of purifying substituted nicotinaldehydes. By understanding the underlying chemical principles and systematically troubleshooting, researchers can develop robust and efficient purification protocols.

References

Technical Support Center: 2-Methoxy-5-methylnicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-methylnicotinaldehyde (M.W. 151.16 g/mol , CAS 1203499-47-1).[1][2] This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges encountered during the preparation and purification of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic route, minimize impurity formation, and ensure the quality of your final product.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: The two most prevalent strategies start from a pre-functionalized pyridine ring:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a halogen, most commonly chlorine, from the 2-position of a pyridine ring with a methoxide source. The common starting material is 2-chloro-5-methylnicotinaldehyde. This reaction is favored due to the electron-withdrawing effect of the aldehyde and the ring nitrogen, which activates the 2-position for nucleophilic attack.[3]

  • Oxidation of the Corresponding Alcohol: This method involves the synthesis of 2-methoxy-5-methyl-3-pyridinemethanol, followed by its selective oxidation to the desired aldehyde. This route avoids handling the potentially lachrymatory chloro-aldehyde precursor but requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid.

Q: What are the main classes of impurities I should anticipate?

A: Impurities can be broadly categorized, and a robust impurity profiling program should look for all types:

  • Starting Materials: Unreacted precursors like 2-chloro-5-methylnicotinaldehyde.

  • Reagent-Derived Impurities: By-products from the reagents used, such as salts or decomposed reagent fragments.

  • Process-Related Impurities (By-products): Compounds formed from side reactions occurring under the reaction conditions. The most common example is the demethylated analog, 2-hydroxy-5-methylnicotinaldehyde.

  • Degradation Products: Impurities formed by the degradation of the final product during work-up, purification, or storage, such as the corresponding carboxylic acid from air oxidation.

Q: Why is controlling the water content in my reaction so critical?

A: Water can play several detrimental roles. In the SNAr route using sodium methoxide, water can compete with the methoxide to produce the undesired 2-hydroxy by-product. Furthermore, the presence of water can facilitate the hydrolysis of cyano groups if related precursors are used.[3] In downstream processing, residual moisture can affect crystallization and the stability of the final compound.

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: An unexpected peak with a mass of 137.14 g/mol is detected in my final product.

Q: My LC-MS analysis shows a significant peak with an m/z of 138.1 [M+H]+, corresponding to a molecular weight of 137.14. What is this impurity and where did it come from?

A: This mass corresponds to 2-hydroxy-5-methylnicotinaldehyde . This is arguably the most common process-related impurity in this synthesis.

  • Causality (Mechanism of Formation): The formation of this impurity arises from the cleavage of the methyl ether. This O-demethylation is a known side reaction for aryl methyl ethers and can be catalyzed by several factors depending on your synthetic route and work-up conditions:

    • Acidic Conditions: During an acidic work-up or purification (e.g., silica gel chromatography with an unbuffered eluent), the ether oxygen can be protonated, making the methyl group susceptible to nucleophilic attack by water or counter-ions.[4][5]

    • Lewis Acids: If any Lewis acidic reagents are used or generated, they can coordinate to the ether oxygen and facilitate methyl group removal.[6]

    • Incomplete Methoxylation: In the SNAr route, if the sodium methoxide reagent is not completely anhydrous or if there is significant moisture in the solvent, the competing hydrolysis reaction will directly form the 2-hydroxy analog instead of the desired 2-methoxy product.

  • Verification Protocol:

    • 1H NMR Spectroscopy: The most definitive method. The 2-hydroxy analog will show a broad, exchangeable singlet in the 1H NMR spectrum, typically >10 ppm, corresponding to the phenolic hydroxyl proton. The methoxy group singlet (around 4.0 ppm) in your desired product will be absent.

    • FTIR Spectroscopy: Look for a broad absorption band in the region of 3400-3200 cm-1, characteristic of an O-H stretch.

    • Co-injection: If a standard of 2-hydroxy-5-methylnicotinaldehyde is available, co-injecting it with your sample in HPLC should show a single, merged peak for the impurity.

  • Mitigation Strategies:

    • Ensure all reagents and solvents (especially for the SNAr route) are strictly anhydrous.

    • Use a non-acidic or neutralized work-up procedure. If extraction is performed, use a sodium bicarbonate wash to remove any residual acid.

    • For chromatographic purification, consider using alumina instead of silica gel, or pre-treating the silica gel with a base like triethylamine.

Issue 2: My reaction is complete, but I consistently isolate product with unreacted 2-chloro-5-methylnicotinaldehyde.

Q: TLC and HPLC analysis show the presence of starting material (M.W. 155.58 g/mol ) even after extended reaction times. How can I drive the reaction to completion?

A: This indicates an incomplete SNAr reaction. Several factors can be at play.

  • Causality (Reaction Kinetics & Stoichiometry):

    • Insufficient Reagent: The stoichiometry of sodium methoxide may be inadequate. It is a strong base and can be consumed by any acidic protons in the system (e.g., from residual water), not just act as a nucleophile.

    • Low Temperature: The reaction may be too slow at the current temperature. While higher temperatures increase the rate, they can also promote side reactions.

    • Poor Solubility: The sodium methoxide or the pyridine substrate may have poor solubility in the chosen solvent, limiting the reaction rate.

  • Optimization Workflow:

    • Reagent Stoichiometry: Increase the equivalents of sodium methoxide incrementally, for example, from 1.1 eq. to 1.5 eq. Monitor the reaction by TLC/HPLC to find the optimal amount that consumes the starting material without generating new by-products.

    • Temperature Profile: Gradually increase the reaction temperature by 10 °C increments and monitor the progress.

    • Solvent System: Consider adding a co-solvent to improve solubility. For example, if the reaction is sluggish in THF, adding a small amount of a polar aprotic solvent like DMF can sometimes accelerate SNAr reactions.

Issue 3: A peak corresponding to the carboxylic acid (2-methoxy-5-methylnicotinic acid) is growing during work-up and storage.

Q: I've noticed a new impurity appearing after purification, and its concentration increases over time. The mass (167.16 g/mol ) suggests it's the corresponding carboxylic acid. Why is my product degrading?

A: This is a classic case of product instability. Aromatic aldehydes, particularly those with electron-donating groups, are susceptible to oxidation to carboxylic acids.[7][8]

  • Causality (Oxidation):

    • Air Oxidation: The aldehyde can be slowly oxidized by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.

    • Oxidative Work-up: Certain work-up conditions, especially if not performed under an inert atmosphere, can introduce oxidants.

  • Mitigation & Prevention:

    • Inert Atmosphere: Conduct the reaction work-up and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place (refrigerator or freezer). Amber vials are recommended to protect from light.

    • Antioxidants: For long-term storage or use in a formulation, the inclusion of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, though this would need to be validated for your specific application.

Visualized Workflows and Mechanisms

Synthetic Pathway and Key Impurity Formation

The following diagram illustrates a common synthetic route and highlights the formation pathway for the critical 2-hydroxy impurity.

G cluster_synthesis Main Synthetic Route (SNAг) cluster_impurity Impurity Formation cluster_degradation Product Degradation A 2-chloro-5-methyl- nicotinaldehyde B 2-Methoxy-5-methyl- nicotinaldehyde (Product) A->B  NaOCH3, MeOH/THF D 2-hydroxy-5-methyl- nicotinaldehyde (Impurity) A->D  Hydrolysis F 2-methoxy-5-methyl- nicotinic acid (Impurity) B->F  Oxidation C H2O (Trace Moisture) C->A E [O] (Air/Light) E->B

Caption: Synthetic pathway and formation of major impurities.

Troubleshooting Decision Tree

This workflow guides the logical steps for identifying an unknown impurity peak observed during analysis.

G start Unknown Peak in Chromatogram ms Acquire Mass Spectrum (LC-MS or GC-MS) start->ms check_sm Mass = Starting Material? ms->check_sm check_hydroxy Mass = 137.14? check_sm->check_hydroxy No incomplete Incomplete Reaction -> Optimize Conditions check_sm->incomplete Yes check_acid Mass = 167.16? check_hydroxy->check_acid No hydroxy 2-Hydroxy Impurity -> Check for Moisture/Acid check_hydroxy->hydroxy Yes acid Carboxylic Acid Impurity -> Check Storage/Work-up check_acid->acid Yes further Further Investigation: NMR, Dimerization, etc. check_acid->further No

Caption: Decision tree for initial impurity investigation.

Analytical Protocols

Accurate identification and quantification of impurities are essential.[9][10] The following methods provide a robust starting point for your analysis.

Table 1: Common Impurities and Their Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
2-chloro-5-methylnicotinaldehydeC₇H₆ClNO155.58Unreacted Starting Material
2-hydroxy-5-methylnicotinaldehydeC₇H₇NO₂137.14Hydrolysis / Demethylation
2-methoxy-5-methylnicotinic acidC₈H₉NO₃167.16Product Oxidation
Protocol 1: Reverse-Phase HPLC Method

This method is suitable for monitoring reaction progress and quantifying the purity of the final product.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Volatile Impurities

This method is useful for identifying low-level volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (EI mode).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

References

Technical Support Center: Optimizing Reaction Temperature for Nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

< <

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction temperature for the synthesis of nicotinaldehyde. This critical parameter significantly influences reaction rate, yield, and purity. This guide offers troubleshooting advice and answers to frequently asked questions to empower you to overcome common challenges in your synthetic workflows.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during your nicotinaldehyde synthesis experiments in a question-and-answer format.

Question: My reaction yield is consistently low. How can I determine if the reaction temperature is the primary cause and what steps can I take to improve it?

Answer: Low yields in nicotinaldehyde synthesis can indeed be linked to suboptimal reaction temperatures.[1] Here’s a systematic approach to troubleshoot this issue:

Step 1: Reaction Monitoring. The first step is to rigorously monitor your reaction's progress. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for determining if the reaction is proceeding to completion.[1] An incomplete reaction is a common reason for low yields, and a moderate increase in temperature might be necessary to drive it forward.[1]

Step 2: Assess Potential Side Reactions. Elevated temperatures can sometimes accelerate undesirable side reactions, leading to the formation of byproducts and a corresponding decrease in the yield of your target molecule.[1] For instance, in the synthesis of nicotinaldehyde from 3-picoline, over-oxidation to nicotinic acid is a common side reaction that can be exacerbated by high temperatures.[1] Conversely, in the reduction of nicotinic acid derivatives, over-reduction to the alcohol can occur if the temperature is not carefully controlled, often requiring low temperatures for optimal results.[1]

Step 3: Catalyst Activity and Temperature. The activity of your catalyst is often highly dependent on temperature. For catalytic hydrogenations, such as the conversion of 3-cyanopyridine to nicotinaldehyde using a Raney-nickel catalyst, there is an optimal temperature range for catalyst performance.[1] Deviating from this range can lead to decreased catalyst activity and, consequently, lower yields.

Step 4: Systematic Temperature Optimization. To find the sweet spot, it's advisable to run a series of small-scale reactions at varying temperatures while keeping all other parameters constant. For example, you could set up reactions at 10°C intervals around the temperature suggested in your initial protocol. This systematic approach will help you identify the optimal temperature for maximizing your yield.

Question: I'm observing significant byproduct formation in my reaction. How can I adjust the temperature to improve the selectivity for nicotinaldehyde?

Answer: Improving selectivity is a key aspect of optimizing any chemical synthesis. Temperature plays a crucial role in controlling the reaction pathway and minimizing the formation of unwanted byproducts.

  • For Oxidation Reactions: In the oxidation of 3-picoline to nicotinaldehyde, a common byproduct is nicotinic acid due to over-oxidation.[1] To favor the formation of the aldehyde, it is often necessary to maintain a lower reaction temperature. For instance, studies on the catalytic oxidation of 3-picoline have shown that increasing the temperature can lead to a higher conversion of the starting material but may also increase the formation of degradation products.[2][3]

  • For Reduction Reactions: When synthesizing nicotinaldehyde via the reduction of a nicotinic acid derivative, over-reduction to the corresponding alcohol is a frequent issue.[1] To prevent this, it's critical to maintain a low and stable temperature throughout the reaction.[1] For example, a patented process for the reduction of nicotinic acid morpholinamides suggests dropwise addition of the reducing agent at 0°C to 10°C to minimize over-reduction.[1][4]

  • Milder Conditions for Higher Selectivity: As a general principle, milder reaction conditions, including lower temperatures, often lead to higher selectivity.[1] For the hydrogenation of 3-cyanopyridine, using an aqueous carboxylic acid medium with a Raney-nickel catalyst under controlled temperature and pressure has been shown to achieve superior yields and selectivity compared to processes that use strong mineral acids.[1] A patented process suggests a temperature range of 10-30°C for this reaction.[1][5]

Experimental Protocol: Temperature Optimization for Nicotinaldehyde Synthesis via Hydrogenation of 3-Cyanopyridine

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of nicotinaldehyde from 3-cyanopyridine using a Raney-nickel catalyst.

Materials:

  • 3-Cyanopyridine

  • Acetic Acid

  • Deionized Water

  • Raney-Nickel (stored under water)

  • Stirring Autoclave

  • Hydrogen Gas Supply

  • Filtration Apparatus

Procedure:

  • Reaction Setup: In a stirring autoclave, prepare a mixture of 3-cyanopyridine, water, and acetic acid. A literature example suggests a ratio of 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1]

  • Catalyst Addition: Carefully add a suspension of moist Raney-nickel in water to the reaction mixture. A typical amount is around 14.6 g of moist Raney-nickel (approximately 60% Ni content) in 50 g of water.[1]

  • Temperature Screening:

    • Set up a series of reactions to be run at different temperatures (e.g., 10°C, 20°C, 30°C, and 40°C).

    • For each reaction, maintain a constant hydrogen pressure (e.g., 1 bar).[1]

  • Hydrogenation: Stir the reaction mixture and monitor the uptake of hydrogen. The reaction is typically complete within 3 to 6 hours.[1]

  • Work-up and Analysis:

    • Once the reaction is complete, carefully filter off the catalyst.

    • Analyze the resulting aqueous solution of nicotinaldehyde by HPLC to determine the yield and purity for each reaction temperature.

  • Data Evaluation: Compare the yield and purity data from each temperature to determine the optimal reaction temperature for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the effect of temperature on reaction rate and selectivity in nicotinaldehyde synthesis?

A1: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature. This is because a higher temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. However, the effect of temperature on selectivity is more complex. Different reaction pathways (e.g., the formation of the desired product versus a byproduct) will have different activation energies. By carefully controlling the temperature, it is possible to favor the reaction pathway with the lower activation energy, thus increasing the selectivity for the desired product.

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent can have a significant impact on the optimal reaction temperature. Solvents with higher boiling points allow for a wider range of accessible reaction temperatures. Additionally, the solvent can influence the solubility of reactants and catalysts, which in turn can affect the reaction rate and the optimal temperature. For some reactions, water can act as an excellent heat conductor and facilitate biphasic reactions with fewer byproducts.[6]

Q3: Are there any safety considerations I should be aware of when optimizing reaction temperature?

A3: Absolutely. When increasing the reaction temperature, it is crucial to be aware of the potential for increased pressure within a closed reaction vessel. Always use a reaction vessel that is rated for the intended temperature and pressure. Additionally, be mindful of the flammability of your solvents and reactants, and ensure proper ventilation. Exothermic reactions can also become more difficult to control at higher temperatures, so it is important to have an effective cooling system in place.

Q4: Can computational chemistry tools help in predicting the optimal reaction temperature?

A4: Yes, computational chemistry tools can be a valuable aid in predicting optimal reaction conditions. Techniques such as Density Functional Theory (DFT) can be used to model the reaction mechanism and calculate the activation energies for different reaction pathways. This information can then be used to estimate the optimal temperature for maximizing the yield and selectivity of the desired product.

Data Summary Table

Synthetic RouteCommon ByproductsEffect of Increasing TemperatureRecommended Temperature Range
Oxidation of 3-Picoline Nicotinic acid[1]Increased conversion, but may decrease selectivity by promoting over-oxidation.[2][3]Generally lower temperatures are favored for higher selectivity.
Reduction of Nicotinic Acid Derivatives Corresponding alcohol[1]Increased rate of over-reduction.[1]Low temperatures (e.g., 0-10°C) are often required.[1][4]
Hydrogenation of 3-Cyanopyridine 3-Picolylamine, 3-Picolylalcohol[1]Can increase reaction rate, but may also promote side reactions.Milder temperatures (e.g., 10-30°C) are recommended for high selectivity.[1][5]

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Nicotinaldehyde Yield monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction incomplete_reaction Is the reaction incomplete? monitor_reaction->incomplete_reaction increase_temp Consider a moderate temperature increase incomplete_reaction->increase_temp Yes side_reactions Analyze for side products incomplete_reaction->side_reactions No optimize_conditions Systematically optimize temperature increase_temp->optimize_conditions over_oxidation Over-oxidation to Nicotinic Acid? side_reactions->over_oxidation decrease_temp_ox Decrease reaction temperature over_oxidation->decrease_temp_ox Yes over_reduction Over-reduction to Alcohol? over_oxidation->over_reduction No decrease_temp_ox->optimize_conditions decrease_temp_red Decrease reaction temperature over_reduction->decrease_temp_red Yes over_reduction->optimize_conditions No decrease_temp_red->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting decision tree for low yield in nicotinaldehyde synthesis.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for the formylation of 2-methoxy-5-methylpyridine, a key step in producing the target aldehyde. Our focus is to elucidate the critical role of the solvent system in maximizing reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a particular emphasis on how the choice of solvent can influence the reaction outcome. The primary synthetic route discussed is the Vilsmeier-Haack formylation, a robust and widely used method for this transformation.

Question 1: My Vilsmeier-Haack reaction is resulting in a very low yield or has failed completely. What are the primary causes related to the solvent and reagents?

Answer: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge that often traces back to the integrity of the reagents and the reaction environment. The success of this synthesis hinges on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Causality & Troubleshooting Steps:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Trace amounts of water in the DMF or co-solvent will consume the reagent and halt the reaction.

    • Action: Always use fresh, anhydrous DMF and anhydrous grade co-solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure all glassware is thoroughly oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Degraded DMF: Over time, DMF can decompose into dimethylamine and formic acid. Dimethylamine, being a nucleophile, can react with and quench the Vilsmeier reagent, reducing the effective concentration available for formylation.[1]

    • Action: Use DMF from a recently opened bottle. If you suspect degradation (often indicated by a fishy odor), it is advisable to purify the DMF by distillation or use a fresh bottle.

  • Insufficient Vilsmeier Reagent: The stoichiometry is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material, 2-methoxy-5-methylpyridine.

    • Action: An excess of the Vilsmeier reagent is typically required. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the substrate is a good starting point for optimization.

  • Inadequate Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not controlled (typically kept at 0-5 °C), the reagent can decompose. Conversely, the formylation step may require elevated temperatures to proceed at a reasonable rate, depending on the substrate's reactivity.

    • Action: Pre-form the Vilsmeier reagent at 0-5 °C before the dropwise addition of the 2-methoxy-5-methylpyridine solution. After the addition, the reaction may need to be warmed to 40-80 °C to drive it to completion. Monitor progress using Thin Layer Chromatography (TLC).

Question 2: I am observing significant chlorinated byproducts in my final product. How can the solvent choice help mitigate this?

Answer: Chlorination of the pyridine ring is a known side reaction in Vilsmeier-Haack chemistry, particularly when using POCl₃. The Vilsmeier reagent itself can act as a chlorinating agent, and higher reaction temperatures often exacerbate this issue.

Causality & Mitigation Strategies:

  • Reaction Temperature and Solvent Boiling Point: High temperatures promote chlorination. Using a lower-boiling point solvent can help maintain better temperature control.

    • Action: Consider using a co-solvent like Dichloromethane (DCM, boiling point ~40 °C) or 1,2-Dichloroethane (DCE, boiling point ~83 °C) along with DMF. This allows the reaction to be run at a controlled reflux temperature that is often lower than when using DMF alone, potentially reducing chlorination.

  • Solvent Polarity and Intermediate Stability: The polarity of the solvent can influence the stability and reactivity of the intermediates. While DMF is polar and effectively solvates the ionic Vilsmeier reagent, using it in large excess may not always be optimal.

    • Action: Using a less polar co-solvent like toluene can sometimes be beneficial, although this may require higher temperatures and longer reaction times. Optimization is key. In most cases for activated pyridines, a mixture of DMF and a chlorinated solvent provides a good balance.

Question 3: What is the optimal solvent system for the formylation of 2-methoxy-5-methylpyridine? Should I use DMF alone or with a co-solvent?

Answer: The choice of solvent is a critical parameter that directly impacts reaction efficiency, yield, and ease of workup. In the Vilsmeier-Haack reaction, DMF plays a dual role: it is a reactant for generating the Vilsmeier reagent and also serves as the reaction solvent.[1]

Analysis of Solvent Systems:

  • DMF as Sole Solvent: Using DMF as the sole solvent is common and can be very effective. It ensures a high concentration of the reagent and its polar nature facilitates the formation and reaction of the ionic intermediates. A study on the formylation of a similarly electron-rich heterocycle, 2-methylpyrimidine-4,6-diol, found that using DMF as the solvent gave the highest yield (61%) compared to other solvents like benzene, o-xylene, or dichloroethane.[2] This suggests that for many substrates, neat DMF is an excellent choice.

  • DMF with a Co-Solvent (e.g., DCM, DCE): The use of an inert co-solvent is often employed for several reasons:

    • Improved Solubility: The starting material, 2-methoxy-5-methylpyridine, may have better solubility in a co-solvent.

    • Temperature Control: As mentioned, lower-boiling co-solvents allow for better temperature management.

    • Viscosity and Stirring: High concentrations of the Vilsmeier reagent in DMF can lead to a viscous mixture that is difficult to stir. A co-solvent can improve the fluidity of the reaction mixture.

    • Work-up: Using a volatile co-solvent like DCM can sometimes simplify the post-reaction work-up and product isolation.

Recommendation: For the synthesis of this compound, we recommend starting with DMF as the sole solvent , given its demonstrated success with analogous heterocyclic systems.[2] If you encounter issues with temperature control, viscosity, or side reactions, introducing an anhydrous chlorinated solvent like 1,2-dichloroethane (DCE) as a co-solvent is a logical next optimization step.

Data Summary: Effect of Solvent on Vilsmeier-Haack Yield

Solvent SystemReaction Temperature (°C)Reaction Time (h)Reported Yield (%)
N,N-Dimethylformamide (DMF) 80 5 61
o-Xylene100749
BenzeneReflux648
Dichloroethane (DCE)806Not specified, but generally effective

Data adapted from a study on a pyrimidine substrate, which serves as a useful model for this reaction.[2]

Optimized Experimental Protocol

This protocol details the Vilsmeier-Haack formylation of 2-methoxy-5-methylpyridine using an optimized procedure based on literature precedents.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-methoxy-5-methylpyridine

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional co-solvent)

  • Sodium acetate (NaOAc)

  • Deionized Water

  • Ice

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2-methoxy-5-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or optional co-solvent like DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a pre-prepared aqueous solution of sodium acetate to neutralize the acid and hydrolyze the iminium salt intermediate. Stir vigorously for 1 hour.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to obtain this compound as a pure product.

Visual Workflow and Troubleshooting Logic

Diagram 1: Vilsmeier-Haack Experimental Workflow

This diagram outlines the key stages of the synthesis protocol.

G reagent_prep Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) formylation Formylation (Add Substrate @ 0°C, then heat to 60-80°C) reagent_prep->formylation Add Substrate Solution workup Aqueous Work-up (Quench on Ice, Hydrolyze with NaOAc) formylation->workup Reaction Complete (TLC) extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Key stages in the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing common issues related to low product yield.

G decision decision action action start Low Yield Observed q1 Reagents Anhydrous? (DMF, POCl₃, Solvents) start->q1 a1 Use Fresh/Dry Reagents Dry Glassware q1->a1 No q2 Sufficient Vilsmeier Reagent? (1.5-2.0 eq.) q1->q2 Yes a1->q1 a2 Increase Stoichiometry q2->a2 No q3 Correct Reaction Temperature? q2->q3 Yes a2->q2 a3 Optimize Heating Time/ Temp (Monitor by TLC) q3->a3 No end Yield Improved q3->end Yes a3->q3

Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack reaction.

References

Technical Support Center: A Troubleshooting Guide for Witt-ig Reactions with Electron-Rich Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development who are encountering challenges with Wittig reactions, particularly when using electron-rich aldehydes. The question-and-answer format is designed to directly address specific issues, offering not just solutions but also the underlying scientific reasoning to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield

Question: I am performing a Wittig reaction with an electron-rich aldehyde (e.g., p-anisaldehyde) and a non-stabilized ylide, but I am observing very low to no yield of the desired alkene. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Wittig reaction with an electron-rich aldehyde is a common issue stemming from the reduced electrophilicity of the carbonyl carbon. The electron-donating group on the aromatic ring deactivates the aldehyde, making it less susceptible to nucleophilic attack by the ylide.

Core Causality:

  • Reduced Aldehyde Reactivity: Electron-donating groups (like methoxy, hydroxyl, or alkyl groups) increase the electron density on the carbonyl carbon, diminishing its electrophilic character.

  • Ylide Instability: Non-stabilized ylides are highly reactive and can decompose over time, especially if the reaction with the aldehyde is slow.[1]

  • Incomplete Ylide Formation: Insufficiently strong base or the presence of moisture can prevent the complete deprotonation of the phosphonium salt, leading to a lower concentration of the active ylide.[2]

Here is a systematic approach to diagnosing and resolving low-yield issues:

  • Validate Ylide Generation:

    • Base Selection is Critical: For non-stabilized ylides derived from simple alkyl triphenylphosphonium salts, a strong base is essential. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[3][4] Weaker bases like potassium tert-butoxide (KOtBu) may not be sufficient for complete deprotonation.[3]

    • Anhydrous Conditions: All glassware must be flame-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used.[2] Any trace of water will quench the strong base and the ylide.

    • Order of Addition: A successful strategy can be to add the phosphonium salt in portions to a mixture of the aldehyde and the base. This allows the ylide to be generated in situ and react immediately with the aldehyde, which can be beneficial if the ylide is unstable.[5]

  • Optimize Reaction Conditions:

    • Temperature: While ylide formation is often done at 0°C or room temperature, the subsequent reaction with the less reactive electron-rich aldehyde may benefit from gentle heating. Monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature.

    • Reaction Time: Reactions with less reactive substrates may require longer reaction times.[2] Again, TLC is your best tool to monitor the consumption of the starting material.

  • Consider Alternative Reagents:

    • If the Wittig reaction consistently fails, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative.[2][6] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, often leading to better yields with hindered or less reactive carbonyls.[2]

Issue 2: Poor E/Z Stereoselectivity

Question: My Wittig reaction with an electron-rich aldehyde is producing an undesirable mixture of E and Z isomers. How can I control the stereoselectivity of the reaction?

Answer:

The stereochemical outcome of a Wittig reaction is primarily dictated by the nature of the ylide and the reaction conditions. With electron-rich aldehydes, the slower reaction rate can sometimes lead to equilibration and a loss of selectivity.

Key Determinants of Stereoselectivity:

  • Ylide Stability:

    • Non-stabilized Ylides: Ylides with simple alkyl substituents generally favor the formation of the (Z)-alkene under salt-free conditions.[7][8]

    • Stabilized Ylides: Ylides containing an electron-withdrawing group (e.g., ester, ketone) are less reactive and typically yield the (E)-alkene as the major product.[1][4][7][9][10]

    • Semi-stabilized Ylides: Ylides with aryl substituents often give poor E/Z selectivity.[9]

  • Reaction Conditions:

    • Salt Effects: The presence of lithium salts can significantly influence the stereochemical outcome by stabilizing the betaine intermediate, potentially leading to a higher proportion of the (E)-alkene.[3][9][10]

    • Solvent: The polarity of the solvent can also play a role, although its effect is often more pronounced with stabilized ylides.[11][12]

Ylide TypeDesired IsomerRecommended Conditions
Non-stabilized(Z)-alkeneUse sodium or potassium-based strong bases (e.g., NaH, KHMDS) in a non-polar, aprotic solvent like THF or toluene. Avoid lithium bases (e.g., n-BuLi) if high (Z)-selectivity is desired.
Non-stabilized(E)-alkeneEmploy the Schlosser modification . This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene.[9][10]
Stabilized(E)-alkeneThese ylides inherently favor the (E)-alkene. The reaction is often reversible, allowing for thermodynamic control. Protic solvents can sometimes enhance (E)-selectivity.
Issue 3: Formation of Side Products

Question: Besides my desired alkene, I am observing significant amounts of triphenylphosphine oxide and what appears to be a self-condensation product of my aldehyde. What is causing this and how can I minimize these side reactions?

Answer:

The formation of these side products points to issues with the ylide's stability and the reaction conditions, particularly the choice of base.

Origins of Common Side Products:

  • Triphenylphosphine Oxide (TPPO): While TPPO is an inherent byproduct of the Wittig reaction, its premature formation (before the addition of the aldehyde) suggests ylide decomposition. Non-stabilized ylides can react with oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

  • Aldehyde Self-Condensation: This is often a base-catalyzed side reaction (an aldol condensation). If the base used to generate the ylide is not fully consumed or if a very strong base is used in excess, it can promote the self-condensation of the aldehyde, especially if the Wittig reaction itself is slow.

  • Cannizzaro Reaction: For aldehydes without α-hydrogens, a strong base can induce a disproportionation reaction to yield an alcohol and a carboxylic acid.[13]

  • Inert Atmosphere: Always perform Wittig reactions, especially with non-stabilized ylides, under an inert atmosphere to prevent oxidative degradation of the ylide.

  • Base Stoichiometry and Selection:

    • Use a slight excess (e.g., 1.1 equivalents) of the base to ensure complete formation of the ylide, but avoid a large excess.

    • If aldehyde self-condensation is a problem, consider using a milder base if your phosphonium salt is acidic enough. For instance, some semi-stabilized ylides can be formed with weaker bases like carbonates.[13]

  • Reverse Addition: Add the base to a mixture of the phosphonium salt and the aldehyde. This ensures that the ylide reacts as it is formed, keeping its concentration low and minimizing decomposition and other side reactions.

Experimental Protocols & Diagrams

Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a stream of inert gas (N₂ or Ar).

  • Ylide Formation: To the flask, add the triphenylphosphonium salt (1.1 eq). Add anhydrous THF via syringe. Cool the suspension to 0°C in an ice bath. Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe. A color change (typically to orange or deep red) indicates ylide formation. Stir for 1 hour at 0°C.

  • Reaction: Slowly add a solution of the electron-rich aldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC. Gentle heating may be required.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Diagrams

Wittig_Mechanism cluster_intermediate Intermediate Ylide Phosphonium Ylide (R'₂C=PPh₃) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Electron-Rich Aldehyde (RCHO) Aldehyde->Oxaphosphetane Alkene Alkene (R'₂C=CHR) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (O=PPh₃) Oxaphosphetane->TPPO

Caption: The Wittig Reaction Mechanism.

Troubleshooting_Workflow cluster_ylide_checks Ylide Formation Checks cluster_condition_checks Reaction Condition Checks Start Low Yield with Electron-Rich Aldehyde Check_Ylide Step 1: Validate Ylide Formation Start->Check_Ylide Base Is the base strong enough? (n-BuLi, NaH) Check_Ylide->Base Anhydrous Are conditions strictly anhydrous? Check_Ylide->Anhydrous Order Optimize order of addition? Check_Ylide->Order Check_Conditions Step 2: Optimize Reaction Conditions Consider_HWE Step 3: Consider Horner-Wadsworth-Emmons Check_Conditions->Consider_HWE If yield is still low Temp Increase temperature? Check_Conditions->Temp Time Increase reaction time? Check_Conditions->Time Solution Improved Yield Consider_HWE->Solution Base->Check_Conditions Anhydrous->Check_Conditions Order->Check_Conditions Temp->Solution Time->Solution

Caption: Troubleshooting workflow for low yield.

References

removal of unreacted starting material from 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample contains unreacted starting material. What is the most straightforward method for its removal?

The most direct approach depends on the physical state of your crude product and the nature of the starting materials. Since this compound is a colorless to yellowish liquid, distillation is often not the primary choice for small-scale lab purification due to potential thermal degradation.[1] Therefore, liquid-liquid extraction and column chromatography are generally the most effective initial strategies.

A common synthetic route to similar nicotinic aldehydes involves the oxidation of the corresponding picoline.[2] If you have residual starting material that is more basic than your product, an acidic wash during a liquid-liquid extraction can be highly effective.

Troubleshooting Guides

Issue 1: Ineffective Removal of a More Basic Starting Material by Extraction

Question: I've attempted a liquid-liquid extraction with dilute hydrochloric acid to remove a basic pyridine-based starting material, but my product purity has not significantly improved. What could be the issue?

Answer: This is a common issue that can arise from several factors related to the extraction protocol. The pKa of this compound is predicted to be around 1.89, making it a weak base.[1] If your starting material has a similar basicity, achieving a clean separation with a simple acid wash can be challenging.

Causality and Solutions:

  • Inadequate pH control: The pH of the aqueous layer may not be low enough to fully protonate the more basic starting material, leaving a significant amount in the organic phase.

  • Insufficient mixing: Inadequate agitation during the extraction process can lead to poor partitioning between the organic and aqueous layers.

  • Emulsion formation: The presence of certain impurities or the nature of the solvent system can lead to the formation of a stable emulsion, trapping your product and impurities together.

dot

start Start: Ineffective Extraction check_pH Is the aqueous pH < 1? start->check_pH end_fail Consider Alternative: Column Chromatography start->end_fail check_mixing Was vigorous mixing performed? check_pH->check_mixing Yes solution_pH Adjust pH to < 1 with conc. HCl check_pH->solution_pH No check_emulsion Is an emulsion present? check_mixing->check_emulsion Yes solution_mixing Increase mixing time and intensity check_mixing->solution_mixing No solution_emulsion Add brine or filter through celite check_emulsion->solution_emulsion Yes end_success Successful Purification check_emulsion->end_success No solution_pH->check_mixing solution_mixing->check_emulsion solution_emulsion->end_success

Caption: Troubleshooting workflow for extractive purification.

Protocol: Optimized Acidic Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Ensure the final pH of the aqueous layer is below 1 by testing with pH paper.

  • Mixing: Shake the funnel vigorously for at least one minute, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. If an emulsion forms, the addition of brine can help to break it.

  • Back Extraction (Optional): To recover any product that may have partitioned into the acidic aqueous layer, neutralize the aqueous phase with a base (e.g., NaHCO₃) and extract with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am using column chromatography to purify my this compound, but I'm observing co-elution with an unknown impurity. How can I improve the separation?

Answer: Co-elution during column chromatography is a frequent challenge, especially when dealing with structurally similar compounds. The key to successful separation lies in optimizing the stationary and mobile phases to exploit subtle differences in polarity between your product and the impurity.[3]

Causality and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture.

  • Stationary Phase Interaction: Aldehydes can sometimes interact with the acidic silica gel, leading to peak tailing or even decomposition.[4]

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

Data Presentation: Solvent Systems for Chromatography

Solvent System (v/v)Polarity IndexTypical Application
Hexane/Ethyl AcetateLow to MediumGood starting point for many organic compounds.[4]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[5]
Toluene/AcetoneLow to MediumOffers different selectivity compared to ester-based systems.

dot

start Start: Co-elution Issue tlc Optimize solvent system using TLC start->tlc gradient Implement a shallow gradient elution tlc->gradient stationary_phase Consider alternative stationary phase (Alumina) gradient->stationary_phase deactivate_silica Deactivate silica gel with triethylamine stationary_phase->deactivate_silica check_loading Reduce sample loading on the column deactivate_silica->check_loading end_success Improved Separation check_loading->end_success

Caption: Decision tree for optimizing column chromatography.

Protocol: High-Resolution Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for your product, with good separation from impurities.[4]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent. For sensitive aldehydes, consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[4]

  • Column Packing: Pack the column with the slurry, ensuring a uniform and air-free stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system. A shallow gradient, where the polarity is increased slowly over time, can often improve separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Removal of a Non-Basic, Polar Impurity

Question: My product is contaminated with a polar, non-basic impurity that is difficult to remove by standard extraction and chromatography. Are there any alternative purification methods?

Answer: In cases where standard methods are insufficient, forming a reversible derivative of your aldehyde can be a highly effective strategy. The formation of a water-soluble bisulfite adduct is a classic and powerful technique for separating aldehydes from other organic compounds.[6][7]

Causality and Solutions:

The aldehyde functional group reacts with sodium bisulfite to form a charged adduct, which is soluble in water.[6] This allows for the selective extraction of the aldehyde into the aqueous phase, leaving non-reactive impurities in the organic layer. The aldehyde can then be regenerated by basification.[8]

dot

start Crude Product (Organic Phase) add_bisulfite Add Saturated Sodium Bisulfite (aq) start->add_bisulfite shake Vigorous Shaking add_bisulfite->shake phase_separation Phase Separation shake->phase_separation organic_phase Organic Phase (Impurities) phase_separation->organic_phase aqueous_phase Aqueous Phase (Bisulfite Adduct) phase_separation->aqueous_phase basify Add Base (e.g., NaOH) to Aqueous Phase aqueous_phase->basify extract Extract with Organic Solvent basify->extract pure_product Pure Product (Organic Phase) extract->pure_product

Caption: Workflow for purification via bisulfite adduct formation.

Protocol: Purification via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude product in a solvent that is miscible with water, such as methanol or dimethylformamide (for less soluble compounds).[7]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the dissolved crude product and shake vigorously for several minutes.[6]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake the mixture and separate the layers. The bisulfite adduct of your aldehyde will be in the aqueous layer.

  • Washing the Organic Layer: Wash the organic layer with water to ensure all the adduct has been transferred to the aqueous phase.

  • Regeneration of the Aldehyde: Combine the aqueous layers and carefully add a base (e.g., 10% NaOH solution) until the solution is basic. This will regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

References

improving the stability of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methylnicotinaldehyde. Given the limited specific stability data for this compound, the following troubleshooting advice is based on established principles for aromatic aldehydes and related nicotinic acid derivatives.[1][2][3]

Introduction: Understanding the Instability of Nicotinaldehydes

This compound, as an aromatic aldehyde and a nicotinaldehyde derivative, is susceptible to certain degradation pathways that can impact experimental outcomes.[3] The aldehyde functional group is an intermediate oxidation state between an alcohol and a carboxylic acid, making it prone to further oxidation.[3] Additionally, factors like air, light, heat, and moisture can compromise the compound's purity and reactivity over time. This guide provides practical solutions to common stability-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My this compound has developed a yellowish tint over time. What is causing this and is it still usable?

Answer:

The development of a yellowish tint is a common indicator of degradation in aromatic aldehydes. This is often due to minor oxidation or polymerization byproducts.

  • Probable Cause: The primary cause is likely slow oxidation of the aldehyde group to the corresponding carboxylic acid (2-Methoxy-5-methylnicotinic acid) when exposed to air.[3][4] Trace amounts of this and other degradation products can impart color. The presence of a methoxy group on the aromatic ring can sometimes increase susceptibility to degradation compared to aldehydes with electron-withdrawing groups.[2]

  • Troubleshooting & Mitigation:

    • Purity Check: Before use, it is advisable to check the purity of the discolored aldehyde using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Compare the results with the certificate of analysis of a fresh sample if available.

    • Assess Usability: For many synthetic applications, a slight discoloration may not significantly affect the outcome if the purity is still high (e.g., >95%). However, for applications requiring high purity, such as in late-stage drug development or for creating analytical standards, using a discolored reagent is not recommended.

    • Prevention: To prevent discoloration, always store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber glass vial, and at a controlled, cool temperature.[1][6]

Issue 2: I am observing a decrease in yield in my reaction where this compound is a starting material. Could this be related to its stability?

Answer:

Yes, a decrease in reaction yield is a strong indication that your starting material has degraded.

  • Probable Cause: The most probable cause is the oxidation of the aldehyde to 2-Methoxy-5-methylnicotinic acid. This carboxylic acid will not participate in reactions where the aldehyde functionality is required (e.g., reductive amination, Wittig reactions), thus lowering the effective concentration of your starting material and reducing the yield. Another possibility, though less common for aromatic aldehydes than aliphatic ones, is polymerization into non-reactive trimers or other oligomers.[4]

  • Troubleshooting & Mitigation:

    • Quantify Purity: Use a quantitative analytical method like qNMR or HPLC with a calibrated standard to determine the exact purity of your aldehyde before starting the reaction.[5]

    • Purification: If the purity has decreased, you may be able to repurify the aldehyde by column chromatography or recrystallization, though this can be challenging with aldehydes.

    • Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of this compound or a sample that has been properly stored.

    • Proper Handling During Use: When dispensing the reagent, do so quickly and in a dry, inert atmosphere if possible (e.g., in a glovebox or under a stream of argon). Immediately reseal the container tightly.[7]

Issue 3: My NMR spectrum of this compound shows a new, small peak in the carboxylic acid region.

Answer:

This is a clear sign of oxidation.

  • Probable Cause: The aldehyde proton signal (around 9-10 ppm) is diminishing and a new, broader peak is appearing further downfield (typically >10 ppm), which is characteristic of a carboxylic acid proton. This confirms the conversion of the aldehyde to 2-Methoxy-5-methylnicotinic acid.

  • Troubleshooting & Mitigation:

    • Confirm Structure: If possible, acquire a reference spectrum of 2-Methoxy-5-methylnicotinic acid to confirm the identity of the impurity.

    • Limit Air Exposure: This degradation is accelerated by exposure to oxygen. Ensure that the container is properly sealed and consider using a septum with a needle to withdraw the material rather than opening the cap repeatedly.[6]

    • Solvent Choice: If you are preparing a stock solution, use a dry, aprotic solvent. While dilution in a primary alcohol can stabilize some aliphatic aldehydes by forming hemi-acetals, this may not be suitable for all reaction types and is less common for aromatic aldehydes.[4]

Primary Degradation Pathway

The most significant degradation pathway for this compound is oxidation.

G cluster_main Oxidation of this compound Aldehyde This compound (C₈H₉NO₂) CarboxylicAcid 2-Methoxy-5-methylnicotinic Acid (C₈H₉NO₃) Aldehyde->CarboxylicAcid [O] (Air, Heat, Light)

Caption: Primary oxidative degradation pathway.

Recommended Storage and Handling Protocols

To maximize the shelf-life and maintain the integrity of this compound, adhere to the following protocols.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[6]Reduces the rate of chemical degradation and evaporation.
Atmosphere Store under an inert gas (Argon or Nitrogen).[8]Prevents oxidation by displacing air from the container.
Container Tightly sealed amber glass bottle or vial.[1][6]Protects from light-induced degradation and prevents moisture ingress.
Handling Use in a well-ventilated area, such as a fume hood.[9]Avoids inhalation of vapors.
Additives Consider adding an antioxidant like BHT (Butylated hydroxytoluene) for long-term storage, but verify its compatibility with your downstream application.[2][4]Inhibits radical-mediated oxidation processes.

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This procedure details how to properly store an opened container of this compound to ensure its stability.

Materials:

  • Container of this compound

  • Source of dry, high-purity Argon or Nitrogen gas with a regulator

  • Tubing

  • A long needle or pipette

  • Parafilm or a fresh, tight-fitting cap

Procedure:

  • Preparation: Conduct this procedure in a fume hood. Set the gas regulator to a very low, gentle flow rate (1-2 psi).

  • Dispensing: If you need to remove some of the aldehyde, do so quickly.

  • Inerting: Insert the long needle connected to the inert gas line into the headspace of the container, ensuring the tip is above the liquid level.

  • Purging: Allow the gentle stream of inert gas to flow into the container for 30-60 seconds. This will displace the heavier, oxygen-containing air.

  • Sealing: While the inert gas is still flowing, slowly remove the needle and immediately seal the container tightly with its cap.

  • Securing: For extra protection, wrap the cap and neck of the bottle with Parafilm.

  • Storage: Place the sealed container in a refrigerator at the recommended temperature (2-8°C).

Caption: Workflow for long-term reagent storage.

References

Technical Support Center: Navigating the Scale-Up of Heterocyclic Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Heterocyclic Aldehyde Synthesis. This resource is designed for researchers, chemists, and process development professionals who are transitioning their synthetic routes from the laboratory bench to pilot plant or manufacturing scale. The synthesis of heterocyclic aldehydes, crucial intermediates in the pharmaceutical and fine chemical industries, is often fraught with challenges during scale-up. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities successfully and safely.

The Scale-Up Challenge: Why What Works in the Lab Fails in the Plant

Scaling up a chemical synthesis is not merely about using larger flasks and greater quantities of reagents. The fundamental principles of heat and mass transfer change dramatically, which can have profound effects on reaction kinetics, selectivity, and safety.[1] A reaction that is well-behaved and high-yielding at the 1-liter scale can become problematic and inefficient at the 100-liter scale. Common issues that arise include decreased yields, the emergence of new impurities, and, most critically, thermal runaway events.[1][2] This guide is structured to address these pitfalls head-on, providing both diagnostic questions and actionable solutions.

General Troubleshooting for Heterocyclic Aldehyde Synthesis Scale-Up

This section addresses overarching issues that are common to various formylation methods.

Question/Observed Issue Potential Root Causes & Explanations Recommended Actions & Protocols
My yield has dropped significantly after scaling up. 1. Inefficient Mixing: Large reactors have different mixing dynamics than round-bottom flasks. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[1] 2. Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate or apply heat effectively. This can affect temperature-sensitive reactions.[1] 3. Extended Reaction/Work-up Time: Longer addition, heating, cooling, and work-up times at scale can lead to the degradation of thermally sensitive products or intermediates.[1][3]1. Mixing Study: In a pilot reactor, evaluate the effect of agitation speed on yield and impurity profile.[1] 2. Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's heat flow and determine if the plant's cooling capacity is sufficient.[4] 3. Time-Course Study: At the lab scale, hold the reaction mixture at the expected plant processing temperature for the anticipated duration of the large-scale operation to check for product degradation.[1]
A new, unknown impurity has appeared in my product. 1. Change in Selectivity: As mentioned above, altered mixing and temperature profiles can favor different reaction pathways.[1] 2. Leachables from Equipment: The materials of construction of a large-scale reactor (e.g., stainless steel, glass lining) are different from lab glassware and could potentially catalyze side reactions or introduce metallic impurities.[1] 3. Polymorphism: The product may crystallize in a different, less stable, or less pure polymorphic form under different cooling and agitation profiles at scale.[1]1. Impurity Identification: Isolate and characterize the new impurity (LC-MS, NMR). Understanding its structure can provide clues about its formation mechanism. 2. Material Compatibility Test: Before scale-up, reflux the reaction mixture with a coupon of the reactor's material of construction to check for reactivity or corrosion.[1] 3. Controlled Crystallization: Develop a controlled crystallization protocol by studying the solubility curve of the product and defining cooling rates and seeding strategies.
The reaction is showing signs of a thermal runaway. 1. Exothermic Reaction: Many formylation reactions are highly exothermic.[1][2] Insufficient cooling capacity in a large reactor can lead to a rapid temperature increase. 2. Incorrect Reagent Addition: Adding all reactants at once and then heating is a dangerous practice that can lead to an uncontrollable release of energy.[1] The same applies to adding a catalyst to a full batch of reactants.1. Immediate Action: If a thermal runaway is suspected, stop all reagent feeds, apply maximum cooling, and prepare for emergency procedures as defined in your safety assessment. 2. Process Safety Assessment: A thorough hazard evaluation is essential before any scale-up.[5] This includes differential scanning calorimetry (DSC) to assess the thermal stability of reactants and products and reaction calorimetry to quantify the heat of reaction.[4] 3. Safe Dosing Strategy: Implement a semi-batch process where one of the reactive components is added gradually to control the rate of heat generation.

Reaction-Specific Troubleshooting Guides

Different methods for synthesizing heterocyclic aldehydes have their own unique sets of challenges.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich heterocycles using a Vilsmeier reagent, typically formed from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[6][7]

FAQ: Vilsmeier-Haack Scale-Up
  • Question: My reaction is producing significant amounts of di-formylated product upon scale-up. How can I improve selectivity for mono-formylation?

    • Answer: Over-formylation is often due to an excess of the Vilsmeier reagent or prolonged reaction times, especially with highly activated substrates.[8] On a larger scale, inefficient mixing can create localized areas of high reagent concentration.

      • Troubleshooting Steps:

        • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. A 1:1 to 1.2:1 ratio is a good starting point for optimization.[8]

        • Order of Addition: Instead of adding the substrate to the Vilsmeier reagent, try a "reverse addition" by adding the pre-formed Vilsmeier reagent slowly to a solution of the substrate. This maintains a low concentration of the electrophile.[8]

        • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor multiple additions.[8]

        • Reaction Monitoring: Use in-process controls (e.g., TLC, UPLC) to monitor the consumption of the starting material and quench the reaction as soon as it is complete to prevent the formation of byproducts.[8]

  • Question: I am observing chlorination of my heterocyclic ring as a major side product. What is the cause and how can I prevent it?

    • Answer: Chlorination can occur if there are reactive chlorine species present, which can be exacerbated by higher temperatures.[8]

      • Troubleshooting Steps:

        • Temperature Management: Maintain strict temperature control and run the reaction at a lower temperature.

        • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some systems.[8]

        • Prompt Work-up: Ensure the aqueous work-up is performed efficiently to hydrolyze the intermediate iminium salt and quench any reactive chlorine species.[8]

Vilsmeier-Haack Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation reagent_prep 1. Charge anhydrous DMF and solvent (e.g., DCM) to reactor under inert atm. cool_reagent 2. Cool to 0-5 °C reagent_prep->cool_reagent add_pocl3 3. Add POCl3 dropwise, maintaining temp < 10 °C cool_reagent->add_pocl3 stir_reagent 4. Stir for 30-60 min at 0-5 °C add_pocl3->stir_reagent add_substrate 6. Add substrate solution to Vilsmeier reagent (or reverse addition) stir_reagent->add_substrate Transfer substrate_prep 5. Dissolve substrate in anhydrous solvent substrate_prep->add_substrate reaction 7. Warm to reaction temp (e.g., RT or heat) add_substrate->reaction monitor 8. Monitor by IPC (TLC, UPLC) reaction->monitor quench 9. Quench by pouring onto ice/water monitor->quench Reaction Complete hydrolysis 10. Heat to hydrolyze iminium salt (if needed) quench->hydrolysis neutralize 11. Neutralize with base (e.g., NaOH, NaHCO3) hydrolysis->neutralize extract 12. Extract with organic solvent neutralize->extract purify 13. Purify (crystallization, chromatography) extract->purify

Caption: A typical workflow for the Vilsmeier-Haack formylation reaction.

Duff Reaction

The Duff reaction, which uses hexamethylenetetramine (HMTA) to formylate phenols, is notorious for its often low and variable yields.[9][10]

FAQ: Duff Reaction Scale-Up
  • Question: My Duff reaction is giving very low, and sometimes zero, yield. What could be the issue?

    • Answer: The Duff reaction is highly sensitive to temperature. The active formylating species is generated from HMTA, which can decompose rapidly at temperatures above 160°C.[11] If the phenol is not present when the active species is formed, no reaction will occur.

      • Troubleshooting Steps:

        • Intimate Mixing of Reactants: Before adding to the hot reaction medium (e.g., glycerol-boric acid), intimately mix the phenol and HMTA together as solids. This ensures they are added simultaneously.[11]

        • Temperature Control: Carefully control the addition of the phenol-HMTA mixture to the hot solvent to keep the reaction temperature between 150-160°C. Overheating can be detrimental.[11] Be prepared with a cooling bath in case the reaction becomes too vigorous.[11]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][12]

FAQ: Reimer-Tiemann Reaction Scale-Up
  • Question: The reaction is very exothermic and difficult to control at a larger scale. How can I manage this?

    • Answer: The generation of dichlorocarbene from chloroform and a strong base is highly exothermic.[2] In a large biphasic system, poor mixing can also lead to delayed reaction initiation followed by a sudden, violent reaction.

      • Troubleshooting Steps:

        • Phase-Transfer Catalyst: Use a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous hydroxide and the organic chloroform/phenol phase. This can allow for milder conditions and more controlled reaction rates.[12]

        • Slow Addition: Add the chloroform slowly to the heated mixture of phenol and aqueous base to control the rate of carbene formation and thus the rate of heat evolution.

        • Solvent Choice: Using a co-solvent like 1,4-dioxane can help to homogenize the reaction mixture, improving heat transfer and control.[12]

Purification Strategies for Heterocyclic Aldehydes

Purification is a major hurdle in the scale-up process, especially for polar heterocyclic aldehydes.

  • Question: My polar aldehyde is streaking badly on a silica gel column, and I'm getting poor recovery. What are my options?

    • Answer: Polar aldehydes, especially those with basic nitrogen heterocycles, can interact strongly with the acidic surface of silica gel, leading to decomposition or irreversible adsorption.[13]

      • Troubleshooting Steps:

        • Deactivate Silica: Pre-treat the silica gel with a base, such as triethylamine (e.g., by including 0.5-1% triethylamine in your eluent), to neutralize acidic sites.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica.

        • Alternative Eluent Systems: For very polar compounds, standard eluents like ethyl acetate/hexane may not be sufficient. A summary of stronger solvent systems is provided below.[13]

        • Non-Chromatographic Methods: Explore recrystallization from a suitable solvent system or purification via a bisulfite adduct.[13][14] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be washed with an organic solvent to remove non-polar impurities. The aldehyde is then regenerated by adding a base.[14]

Eluent System Application Notes
Methanol/Dichloromethane (MeOH/DCM) A standard choice for increasing polarity. Start with a low percentage of MeOH and gradually increase the gradient.
Ammonia/Methanol/DCM Highly effective for basic polar compounds. A typical mixture is 2% aqueous ammonia, 18% MeOH, and 80% DCM.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (like silica) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent.[13]

Purification Troubleshooting Flowchart

Purification_Troubleshooting start Start: Crude Aldehyde is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization_success Success! recrystallization->recrystallization_success recrystallization_fail Fails or Oily recrystallization->recrystallization_fail recrystallization_fail->column_chromatography streaking Streaking or Decomposition on Silica? column_chromatography->streaking deactivate_silica Deactivate Silica (e.g., with Et3N) streaking->deactivate_silica Yes purified_product Purified Product streaking->purified_product No alt_phase Try Alternative Phase (Alumina, HILIC) deactivate_silica->alt_phase bisulfite_adduct Consider Bisulfite Adduct Formation alt_phase->bisulfite_adduct bisulfite_adduct->purified_product

Caption: Decision-making flowchart for purifying heterocyclic aldehydes.

Safety Considerations in Scale-Up

A laboratory procedure must be critically re-evaluated for safety before being implemented on a large scale.

  • Thermal Hazard Assessment: Always perform thermal screening (DSC, TGA) on starting materials, intermediates, and the final product to understand their decomposition temperatures and energies.[3][15][16][17][18]

  • Reaction Calorimetry: Quantify the heat of reaction to ensure the plant's cooling systems can handle the thermal load. This is non-negotiable for exothermic reactions.[4]

  • Reagent Handling: Be aware of the hazards of the reagents used (e.g., POCl₃ is highly corrosive and reacts violently with water). Ensure proper personal protective equipment (PPE) and engineering controls are in place.

  • Pressure Generation: Be aware of reactions that may generate gaseous byproducts, which can lead to over-pressurization of a sealed reactor.

  • Worst-Case Scenario Planning: Always have a documented plan for managing deviations, such as a loss of cooling or a sudden temperature spike.[5]

By systematically addressing these common pitfalls, researchers and drug development professionals can increase the likelihood of a successful, safe, and efficient scale-up of their heterocyclic aldehyde syntheses.

References

Technical Support Center: Minimizing Product Loss of Polar Aldehydes During Workup & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for managing polar aldehydes. Researchers, scientists, and drug development professionals often encounter significant challenges in isolating and purifying polar aldehydes due to their high water solubility, susceptibility to oxidation, and reactivity under various pH conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind these procedures to empower you to minimize product loss and ensure the integrity of your target molecules.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues encountered during the workup and purification of polar aldehydes.

Q1: My polar aldehyde seems to vanish during aqueous extraction. Why is this happening and what can I do?

A1: Root Cause Analysis & Mitigation Strategies

This is the most frequent issue and stems directly from the "like dissolves like" principle. The polar functional groups on your aldehyde (e.g., hydroxyls, amines, short carbon chains) grant it significant solubility in the aqueous phase of a standard liquid-liquid extraction, leading to poor partitioning into the organic layer and substantial product loss.

Immediate Solutions:

  • Solvent Selection is Critical: Standard non-polar solvents like hexanes are often ineffective. You must choose an organic solvent that is both immiscible with water and has sufficient polarity to solvate your aldehyde.[1] Long-chain alcohols (e.g., oleyl alcohol) or chlorinated solvents may be more effective, but this requires empirical testing.[2]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, forcing your polar aldehyde into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble aldehydes, a standard separatory funnel extraction is inefficient. A continuous liquid-liquid extraction apparatus allows for the exhaustive extraction of the aqueous phase over several hours, providing significantly higher recovery.

  • Avoid Emulsions: Polar aldehydes can sometimes act as surfactants, leading to emulsions. If an emulsion forms, adding brine, gentle swirling (instead of vigorous shaking), or filtering the entire mixture through a pad of Celite can help break it.

Q2: I'm observing significant degradation of my aldehyde during workup. What are the likely chemical culprits and how do I prevent them?

A2: Identifying and Preventing Degradation Pathways

Polar aldehydes are chemically sensitive. Degradation typically occurs via three main pathways: oxidation, pH-mediated reactions (like aldol condensation or epimerization), and thermal decomposition.

  • Oxidation: Aldehydes are notoriously prone to air oxidation, which converts them to the corresponding carboxylic acid.[3][4] This process is often catalyzed by trace metal impurities and light.

    • Solution: Perform workup procedures promptly after reaction completion. If possible, use degassed solvents (sparged with nitrogen or argon) for extraction and washing steps to minimize contact with oxygen. Store purified aldehydes under an inert atmosphere at low temperatures.

  • Base-Sensitivity: Under basic conditions (e.g., a sodium bicarbonate wash), aldehydes with α-protons can undergo self-condensation via an aldol reaction, leading to dimeric impurities.[3] If your aldehyde has a stereocenter at the α-position, basic conditions can cause epimerization, leading to a loss of stereochemical purity.[5]

    • Solution: Avoid strong bases. If an acid quench is necessary, use a milder wash like saturated ammonium chloride (NH₄Cl) or cold, dilute sodium bicarbonate and minimize contact time.[5]

  • Acid-Sensitivity: Strong acidic conditions can catalyze polymerization or other unwanted side reactions. Silica gel used in chromatography can be acidic enough to cause degradation or acetal formation if alcohol is used as a solvent.[6]

    • Solution: Neutralize the reaction mixture carefully. For chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%).[6] Alternatively, use a different stationary phase like alumina.[6]

Q3: How can I purify my aldehyde when it has a similar polarity to the impurities?

A3: Leveraging Reversible Derivatization

When standard extraction and chromatography fail due to similar polarities, a highly effective strategy is to selectively and reversibly convert the aldehyde into a derivative with drastically different physical properties. The premier method for this is formation of a sodium bisulfite adduct.[7][8][9]

The Principle: The aldehyde reacts with aqueous sodium bisulfite to form a charged bisulfite adduct, which is a salt.[7][9] This adduct is highly water-soluble, while most organic impurities are not. This allows for a clean separation where the impurities are washed away with an organic solvent, leaving the aldehyde adduct protected in the aqueous phase. The reaction is then reversed by adding a base to regenerate the pure aldehyde.[7]

See Protocol 2 for a detailed step-by-step guide.

Q4: My synthesis requires a step that will destroy the aldehyde group (e.g., using a Grignard reagent). How can I protect it?

A4: The Strategy of Protection and Deprotection

In multi-step synthesis, you must "mask" the reactive aldehyde group to prevent it from reacting with strong nucleophiles (like Grignard or organolithium reagents) or reducing agents.[10] This is achieved by converting the aldehyde into a stable functional group—a protecting group—that is inert to the desired reaction conditions.[11][12] After the reaction is complete, the protecting group is removed to regenerate the aldehyde.

The Best Choice: Acetals

The most common and reliable protecting group for aldehydes is a cyclic acetal, typically formed with ethylene glycol.[11][13]

  • Why it Works: Acetals are stable under basic, neutral, oxidative, and reductive conditions.[14] They are easily formed under mild acidic catalysis and, crucially, are easily removed (deprotected) with mild aqueous acid.[11][14] This orthogonality makes them ideal for complex syntheses.

See Protocols 3 & 4 for detailed methodologies.

Data & Troubleshooting Summary

Table 1: Common Solvents for Extraction of Polar Aldehydes

Solvent Polarity Index Water Miscibility Comments
Hexane 0.1 No Suitable only for non-polar aldehydes.
Diethyl Ether 2.8 Slight A good starting point for moderately polar aldehydes.
Ethyl Acetate 4.4 Slight A versatile solvent for a range of polarities.
Dichloromethane (DCM) 3.1 No Effective but can be toxic; higher density than water.
n-Butanol 4.0 Yes (8g/100mL) Can be effective but its partial miscibility requires careful handling.

| Methyl-THF (2-MeTHF) | N/A | No | A greener, more stable alternative to THF with low water miscibility. |

Table 2: Troubleshooting Summary

Issue Potential Cause Recommended Solution(s)
Low yield after extraction High water solubility of aldehyde. Saturate aqueous layer with NaCl ("salting out"); use a more polar organic solvent; perform continuous extraction.
New spots on TLC post-workup Oxidation to carboxylic acid. Work quickly, use degassed solvents, store under inert gas.
Aldol condensation. Avoid strong bases; use NH₄Cl or cold, dilute NaHCO₃ wash.
Aldehyde streaks on silica gel Acidic nature of silica. Add ~0.5% triethylamine to the eluent; use neutral alumina.
Adduct won't form in bisulfite purification Steric hindrance; poor mixing. Use a water-miscible co-solvent like THF or DMF to improve contact between phases.[5][7]

| Product loss during bisulfite regeneration | Aldehyde is base-sensitive. | Minimize exposure time to base; consider non-aqueous regeneration with TMS-Cl.[5] |

Visualized Workflows & Mechanisms

G Workflow: Choosing a Workup Strategy for Polar Aldehydes cluster_0 Workflow: Choosing a Workup Strategy for Polar Aldehydes start Crude Reaction Mixture Containing Polar Aldehyde check_sol Is the aldehyde highly water-soluble? start->check_sol check_react Is the aldehyde compatible with acid/base washes? check_sol->check_react Yes extract Perform Liquid-Liquid Extraction (with salting out) check_sol->extract No bisulfite Use Bisulfite Adduct Purification (Protocol 2) check_react->bisulfite Yes protect Consider Acetal Protection Strategy (Protocol 3) check_react->protect No (Sensitive) end_node Purified Aldehyde extract->end_node bisulfite->end_node protect->end_node After Deprotection

Caption: Decision tree for selecting an appropriate workup procedure.

Caption: Key steps in the acid-catalyzed formation of a cyclic acetal.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Polar Aldehydes
  • Quench Reaction: Cool the reaction mixture in an ice bath. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate polar organic solvent (e.g., ethyl acetate or 2-MeTHF).

  • Salting Out: Add solid sodium chloride (NaCl) to the funnel until the aqueous layer is saturated (some solid should remain undissolved). This will maximize the partitioning of your product into the organic phase.

  • Extraction: Stopper the funnel and shake gently at first, venting frequently to release any pressure. Proceed with more vigorous shaking for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Re-extract the aqueous layer with fresh organic solvent two more times to ensure complete recovery.

  • Combine & Dry: Combine all organic extracts. Wash the combined organic layer once with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation & Regeneration

This protocol is adapted from established methods.[8][9]

Part A: Adduct Formation & Impurity Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). DMF is often superior for aliphatic aldehydes.[7][8]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 1-2 minutes. A white precipitate of the adduct may form.[8]

  • Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously. The bisulfite adduct of your aldehyde will dissolve in the aqueous phase.[7]

  • Separation: Separate the layers. Collect the aqueous layer containing the adduct. Discard the organic layer, which contains the non-aldehyde impurities. Repeat the wash of the aqueous layer with fresh organic solvent to remove any lingering impurities.

Part B: Aldehyde Regeneration

  • Setup: Return the purified aqueous layer to a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

  • Basification: While stirring, slowly add 50% sodium hydroxide (NaOH) solution dropwise. Monitor the pH of the aqueous layer with pH paper. Continue adding base until the pH is >12.[8] Caution: This can be exothermic and may evolve gas; vent the funnel frequently.[8]

  • Regeneration & Extraction: The high pH reverses the bisulfite addition, regenerating the free aldehyde, which will be extracted into the organic layer.[7] Shake the funnel to ensure complete extraction.

  • Isolation: Separate the layers and collect the organic phase. Extract the aqueous layer one more time with fresh organic solvent.

  • Final Steps: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 3: Acetal Protection of Aldehydes
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the aldehyde, a suitable solvent (e.g., toluene), 1.5 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding a mild base, such as a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude acetal can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 4: Deprotection of Acetal-Protected Aldehydes
  • Setup: Dissolve the acetal-protected compound in a mixture of a water-miscible solvent (like acetone or THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-TsOH.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS for the disappearance of the starting material and the appearance of the aldehyde.

  • Workup: Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate.

  • Isolation: Remove the organic solvent (acetone/THF) under reduced pressure. Extract the remaining aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic extracts as described in Protocol 1 to yield the deprotected aldehyde.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Methoxy-5-methylnicotinaldehyde: HPLC, GC, and qNMR Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methoxy-5-methylnicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity analysis in the pharmaceutical industry, lauded for its high resolution, sensitivity, and versatility in separating a wide range of compounds.[1][2] For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The separation in RP-HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3]

Causality Behind Method Development Choices

The development of a robust and reliable HPLC method hinges on a systematic selection of several key parameters:

  • Stationary Phase: A C18 or C8 column is a common choice for the analysis of aromatic compounds.[4] The alkyl chains bonded to the silica support provide the necessary hydrophobicity to retain the analyte. For polar aromatic compounds, a shorter chain length (C8) or a stationary phase with polar-embedded groups can sometimes offer better peak shape and selectivity by mitigating strong interactions with residual silanols on the silica surface.

  • Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is typically used.[3][5] The ratio of the organic solvent is adjusted to achieve optimal retention and separation. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[3] The pH of the mobile phase can also be a critical parameter for ionizable compounds. For this compound, which contains a basic pyridine nitrogen, a slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) can improve peak symmetry by ensuring consistent protonation of the analyte.[6]

  • Detection: The presence of the aromatic ring and the aldehyde chromophore in this compound makes UV detection a highly suitable and sensitive choice.[7][8] The wavelength of maximum absorbance (λmax) should be determined to ensure optimal sensitivity. Based on the UV spectra of similar nicotinamide and nicotinaldehyde derivatives, a detection wavelength in the range of 260-280 nm is expected to provide a strong signal.[7][9]

Comparative Analysis: HPLC vs. GC and qNMR

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques that rely on different separation or detection principles. Gas Chromatography (GC) and Quantitative NMR (qNMR) offer valuable alternative perspectives on the purity of this compound.

Gas Chromatography (GC): A Volatility-Based Approach

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[10] For GC analysis of this compound, the primary considerations are its volatility and thermal stability. With a predicted boiling point of approximately 259°C, the compound is sufficiently volatile for GC analysis.[11] However, the potential for thermal degradation in the heated injector or column must be carefully evaluated.

Strengths of GC for this Analysis:

  • High Efficiency: GC columns can provide a very high number of theoretical plates, leading to excellent separation of volatile impurities.[10]

  • Sensitive Detectors: Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides structural information for impurity identification.[1]

Potential Challenges with GC:

  • Thermal Lability: Aromatic aldehydes can be susceptible to oxidation or degradation at elevated temperatures. A thorough investigation of the compound's thermal stability is crucial to ensure that observed impurities are not artifacts of the analytical method itself.

  • Derivatization: For less volatile or thermally unstable impurities, derivatization to more stable and volatile analogues may be necessary, adding complexity to the sample preparation process.[12]

Quantitative NMR (qNMR): An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[13][14] The signal intensity of a specific proton in the analyte molecule is compared to that of a certified internal standard of known purity.[6][15]

Key Advantages of qNMR:

  • Absolute Quantification: qNMR provides a direct measure of the mass fraction of the analyte in the sample, offering a high degree of accuracy.[14]

  • Structural Confirmation: The NMR spectrum provides detailed structural information, simultaneously confirming the identity of the main component and potentially identifying impurities.[2]

  • Universal Detection: Any proton-containing molecule will generate a signal, making it a powerful tool for detecting a wide range of impurities, including those that may not have a UV chromophore for HPLC detection.

Considerations for qNMR:

  • Sensitivity: NMR is inherently less sensitive than chromatographic techniques. Detecting impurities at very low levels (<0.1%) can be challenging.

  • Signal Overlap: The proton signals of the analyte and impurities may overlap, complicating quantification. Higher field strength NMR instruments can often resolve these issues.

  • Method Development: While straightforward in principle, developing a robust qNMR method requires careful selection of an appropriate internal standard and optimization of acquisition parameters to ensure accurate integration.[16]

Summary of Performance Comparison

FeatureHPLCGCqNMR
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phasesNuclear spin transitions in a magnetic field
Applicability Wide range of non-volatile and thermally stable compoundsVolatile and thermally stable compoundsSoluble compounds with NMR-active nuclei
Primary Measurement Relative purity (Area %)Relative purity (Area %)Absolute purity (mass fraction)
Reference Standard Requires a reference standard of the analyte for identification and quantificationRequires reference standards for identification and quantificationRequires a certified internal standard
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Impurity Detection Primarily UV-active impuritiesVolatile impuritiesAll proton-containing impurities
Structural Information Limited (retention time)MS coupling provides structural dataDetailed structural information
Key Advantage Versatility and high resolutionHigh efficiency for volatile compoundsAbsolute quantification and structural confirmation
Potential Challenge Co-elution of impuritiesThermal degradation of the analyteLower sensitivity and signal overlap

Experimental Protocols

Proposed HPLC Method for Purity Analysis of this compound

This proposed method is based on established principles for the analysis of similar aromatic aldehydes and pyridine derivatives.[17][18]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16]

Conceptual GC-MS Method for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (evaluate for thermal degradation).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

General Protocol for qNMR Purity Determination

Instrumentation:

  • NMR spectrometer (≥400 MHz).

Materials:

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a specific amount of the internal standard into the same NMR tube.

  • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the appropriate formula that relates the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at 270 nm h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Generate Purity Report d2->d3

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analyte 2-Methoxy-5-methyl- nicotinaldehyde Purity HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR qNMR Analyte->qNMR Versatility Versatility (High) HPLC->Versatility Volatility Volatility Dependent GC->Volatility Absolute Absolute Quantification qNMR->Absolute

Conclusion

The purity determination of this compound is a critical aspect of quality control in pharmaceutical manufacturing. While HPLC remains the primary technique due to its versatility and high resolving power, a multi-faceted approach incorporating orthogonal methods provides a more comprehensive and robust purity profile. GC-MS is a powerful tool for identifying and quantifying volatile impurities, provided the analyte is thermally stable. qNMR offers the distinct advantage of absolute purity determination without the need for an analyte-specific reference standard, making it an invaluable tool for characterizing new batches and qualifying reference materials. The choice of the most suitable technique, or combination of techniques, will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of accuracy, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and ensure the quality and safety of their pharmaceutical products.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, presents an interesting case for spectroscopic analysis. Its utility as a potential building block in the synthesis of biologically active molecules necessitates a comprehensive understanding of its chemical structure. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of this compound.

The Central Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination, offering unparalleled insight into the molecular framework of a compound.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment, connectivity, and stereochemistry of a molecule.[2]

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar organic molecules.[3] Add approximately 0.6-0.7 mL of the solvent to the sample vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution through a glass wool plug or a syringe filter directly into a 5 mm NMR tube.[4]

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse experiment.

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) is required.[3]

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Lock, Tune, Shim load->setup acquire Acquire 1D/2D Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Peak Picking & Integration phase->integrate assign Structure Elucidation integrate->assign

Caption: General workflow for NMR-based structural elucidation.

¹H and ¹³C NMR Spectral Characterization of this compound

The chemical structure of this compound, with its distinct functional groups (aldehyde, methoxy, methyl) and substituted pyridine ring, gives rise to a characteristic NMR fingerprint.

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
H-7 (Aldehyde)10.2 - 10.5Singlet (s)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H-47.8 - 8.0Singlet (s)1HThis proton is on the pyridine ring and is deshielded by the ring current and the electron-withdrawing aldehyde group.
H-68.1 - 8.3Singlet (s)1HAlso on the pyridine ring, this proton's chemical shift is influenced by the adjacent nitrogen atom and the overall electronic nature of the ring.
OCH₃3.9 - 4.1Singlet (s)3HMethoxy group protons typically appear in this region as a sharp singlet.
CH₃2.3 - 2.5Singlet (s)3HThe methyl group attached to the aromatic ring appears as a singlet in this upfield region.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Assignment Predicted Chemical Shift (δ) ppm Rationale
C-7 (Aldehyde)188 - 192The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
C-2 (C-OCH₃)160 - 165This carbon is attached to the electronegative oxygen of the methoxy group, causing a downfield shift.
C-6148 - 152Aromatic carbon adjacent to the nitrogen atom, experiencing a deshielding effect.
C-4135 - 140Aromatic carbon whose chemical shift is influenced by the substituents on the ring.
C-5 (C-CH₃)130 - 135The carbon bearing the methyl group.
C-3 (C-CHO)120 - 125The carbon to which the aldehyde group is attached.
OCH₃55 - 60The carbon of the methoxy group, appearing in a characteristic upfield region.
CH₃15 - 20The methyl carbon, which is the most shielded carbon in the molecule.

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for complete structure elucidation, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. For this compound (C₈H₉NO₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.[5] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, such as the loss of the methoxy or aldehyde groups.

Technique Information Provided Advantages Limitations
NMR Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times for ¹³C NMR.
MS Molecular weight, elemental formula, and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemical information.
IR Presence of functional groups.Fast, non-destructive, and provides a quick overview of functional groups.Provides limited information on the overall molecular structure.
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (methoxy): A strong band in the region of 1050-1250 cm⁻¹.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

While IR spectroscopy can quickly confirm the presence of these key functional groups, it cannot provide information about their relative positions on the pyridine ring.

Conclusion

The structural characterization of this compound is best achieved through a combination of analytical techniques. NMR spectroscopy, even when relying on predicted data in the absence of experimental spectra, provides the most detailed structural information, outlining the complete carbon-hydrogen framework. Mass spectrometry serves to confirm the molecular formula, and IR spectroscopy provides rapid verification of the key functional groups. Together, these methods form a powerful and self-validating toolkit for the unambiguous identification and characterization of novel organic molecules, ensuring the scientific integrity required in research and drug development.

References

A Comparative Guide to the Infrared Spectroscopy of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Nicotinaldehyde, a pyridine derivative, and its substituted analogues are key building blocks in the synthesis of numerous pharmacologically active molecules. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for characterizing these structures. This guide provides an in-depth comparison of the IR spectra of substituted nicotinaldehydes, grounded in the principles of vibrational spectroscopy and supported by experimental data, to aid in structural elucidation and reaction monitoring.

The Foundational Spectrum: Nicotinaldehyde (3-Pyridinecarboxaldehyde)

Before delving into the effects of substituents, we must first establish the baseline vibrational characteristics of the parent molecule, nicotinaldehyde. As an aromatic aldehyde, its IR spectrum is dominated by several key features. The most prominent absorption is the carbonyl (C=O) stretching vibration, which is highly sensitive to its electronic environment. Due to conjugation with the pyridine ring, the C=O stretch in nicotinaldehyde appears at a lower frequency compared to saturated aliphatic aldehydes (which absorb at 1740-1720 cm⁻¹).[1]

Key Vibrational Modes for Nicotinaldehyde:

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2][3]

  • Aldehydic C-H Stretch: Two characteristic weak to medium bands are expected, one near 2850 cm⁻¹ and a more diagnostic one around 2750 cm⁻¹.[4] The latter is particularly useful for distinguishing aldehydes from ketones.[5]

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption in the range of 1710-1685 cm⁻¹. For nicotinaldehyde, this is typically observed around 1705 cm⁻¹.[4][5]

  • Pyridine Ring C=C and C=N Stretches: A series of medium to strong bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic heterocyclic ring.[2][3]

  • C-H Out-of-Plane Bending: Bands in the 900-675 cm⁻¹ region, the positions of which can give clues about the substitution pattern of the aromatic ring.[3]

The Influence of Substituents: A Comparative Analysis

The true power of IR spectroscopy in this context lies in its ability to reveal the electronic effects of substituents on the pyridine ring. These effects, primarily inductive and resonance, alter the electron density distribution within the molecule, thereby changing bond strengths and, consequently, their vibrational frequencies. We will compare the effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the key C=O stretching frequency.

Electron-Withdrawing Groups (EWGs): The Case of 2-Chloronicotinaldehyde

Electron-withdrawing substituents, such as halogens (-Cl) or nitro groups (-NO2), pull electron density away from the aromatic ring and the carbonyl group through the inductive effect.

  • Causality of Spectral Shift: The withdrawal of electron density from the C=O bond increases its double-bond character.[6] This strengthening of the bond requires more energy to vibrate, resulting in a shift of the C=O stretching frequency to a higher wavenumber (a blueshift). For instance, 2-chloronicotinaldehyde, a common synthetic intermediate, is expected to exhibit a C=O absorption at a higher frequency than the parent nicotinaldehyde.[7]

Electron-Donating Groups (EDGs): The Case of 6-Methoxynicotinaldehyde

Conversely, electron-donating substituents, such as methoxy (-OCH₃) or amino (-NH₂) groups, push electron density into the aromatic ring via the resonance effect.

  • Causality of Spectral Shift: This increased electron density can delocalize into the carbonyl group, which increases the single-bond character of the C=O bond (as depicted in resonance structures).[6] This weakening of the C=O bond means it requires less energy to vibrate, causing the stretching frequency to shift to a lower wavenumber (a redshift). Therefore, a compound like 6-methoxynicotinaldehyde is predicted to show a C=O absorption at a lower frequency compared to unsubstituted nicotinaldehyde.[8]

The following diagram illustrates how these electronic effects influence the carbonyl bond character.

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -Cl, -NO₂ EWG_Effect Inductive Effect: Withdraws electron density EWG->EWG_Effect -I Carbonyl_EWG Increased C=O Double Bond Character EWG_Effect->Carbonyl_EWG Strengthens C=O bond Result_EWG > 1705 cm⁻¹ Carbonyl_EWG->Result_EWG Higher ν(C=O) (Blueshift) EDG e.g., -OCH₃, -NH₂ EDG_Effect Resonance Effect: Donates electron density EDG->EDG_Effect +R Carbonyl_EDG Increased C=O Single Bond Character EDG_Effect->Carbonyl_EDG Weakens C=O bond Result_EDG < 1705 cm⁻¹ Carbonyl_EDG->Result_EDG Lower ν(C=O) (Redshift)

Caption: Electronic effects of substituents on the C=O bond character.

Comparative Data Summary

The following table summarizes the expected vibrational frequencies for nicotinaldehyde and two representative substituted derivatives. These values are based on established principles of IR spectroscopy for aromatic aldehydes.[5][6][9]

CompoundSubstituent (Position)Electronic EffectExpected ν(C=O) (cm⁻¹)Expected Aldehydic ν(C-H) (cm⁻¹)
Nicotinaldehyde NoneReference~1705~2850, ~2750
2-Chloronicotinaldehyde Chloro (-Cl) at C2Electron-Withdrawing (-I)> 1705 (e.g., ~1715-1725)~2850, ~2750
6-Methoxynicotinaldehyde Methoxy (-OCH₃) at C6Electron-Donating (+R)< 1705 (e.g., ~1690-1700)~2850, ~2750

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, solution) and the specific instrumentation used.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reproducible and reliable data, a standardized experimental procedure is crucial. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples commonly encountered in synthetic chemistry.

Workflow for Spectral Acquisition and Analysis

Caption: Standard workflow for FTIR-ATR spectral analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

    • Causality: The final spectrum is calculated as a ratio of the sample scan to the background scan, effectively removing environmental and instrumental artifacts and ensuring that the resulting peaks are solely from the sample.

  • Sample Application:

    • Place a small amount of the solid substituted nicotinaldehyde sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the press arm (anvil) and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately, leading to a strong, high-quality spectrum.

  • Spectral Acquisition:

    • Set the acquisition parameters. Typical settings for this type of analysis are:

      • Spectral Range: 4000–400 cm⁻¹[10]

      • Resolution: 4 cm⁻¹[10]

      • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[10]

    • Initiate the sample scan.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.

    • Use the software tools to identify and label the peak positions (wavenumbers, cm⁻¹) for the key functional groups as outlined in Section 3.

    • Compare the observed frequencies, particularly the C=O stretch, with the expected values to confirm the influence of the specific substituent.

Conclusion

IR spectroscopy is an indispensable tool for the structural analysis of substituted nicotinaldehydes. By understanding the fundamental principles of how electron-donating and electron-withdrawing groups modulate the vibrational frequency of the carbonyl group, researchers can rapidly confirm the identity of synthetic products and gain insight into their electronic structure. A systematic approach to spectral acquisition and a comparative analysis against a baseline standard, such as the parent nicotinaldehyde, provide a robust and reliable method for characterization in the fields of medicinal chemistry and drug development.

References

A Comparative Guide to the Reactivity of 2-Methoxy- and 2-Chloro-nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in medicinal chemistry and drug development, the selection of a starting material or intermediate is a critical decision that dictates the feasibility and efficiency of a synthetic route. The nicotinaldehyde scaffold is a privileged structure in numerous biologically active compounds. The substituent at the 2-position of this scaffold dramatically alters its chemical personality. This guide provides an in-depth, objective comparison of the reactivity between 2-methoxy-nicotinaldehyde and 2-chloro-nicotinaldehyde, supported by mechanistic principles and actionable experimental protocols.

Our analysis will move beyond a simple list of reactions, focusing instead on the fundamental electronic effects that govern the reactivity of these two valuable building blocks. We will explore how the interplay of inductive and mesomeric effects of the chloro and methoxy groups dictates their behavior in two key classes of reactions: nucleophilic aromatic substitution at the pyridine ring and nucleophilic addition to the aldehyde carbonyl.

The Decisive Factor: Unpacking the Electronic Effects of Substituents

The reactivity of an aromatic system is fundamentally controlled by the electron density of the ring and the nature of its substituents. In the case of 2-substituted nicotinaldehydes, the chloro and methoxy groups exert opposing electronic influences, which are the root cause of their divergent chemical behavior.

The 2-chloro substituent is a classic example of an electron-withdrawing group. While it possesses lone pairs that can participate in a positive mesomeric (+M) or resonance effect, its high electronegativity results in a dominant, electron-withdrawing inductive effect (-I).[1] This net withdrawal of electron density makes the entire pyridine ring more electron-deficient (electrophilic). Consequently, the ring is "activated" for attack by nucleophiles, particularly at the carbon atom bearing the chlorine.[2][3][4]

Conversely, the 2-methoxy substituent acts as a net electron-donating group. Although the oxygen atom is electronegative and exerts an inductive pull (-I), its lone pairs are readily delocalized into the aromatic system. This powerful positive mesomeric effect (+M) significantly outweighs the inductive effect, leading to an overall increase in the electron density of the pyridine ring.

G cluster_chloro 2-Chloro-nicotinaldehyde cluster_methoxy 2-Methoxy-nicotinaldehyde c_node Strong Inductive Withdrawal (-I) Weak Mesomeric Donation (+M) Result: Net Electron-Withdrawing c_ring Electron-Deficient Ring c_node->c_ring c_carbonyl More Electrophilic Carbonyl c_node->c_carbonyl m_node Weak Inductive Withdrawal (-I) Strong Mesomeric Donation (+M) Result: Net Electron-Donating m_ring Electron-Rich Ring m_node->m_ring m_carbonyl Less Electrophilic Carbonyl m_node->m_carbonyl

Figure 1. Dominant electronic effects of substituents.

Head-to-Head Reactivity Comparison

The fundamental electronic differences outlined above manifest in markedly different reactivities in common synthetic transformations.

A. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

This class of reaction is where the distinction between the two molecules is most pronounced. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][4]

  • 2-Chloro-nicotinaldehyde: This compound is an excellent substrate for SNAr reactions.[5] The chlorine atom is a competent leaving group, and the electron-withdrawing nature of both the chlorine and the ortho-aldehyde group stabilizes the anionic Meisenheimer complex, lowering the activation energy for the reaction.[3] This reactivity is routinely exploited; for instance, the synthesis of 2-methoxy-nicotinaldehyde often begins with its chloro-analogue, which is treated with sodium methoxide.[6]

  • 2-Methoxy-nicotinaldehyde: This molecule is generally considered unreactive or "inert" under typical SNAr conditions. The methoxy group is a very poor leaving group, and the electron-donating nature of the substituent destabilizes the potential anionic intermediate, making nucleophilic attack energetically unfavorable.

B. Nucleophilic Addition to the Aldehyde Carbonyl

Reactions at the aldehyde group, such as condensations, reductions, and additions of organometallic reagents, are governed by the electrophilicity of the carbonyl carbon.

  • 2-Chloro-nicotinaldehyde: The potent -I effect of the adjacent chlorine atom withdraws electron density from the entire molecule, including the aldehyde group. This withdrawal increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophile for attacking nucleophiles.

  • 2-Methoxy-nicotinaldehyde: The strong +M effect of the methoxy group pushes electron density into the ring and, by extension, towards the aldehyde. This donation of electron density reduces the partial positive charge on the carbonyl carbon, rendering it a "softer," less reactive electrophile compared to its chloro-substituted counterpart.

This difference in reactivity is particularly relevant in base-catalyzed condensation reactions, such as the Knoevenagel condensation.[7][8][9] We predict that 2-chloro-nicotinaldehyde will undergo such reactions more rapidly and/or under milder conditions than 2-methoxy-nicotinaldehyde.

Feature2-Chloro-nicotinaldehyde2-Methoxy-nicotinaldehyde
Dominant Electronic Effect Net Electron-Withdrawing (-I > +M)Net Electron-Donating (+M > -I)
Pyridine Ring Electron Density Electron-DeficientElectron-Rich
Aldehyde Carbonyl Electrophilicity HighModerate
Reactivity in SNAr High: Excellent substrateVery Low: Generally inert
Reactivity in Nucleophilic Addition High: Faster reaction rates expectedModerate: Slower reaction rates expected

Experimental Protocol: A Comparative Knoevenagel Condensation

To provide a tangible method for validating the predicted reactivity, the following protocol outlines a head-to-head comparison using a Knoevenagel condensation with malononitrile. This experiment is designed to be a self-validating system where the relative reaction rates can be directly observed.

Objective: To empirically compare the rate of product formation for the Knoevenagel condensation of 2-chloro-nicotinaldehyde and 2-methoxy-nicotinaldehyde under identical catalytic conditions.

Materials:

  • 2-Chloro-nicotinaldehyde

  • 2-Methoxy-nicotinaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (anhydrous, solvent)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrers

G cluster_prep Reaction Setup (Parallel) cluster_run Execution & Monitoring cluster_analysis Data Analysis A Reaction A: 2-Chloro-nicotinaldehyde (1 mmol) Malononitrile (1.1 mmol) Ethanol (10 mL) C Add Piperidine (0.1 mmol) to each flask simultaneously A->C B Reaction B: 2-Methoxy-nicotinaldehyde (1 mmol) Malononitrile (1.1 mmol) Ethanol (10 mL) B->C D Stir at Room Temperature C->D E Monitor via TLC at T=0, 15, 30, 60, 120 min D->E F Compare rate of disappearance of starting material spot E->F G Compare rate of appearance of product spot (UV active) F->G H Isolate product and calculate final yield G->H

Figure 2. Experimental workflow for comparative reactivity analysis.

Step-by-Step Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars.

    • In Flask A, dissolve 2-chloro-nicotinaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of anhydrous ethanol.

    • In Flask B, dissolve 2-methoxy-nicotinaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of anhydrous ethanol.

  • Reaction Initiation: Place both flasks on separate magnetic stir plates and begin stirring. To each flask, add piperidine (0.1 mmol) simultaneously. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate. Develop the plate using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light.

  • Analysis: Compare the TLC spots for Flask A and Flask B at each time point. A faster reaction will show a more rapid disappearance of the starting aldehyde spot and a more intense appearance of the new, lower Rf product spot.

  • Work-up (Optional): Once a reaction is deemed complete (by TLC), the solvent can be removed under reduced pressure. The residue can be recrystallized from a suitable solvent like ethanol/water to isolate the product for yield calculation and characterization.

Expected Outcome: The reaction in Flask A (2-chloro-nicotinaldehyde) is expected to proceed significantly faster than the reaction in Flask B. This will be visually evident on the TLC plate, providing direct, empirical support for the principles of electronic effects discussed.

Conclusion

The choice between 2-chloro- and 2-methoxy-nicotinaldehyde is not arbitrary; it is a strategic decision based on the desired chemical transformation.

  • 2-Chloro-nicotinaldehyde is the superior substrate for nucleophilic aromatic substitution , providing a reactive handle for introducing a wide variety of functional groups at the 2-position. Furthermore, its aldehyde functionality is more reactive toward nucleophiles, enabling faster reaction times or the use of milder conditions for condensation and addition reactions.

  • 2-Methoxy-nicotinaldehyde is largely unreactive in SNAr reactions. Its primary utility lies in applications where the methoxy group itself is a desired final functionality or where its electron-donating properties are required to modulate the electronic landscape of the molecule for subsequent reactions not discussed here. Its aldehyde group is less electrophilic , requiring more forcing conditions for reactions like the Knoevenagel condensation.

This guide demonstrates that a foundational understanding of substituent electronic effects is paramount for predicting chemical reactivity and designing efficient, logical synthetic pathways in drug discovery and development.

References

A Comparative Guide to the Relative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reaction kinetics is not merely academic—it is fundamental to the rational design of synthetic pathways and the optimization of reaction conditions. The nucleophilic addition to benzaldehydes is a cornerstone reaction in organic synthesis. The reactivity of the benzaldehyde scaffold, however, is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes, grounded in mechanistic principles and supported by experimental data, to empower you in your research and development endeavors.

The Core Principle: Electrophilicity of the Carbonyl Carbon

The fundamental reactivity of the aldehyde functional group is dictated by the electrophilicity of the carbonyl carbon.[1] This carbon atom bears a partial positive charge (δ+) due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts.[1][2][3] This is because the aromatic ring donates electron density to the carbonyl group through resonance, which reduces the partial positive charge on the carbonyl carbon and thus its electrophilicity.[2][4][5]

The journey of a nucleophile to the carbonyl carbon of benzaldehyde begins with this fundamental interaction. The reaction proceeds via a two-step mechanism: initial attack by the nucleophile on the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. This is typically the rate-determining step. The second step involves the protonation of the negatively charged oxygen to yield the final alcohol product.[4][6]

References

A Comparative Guide to the Structural Validation of 2-Methoxy-5-methylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research and development. In the synthesis of novel compounds, such as derivatives of 2-Methoxy-5-methylnicotinaldehyde, rigorous structural validation is not merely a formality but a critical step to ensure reproducibility, understand reactivity, and accurately interpret biological activity. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these heterocyclic compounds, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

The core of structural validation for organic molecules like this compound and its derivatives lies in the synergistic use of multiple spectroscopic and analytical techniques.[1][2][3] No single method provides a complete picture; instead, the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides the highest level of confidence in the assigned structure. For crystalline solids, X-ray Crystallography offers the ultimate, unambiguous structural proof.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][5] It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships.

Expertise & Experience in NMR Analysis:

The choice of NMR experiments is dictated by the complexity of the molecule. For a derivative of this compound, a standard suite of experiments would include ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target scaffold, we expect distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, the methyl protons, and the aldehyde proton. The splitting patterns (multiplicity) of the aromatic protons are particularly diagnostic for determining the substitution pattern.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their functional group and hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies proton-proton couplings, establishing connectivity between adjacent protons. HSQC correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular fragments and confirming the position of substituents.

A robust NMR analysis workflow ensures that the collected data is of high quality and that the interpretation is sound.

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Sample" [label="Dissolve ~5-10 mg in\n0.5-0.7 mL Deuterated Solvent\n(e.g., CDCl₃, DMSO-d₆)"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition (≥400 MHz Spectrometer)"; style="rounded"; bgcolor="#E6F4EA"; "1H_NMR" [label="¹H NMR\n(zg30 pulse program)"]; "13C_NMR" [label="¹³C NMR\n(proton decoupled)"]; "2D_NMR" [label="2D Experiments\n(COSY, HSQC, HMBC)"]; "1H_NMR" -> "13C_NMR" -> "2D_NMR"; }

subgraph "cluster_Processing" { label="Data Processing & Analysis"; style="rounded"; bgcolor="#FEF7E0"; "Processing" [label="Fourier Transform,\nPhase & Baseline Correction"]; "Integration" [label="Integration of ¹H signals"]; "Peak_Picking" [label="Peak Picking & Chemical\nShift Referencing"]; "Interpretation" [label="Correlate 1D & 2D data\nto propose structure"]; "Processing" -> "Integration" -> "Peak_Picking" -> "Interpretation"; }

"Sample" -> "1H_NMR" [label="Transfer to\nNMR tube"]; "2D_NMR" -> "Processing" [label="Process raw data"]; } } Caption: A streamlined workflow for comprehensive NMR-based structural validation.

The following table presents a hypothetical comparison between computationally predicted and experimentally observed ¹H NMR chemical shifts for this compound. Agreement between predicted and experimental data provides strong support for the proposed structure.[5]

Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityJ (Hz)
Aldehyde (-CHO)10.2 - 10.510.35s-
Aromatic H (Position 4)7.9 - 8.28.05d~2.0
Aromatic H (Position 6)8.3 - 8.68.42d~2.0
Methoxy (-OCH₃)3.9 - 4.24.08s-
Methyl (-CH₃)2.3 - 2.62.45s-

Note: Predicted values are illustrative and can be obtained from various NMR prediction software.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique that provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[1] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Expertise & Experience in MS Analysis:

For this compound derivatives, Electrospray Ionization (ESI) is a common and gentle ionization technique that typically yields the protonated molecule, [M+H]⁺. The observation of this ion at the expected mass-to-charge ratio (m/z) is a primary confirmation of the compound's identity. The molecular formula for the parent compound is C₈H₉NO₂[6][7][8], with a monoisotopic mass of 151.0633 g/mol .

Fragmentation patterns, observed through tandem mass spectrometry (MS/MS), can further validate the structure. For instance, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) would be expected fragmentation pathways.

dot graph "MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep" [label="Prepare dilute solution\n(e.g., 1-10 µg/mL in MeOH/H₂O)", style="rounded,filled", fillcolor="#E8F0FE"]; "Infusion" [label="Infuse into ESI source\n(positive ion mode)", style="rounded,filled", fillcolor="#E6F4EA"]; "Full_Scan" [label="Acquire Full Scan MS\n(e.g., m/z 50-500)", style="rounded,filled", fillcolor="#E6F4EA"]; "Data_Analysis" [label="Determine accurate mass\nof [M+H]⁺ ion", style="rounded,filled", fillcolor="#FEF7E0"]; "Formula_Calc" [label="Calculate elemental\ncomposition", style="rounded,filled", fillcolor="#FEF7E0"];

"Sample_Prep" -> "Infusion" -> "Full_Scan" -> "Data_Analysis" -> "Formula_Calc"; } Caption: Workflow for High-Resolution Mass Spectrometry analysis.

IonCalculated Exact Mass (C₈H₁₀NO₂⁺)Observed m/zMass Error (ppm)
[M+H]⁺152.07060152.0705-0.7

A mass error of < 5 ppm provides high confidence in the assigned elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique for confirming the presence of key structural motifs.[2]

Expertise & Experience in FTIR Analysis:

For this compound, the key vibrational bands to look for are:

  • C=O stretch (aldehyde): A strong, sharp absorption typically in the range of 1690-1715 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (methoxy): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • C-H stretches (aromatic and aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl, methoxy) C-H stretches are just below 3000 cm⁻¹.

The presence and position of these bands provide a characteristic "fingerprint" of the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 31003050Medium
Aliphatic C-H Stretch2850 - 30002940, 2880Medium
Aldehyde C=O Stretch1690 - 17151705Strong
Aromatic C=C/C=N Stretch1400 - 16001590, 1480, 1420Medium-Strong
Methoxy C-O Stretch~1250, ~10301255, 1035Strong
X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule in the solid state.[4] This technique is considered the "gold standard" for structural determination, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.[10][11]

The process involves growing a high-quality crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

While not always feasible due to difficulties in crystallization, the data obtained from X-ray crystallography is unparalleled in its detail and serves as the ultimate validation of a proposed structure.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of this compound derivatives, like any synthetic compound, relies on a multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure, it is the corroborating evidence from Mass Spectrometry and FTIR spectroscopy that builds a robust and defensible structural assignment. For crystalline materials, X-ray crystallography offers the final, definitive proof. By judiciously applying these techniques and understanding the causality behind their application, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

References

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-5-methylnicotinaldehyde: A qNMR-Focused Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring methoxy, methyl, and aldehyde functional groups on a pyridine ring, provides multiple sites for chemical modification.[3][4] The purity and exact concentration of this starting material are paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final product. Therefore, robust and accurate quantitative analytical methods are essential for its quality control.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the precise determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

Quantitative ¹H NMR (qNMR): The Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful primary analytical method that allows for purity determination without requiring a specific reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it a uniquely universal detector for compounds with NMR-active nuclei.[6] This principle allows for the determination of purity by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[7]

Causality in qNMR Method Development: Why We Make These Choices

The reliability of a qNMR result is built upon a series of deliberate experimental choices designed to ensure accurate and repeatable measurements.

  • Internal Standard Selection: The choice of an internal standard is critical. It must be non-volatile, stable, and possess signals that do not overlap with the analyte's signals.[6] For this compound, maleic anhydride or dimethyl sulfone are excellent candidates. Their simple spectra in regions devoid of analyte signals ensure clear integration baselines. Furthermore, using a certified reference material (CRM) for the standard provides metrological traceability to the International System of Units (SI).[8]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[6] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its high dissolving power for a wide range of organic compounds.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. To ensure the signal intensity is truly proportional to the number of nuclei, all protons must fully relax back to their equilibrium state between successive pulses. A relaxation delay of at least five times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard) is mandatory.[9] Failure to do so will lead to signal saturation and an underestimation of the quantity.

  • Signal Selection for Integration: The ideal signals for quantification are sharp, well-resolved singlets in a region of the spectrum free from interference. For this compound, the aldehyde proton (-CHO) and the methoxy protons (-OCH₃) are excellent candidates as they are typically well-separated from other signals.

Experimental Workflow: qNMR Analysis

The qNMR measurement process is a systematic workflow from sample preparation to final calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Analyte (Sample) C Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (IS) B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters (d1 ≥ 5*T1, scans) D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform & Phase Correction F->G H Baseline Correction G->H I Integrate Analyte & IS Signals H->I J Calculate Purity I->J

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol: qNMR Purity Assay of this compound
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic anhydride) into a volumetric flask.

    • Dissolve in and dilute to volume with DMSO-d₆. This creates a stock solution with a precisely known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Using a calibrated pipette, add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing or sonicating.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and shim the probe to achieve optimal resolution and lineshape.

    • Set the following acquisition parameters:

      • Pulse Program: Standard 90° pulse (e.g., 'zg30').

      • Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation, should be determined experimentally if T₁ values are unknown).

      • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]

      • Acquisition Time (aq): ~3-4 seconds.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve S/N without significantly degrading resolution.

    • Perform Fourier transformation.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.

  • Purity Calculation:

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton at ~10.2 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Panalyte=IanalyteIIS×NISNanalyte×ManalyteMIS×mISmanalyte×PISP{analyte} = \frac{I_{analyte}}{I_{IS}} \times \frac{N_{IS}}{N_{analyte}} \times \frac{M_{analyte}}{M_{IS}} \times \frac{m_{IS}}{m_{analyte}} \times P_{IS}Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

    Where:

    • P: Purity (mass fraction)

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Subscripts analyte and IS: Refer to the analyte and internal standard, respectively.

Comparative Analytical Techniques

While qNMR is a powerful tool for primary purity assessment, other chromatographic and spectroscopic methods offer complementary strengths, particularly in routine quality control and impurity profiling.[5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a workhorse technique for the purity analysis of non-volatile organic compounds.[10] It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[11]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (e.g., ~260-270 nm).

  • Quantification: Based on a calibration curve generated from reference standards of known concentrations.

Gas Chromatography (GC-MS/FID)

GC is ideal for analyzing volatile and thermally stable compounds. The sample is vaporized and separated as it travels through a column with a carrier gas. Mass Spectrometry (MS) or Flame Ionization Detection (FID) are common detectors.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A temperature gradient, for example, starting at 100°C and ramping to 280°C, to ensure elution of the analyte and any potential impurities.[12]

  • Detection: Mass spectrometry for identification and quantification.

UV-Visible Spectrophotometry

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[13] It is a simple and rapid method but lacks the specificity of separation-based techniques.

Experimental Protocol: UV-Vis

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).[10]

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[13]

  • Quantification: Measure the absorbance of samples at the predetermined λmax and calculate the concentration using a standard curve prepared from accurately weighed standards.[14]

Head-to-Head Comparison: Performance Metrics

The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high throughput.

Parameter qNMR HPLC-UV GC-MS/FID UV-Vis Spectrophotometry
Principle Direct proportionality of signal to molar concentrationDifferential partitioningVolatility and partitioningLight absorbance
Accuracy & Precision Excellent (<1% RSD typical)[15]Very GoodVery GoodGood to Fair (matrix dependent)
Selectivity/Specificity Excellent (structure-specific)Good to ExcellentExcellentPoor (interferences are common)
Analyte Reference Standard Not required for purityRequiredRequiredRequired
LOD/LOQ µg to mg rangeng to µg rangepg to ng rangeµg range
Analysis Time/Sample ~10-20 minutes[16]~15-30 minutes~20-40 minutes~5 minutes
Sample Nature Non-destructiveDestructiveDestructiveNon-destructive
Structural Information Yes (provides full structure)NoYes (with MS)No
Best For Absolute purity, reference standard certificationRoutine QC, impurity profilingVolatile impurities, trace analysisRapid concentration checks

Conclusion: An Integrated Approach to Quality Assurance

For the quantitative analysis of this compound, qNMR stands out as the definitive method for primary purity assessment.[5] Its ability to provide direct, highly accurate quantification without the need for an analyte-specific reference standard makes it an invaluable tool in research, development, and for the certification of reference materials.[8]

However, a comprehensive quality control strategy often benefits from orthogonal methods.[17] HPLC is exceptionally well-suited for routine quality control, stability studies, and the separation and quantification of non-volatile impurities. GC-MS offers unparalleled sensitivity for detecting volatile or semi-volatile impurities that might be missed by other techniques. UV-Vis spectrophotometry , while lacking specificity, can be a cost-effective and rapid tool for in-process concentration checks where the sample matrix is simple and well-defined.

Ultimately, the combination of qNMR as a primary reference method with HPLC or GC as robust, routine quality control techniques provides a self-validating and comprehensive analytical workflow, ensuring the highest quality of this compound for its critical applications in synthesis.

References

A Researcher's Guide to the Synthesis of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted nicotinaldehydes are a cornerstone in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, adorned with a reactive aldehyde and various substituents, offers a versatile scaffold for building molecular complexity. The strategic placement of the formyl group at the 3-position, flanked by potential substitution patterns, makes these molecules particularly valuable in drug discovery programs targeting a wide range of biological targets.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted nicotinaldehydes. We will move beyond a simple recitation of reactions to explore the underlying principles, practical considerations, and experimental nuances of each approach. Our focus is on providing researchers with the critical insights needed to select and execute the optimal synthetic route for their specific target molecule.

Overview of Synthetic Strategies

The synthesis of substituted nicotinaldehydes can be broadly categorized into four main approaches. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

G cluster_start Starting Material Archetypes cluster_methods Core Synthetic Transformations Substituted Pyridines Substituted Pyridines Directed ortho-Metalation (DoM) + Formylation Directed ortho-Metalation (DoM) + Formylation Substituted Pyridines->Directed ortho-Metalation (DoM) + Formylation Picolines Picolines Oxidation Oxidation Picolines->Oxidation Nicotinic Acids/Esters Nicotinic Acids/Esters Reduction Reduction Nicotinic Acids/Esters->Reduction Halopyridines Halopyridines Cross-Coupling Cross-Coupling Halopyridines->Cross-Coupling Target Substituted Nicotinaldehydes Directed ortho-Metalation (DoM) + Formylation->Target Oxidation->Target Reduction->Target Cross-Coupling->Target

Figure 1: Key synthetic pathways to substituted nicotinaldehydes.

Method 1: Directed ortho-Metalation (DoM) and Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] This method relies on a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).

Causality and Experimental Choices

The success of DoM hinges on the choice of the DMG. For pyridines, which are π-deficient and susceptible to nucleophilic addition by organolithiums, a DMG is essential to ensure deprotonation occurs over addition.[3][4] Strong DMGs for the pyridine ring include amides, carbamates, and halo groups. The choice of base is also critical; lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums to minimize competitive nucleophilic attack on the ring.[3] The reaction is performed at low temperatures (typically -78 °C) to maintain the stability of the lithiated intermediate and control reactivity.

DoM_Mechanism cluster_main DoM Mechanism on a Pyridine Substrate A Pyridine with DMG B Organolithium Complex (LDA) C ortho-Lithiated Intermediate A->C Deprotonation @ -78°C D DMF (Formylating Agent) E Tetrahedral Adduct C->E Nucleophilic Attack F Substituted Nicotinaldehyde E->F Elimination of Li-O-NMe2 G Aqueous Workup (H3O+)

Figure 2: Mechanism of Directed ortho-Metalation and Formylation.

Representative Protocol: Synthesis of 2-Chloro-nicotinaldehyde

This protocol is adapted from established DoM procedures on substituted pyridines.

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 2-chloropyridine (1.0 equiv) and dry tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Lithium diisopropylamide (LDA), freshly prepared or commercial (1.1 equiv), is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C.

  • Quenching & Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction & Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method 2: Reduction of Nicotinic Acid Derivatives

A classical and reliable route to nicotinaldehydes involves the partial reduction of nicotinic acid derivatives, such as esters or nitriles. The key challenge is to stop the reduction at the aldehyde stage without proceeding to the primary alcohol.

Causality and Experimental Choices

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[5] Its bulky nature and Lewis acidity allow for the formation of a stable tetrahedral intermediate at low temperatures (-78 °C).[6] This intermediate remains intact until an aqueous workup is performed, which then hydrolyzes it to the desired aldehyde.[6] Running the reaction at low temperature is paramount; at higher temperatures, the intermediate can collapse and the resulting aldehyde will be further reduced to the alcohol. Typically, only one equivalent of DIBAL-H is used to prevent over-reduction.[5]

Representative Protocol: Synthesis of Ethyl 5-Bromonicotinaldehyde from the corresponding Ester

This protocol is based on standard DIBAL-H reduction procedures.[7]

  • Setup: A flame-dried, three-necked flask under a nitrogen atmosphere is charged with ethyl 5-bromonicotinate (1.0 equiv) dissolved in anhydrous dichloromethane (DCM).

  • Cooling: The solution is cooled to -78 °C.

  • Reduction: A solution of DIBAL-H in hexanes (1.0 M, 1.1 equiv) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: The reaction mixture is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Workup: The mixture is stirred vigorously at room temperature until two clear layers form.

  • Extraction & Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by silica gel chromatography.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of substituted nicotinaldehydes.[8] This approach typically involves coupling a halopyridine (e.g., a bromo- or iodo-nicotinaldehyde derivative) with a boronic acid or ester.[9][10]

Causality and Experimental Choices

The Suzuki reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[8] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and must be optimized for the specific substrates. For instance, electron-rich pyridines may require different ligands than electron-poor ones to facilitate the oxidative addition step.

Representative Protocol: Suzuki Coupling of 5-Bromo-nicotinaldehyde with Phenylboronic Acid

This protocol is a representative example of a Suzuki coupling on a pyridine core.[10]

  • Setup: A Schlenk flask is charged with 5-bromo-nicotinaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Degassing: The flask is evacuated and backfilled with argon three times.

  • Solvent & Catalyst Addition: Degassed 1,4-dioxane and water (e.g., 4:1 v/v) are added, followed by the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv).

  • Heating: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Method 4: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12] While pyridines themselves are generally not electron-rich enough to undergo this reaction directly, appropriately activated pyridine derivatives can be formylated. The reaction uses a "Vilsmeier reagent," typically generated in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[12] This method is often applied in the construction of the pyridine ring itself, leading to a formylated product.[13][14][15]

Causality and Experimental Choices

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile. The reaction's success on a pyridine system depends heavily on the presence of electron-donating groups that can activate the ring towards electrophilic substitution. The reaction often proceeds through a series of steps including haloformylation and cyclization when starting from acyclic precursors.[14]

Application Example: Ring Construction

A one-pot synthesis of substituted pyridines can be achieved via the Vilsmeier-Haack reaction of acyclic ketene-S,S-acetals.[13] The reaction proceeds through the formation of an iminium species, followed by intramolecular nucleophilic attack and subsequent elimination to afford the substituted pyridine ring, often incorporating a formyl or related group.[13]

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesLimitations
Directed ortho-Metalation Substituted PyridinesOrganolithium base (LDA, n-BuLi), DMFHigh regioselectivity; access to diverse substitution patterns.Requires cryogenic temperatures; sensitive to moisture; limited functional group tolerance (e.g., esters, ketones).
Reduction Nicotinic Esters/NitrilesDIBAL-HGood yields; reliable for many substrates; commercially available starting materials.Requires cryogenic temperatures; risk of over-reduction to alcohol; stoichiometry must be precise.
Suzuki Cross-Coupling Halopyridines, Boronic AcidsPalladium catalyst, baseExcellent functional group tolerance; mild conditions; broad substrate scope.Cost of palladium catalysts; requires pre-functionalized starting materials; potential for side reactions (e.g., homocoupling).
Vilsmeier-Haack Activated Pyridines or Acyclic PrecursorsDMF, POCl₃ (or PBr₃)Cost-effective reagents; often used in ring-forming strategies.Limited to electron-rich or activated pyridines; can be harsh for sensitive substrates.

Conclusion

The synthesis of substituted nicotinaldehydes is a well-explored field with several robust and reliable methods at the disposal of the modern chemist.

  • Directed ortho-Metalation offers unparalleled regiocontrol for functionalizing an existing pyridine ring, provided the substrate can tolerate strongly basic and nucleophilic conditions.

  • The reduction of nicotinic acid derivatives with DIBAL-H is a workhorse reaction, ideal for when the corresponding ester or nitrile is readily available.

  • Palladium-catalyzed cross-coupling represents the most versatile and functional-group-tolerant approach, making it ideal for late-stage functionalization in complex syntheses.

  • The Vilsmeier-Haack reaction remains a valuable tool, particularly in constructing the pyridine ring from acyclic precursors.

The optimal choice of synthetic route is a multifactorial decision that balances the desired substitution pattern, the availability and cost of starting materials, scalability, and the chemical environment of the target molecule. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently navigate the synthetic landscape to efficiently access these valuable chemical building blocks.

References

A Comparative Guide to the Biological Activity of 2-Methoxy-5-methylnicotinaldehyde Scaffolds: Derivatives vs. Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds. Within this class, substituted nicotinaldehydes serve as versatile building blocks for synthesizing novel molecules with therapeutic potential. This guide provides an in-depth comparison of the biological activities of derivatives of 2-Methoxy-5-methylnicotinaldehyde versus its structural analogs, offering a rationale for experimental design and interpretation for researchers, scientists, and drug development professionals.

Introduction: The Nicotinaldehyde Core in Drug Discovery

This compound represents a specific substitution pattern on the pyridine-3-carboxaldehyde framework. The aldehyde functional group is a key handle for synthetic modification, allowing for the creation of a diverse library of compounds, including Schiff bases, chalcones, and hydrazones. These modifications, which we classify as derivatives , fine-tune the electronic and steric properties of the parent molecule.

Concurrently, analogs —compounds with significant structural similarities, such as altered substituents on the pyridine ring or replacement of the aldehyde with a different functional group like a carboxylic acid—provide a broader exploration of the chemical space. Understanding the comparative biological activities of these derivatives and analogs is crucial for developing structure-activity relationships (SAR) and guiding the optimization of lead compounds. This guide focuses on two of the most prominently reported activities for these scaffolds: anticancer and antimicrobial effects.

Comparative Analysis of Biological Activities

The therapeutic potential of nicotinaldehyde-based compounds is broad, with significant findings in oncology and infectious diseases. The subsequent sections compare the performance of various derivatives and analogs, supported by experimental data from peer-reviewed literature.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of nicotinaldehydes and their analogs, particularly nicotinic acid derivatives, have demonstrated significant cytotoxic activity against various human cancer cell lines. The primary mechanism often involves the inhibition of critical signaling pathways that control cell growth, proliferation, and survival.

Derivatives in Focus: Chalcones and Schiff bases derived from substituted nicotinaldehydes are a major class of anticancer agents. The α,β-unsaturated keto function in chalcones is a key pharmacophore responsible for their activity[1][2].

Analogs in Focus: Nicotinic acid and nicotinonitrile analogs have shown potent anticancer properties, often acting as inhibitors of key enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or modulating pathways such as the PI3K/Akt/mTOR cascade[3][4][5]. For instance, a novel nicotinic acid derivative, compound 5c, exhibited promising VEGFR-2 inhibition with an IC50 value of 0.068 μM and induced apoptosis in cancer cells[3]. Similarly, neocryptolepine analogs, which contain a pyridine ring system, have been shown to arrest the cell cycle and modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells[4][5].

Data Summary: Anticancer Activity

Compound Class/NameTarget/MechanismCancer Cell LineActivity (IC50)Reference
Analog: Nicotinic Acid Derivative (5c)VEGFR-2 InhibitionHCT-15 (Colon)0.068 µM[3]
Analog: Nicotinic Acid Derivative (5c)VEGFR-2 InhibitionPC-3 (Prostate)0.068 µM[3]
Analog: Neocryptolepine Derivative (Cpd 49)PI3K/AKT/mTOR ModulationHCT116 (Colorectal)0.35 µM[4]
Analog: Neocryptolepine Derivative (Cpd 49)PI3K/AKT/mTOR ModulationCaco-2 (Colorectal)0.54 µM[4]
Derivative: 2-Chloropyridine (6e)Telomerase InhibitionSGC-7901 (Gastric)0.8 µM[6]
Derivative: Niclosamide AnalogNFκB Inhibition / MTPHL-60 (Leukemia)Varies[7]

Structure-Activity Relationship (SAR) Insights: The data suggests that converting the aldehyde group of a nicotinaldehyde to a more complex heterocyclic system or a nicotinic acid can lead to potent enzyme inhibition. For analogs, the presence of specific substituents that can form key interactions (e.g., hydrogen bonds) within an enzyme's active site, like VEGFR-2, is critical for high potency[3]. For derivatives like chalcones, the electronic nature of the substituents on the aromatic rings significantly modulates cytotoxicity[1][2]. This comparative analysis underscores that while direct derivatization of the aldehyde is a valid strategy, broader structural modifications creating analogs often lead to compounds with more specific and potent mechanisms of action.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives and analogs of this compound have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Derivatives in Focus: Chalcones and oxazolidinones incorporating a pyridine ring have shown promising antimicrobial effects. The reactivity of the α,β-unsaturated carbonyl system in chalcones is believed to contribute to their mechanism of action by interacting with biological nucleophiles in microbes[2].

Analogs in Focus: Pyridine-containing oxazolidinones serve as analogs to linezolid, a clinically important antibiotic. By replacing the phenyl ring in linezolid with a pyridine ring, researchers have developed novel compounds with potent activity against Gram-positive bacteria, including resistant strains[8].

Data Summary: Antimicrobial Activity

Compound Class/NameTarget OrganismActivity (MIC in µg/mL)Reference
Analog: 3-(pyridin-3-yl)-2-oxazolidinone (21d)S. aureus2[8]
Analog: 3-(pyridin-3-yl)-2-oxazolidinone (21d)B. subtilis4[8]
Analog: 3-(pyridin-3-yl)-2-oxazolidinone (21d)S. epidermidis2[8]
Analog: 3-(pyridin-3-yl)-2-oxazolidinone (21f)S. aureus2[8]
Analog: 3-(pyridin-3-yl)-2-oxazolidinone (21f)B. subtilis2[8]
Derivative: Pyridine ChalconesS. aureus, S. typhiActive (Zone of Inhibition)[2]
Derivative: Dodecanoic acid pyridine derivativeB. subtilis, S. aureus, E. coliGood Activity

Structure-Activity Relationship (SAR) Insights: For antimicrobial oxazolidinone analogs, the pyridine ring acts as a bioisostere of the phenyl ring in linezolid, maintaining the necessary structural conformation for antibacterial activity[8]. The specific substitution pattern on the pyridine ring and its side chains is crucial for potency and spectrum of activity. In the case of chalcone derivatives, the antimicrobial efficacy is influenced by the substituents on both aromatic rings, which affect the molecule's lipophilicity and electronic properties, thereby influencing its ability to penetrate microbial cell membranes and interact with targets[2].

Key Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary assays used to evaluate the biological activities discussed.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives and analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid broth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A redox indicator like resazurin can be added to aid in visualization.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Conceptual Relationship of Test Compounds

G Parent 2-Methoxy-5-methyl- nicotinaldehyde Derivative Derivative (e.g., Schiff Base, Chalcone) Parent->Derivative Direct Modification of Aldehyde Analog Analog (e.g., Nicotinic Acid, Oxazolidinone) Parent->Analog Scaffold Alteration or Functional Group Replacement

Caption: Relationship between the parent aldehyde, derivatives, and analogs.

Experimental Workflow for Biological Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synthesis Compound Synthesis (Derivatives & Analogs) Purify Purification & Structure Verification (NMR, MS) Synthesis->Purify Screen Primary Assays (e.g., MTT, MIC) Purify->Screen Hit_ID Hit Identification (Potent Compounds) Screen->Hit_ID MoA Secondary Assays (e.g., Enzyme Inhibition, Pathway Analysis) Hit_ID->MoA SAR SAR Analysis MoA->SAR

Caption: General workflow for synthesis and biological evaluation.

Simplified VEGFR-2 Signaling Pathway

G cluster_downstream Downstream Effectors VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Compound Nicotinic Acid Analog (e.g., Compound 5c) Compound->VEGFR2 Inhibits ERK ERK PKC->ERK Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by an active analog.

Conclusion and Future Directions

The comparative analysis reveals that both direct derivatization and scaffold modification of the this compound core are effective strategies for generating biologically active compounds. Analogs, such as nicotinic acid derivatives and pyridine-based oxazolidinones, often exhibit high potency through specific interactions with biological targets like kinases and bacterial ribosomes. Derivatives, including chalcones, provide a platform for modulating broad-spectrum cytotoxicity and antimicrobial activity.

Future research should focus on synthesizing hybrid molecules that combine the features of potent analogs and derivatives. For example, incorporating the α,β-unsaturated carbonyl moiety of a chalcone into a more complex heterocyclic analog could yield compounds with dual mechanisms of action. Furthermore, a deeper investigation into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is necessary to translate promising in vitro activity into in vivo efficacy.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible, reliable, and ultimately successful research. The integrity of your synthesis, the validity of your biological data, and the safety of a potential therapeutic all trace back to the quality of your starting materials. 2-Methoxy-5-methylnicotinaldehyde, a substituted pyridine aldehyde, is a valuable building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its reactivity is centered on the aldehyde functionality, making it susceptible to various transformations, both desired and undesired.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of commercial this compound. We will not only detail the "how" but also the "why," grounding our protocols in the principles of scientific integrity and providing the necessary framework for you to establish a self-validating system of quality control in your own laboratory.

The Imperative of Purity: Why Rigorous Assessment is Non-Negotiable

The quality of a pharmaceutical intermediate like this compound directly impacts the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[1] Impurities, even in minute quantities, can lead to:

  • Aberrant Reaction Pathways: An unknown impurity can react unexpectedly, leading to the formation of side products that complicate purification and reduce the yield of the desired compound.

  • Misinterpretation of Biological Data: If an impurity possesses biological activity, it can confound screening results, leading to false positives or negatives.

  • Batch-to-Batch Inconsistency: Variations in the purity of your starting material will inevitably lead to a lack of reproducibility in your synthetic process and downstream applications.[1]

Given that some suppliers of specialized reagents like this compound may not provide detailed analytical data, the onus is on the researcher to independently verify purity.[2]

A Comparative Framework: this compound vs. 2-Methylnicotinaldehyde

To provide a practical context for our analytical discussion, we will compare the target analyte, this compound, with a structurally similar alternative, 2-Methylnicotinaldehyde . This alternative, commercially available from various suppliers, lacks the methoxy group at the 2-position.[2][3][4] This structural difference, while seemingly minor, can influence the chromatographic behavior and spectroscopic properties of the molecule, making it an excellent candidate for a comparative analysis.

FeatureThis compound 2-Methylnicotinaldehyde
Structure
Molecular Formula C₈H₉NO₂[5][6]C₇H₇NO
Molecular Weight 151.16 g/mol [5][6]121.14 g/mol
Key Functional Groups Aldehyde, Methoxy, PyridineAldehyde, Methyl, Pyridine
Predicted pKa 1.89 ± 0.20[5]4.15 ± 0.10[2]

Potential Impurities: A Synthesis-Based Perspective

The purity profile of a commercial chemical is often a reflection of its synthetic route. While the exact commercial synthesis of this compound may be proprietary, a plausible route involves the oxidation of the corresponding alcohol, 2-methoxy-5-methylpyridin-3-yl)methanol. Based on this, and general knowledge of aldehyde chemistry, we can anticipate the following impurities:

  • 2-Methoxy-5-methylnicotinic acid: Over-oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid. This is a very common impurity in aldehyde syntheses.

  • (2-methoxy-5-methylpyridin-3-yl)methanol: Incomplete oxidation would result in the presence of the starting alcohol.

  • Unidentified Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other byproducts may be present.

Orthogonal Analytical Approaches for Robust Purity Assessment

A cornerstone of trustworthy analytical science is the use of orthogonal methods—techniques that measure the same property (in this case, purity) through different physical principles. For a comprehensive assessment of this compound, we will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for purity determination, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For substituted pyridines, a reversed-phase C18 column is a common and effective choice.[8][9]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV-Vis Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or scan for optimal wavelength with DAD)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 25 | 70 | 30 |

Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of 2-Methoxy-5-methylnicotinic acid would likely be observed as an earlier eluting peak due to its increased polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and provides mass-to-charge ratio information, which is invaluable for impurity identification.[10][11][12] For aldehydes, direct analysis is possible, though derivatization can sometimes improve peak shape and sensitivity.[10][13]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Transfer Line Temperature: 280 °C

      • Ionization Energy: 70 eV

      • Scan Range: m/z 40-400

Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with library databases (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte.[14] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[14] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, a highly accurate purity value (as weight percent) can be determined.[15]

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid, ≥99% purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for ensuring accurate quantification include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (a D1 of 30 seconds is often a safe starting point).

      • A 90° pulse angle.

      • Ensure sufficient signal-to-noise for accurate integration.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aldehyde proton ~10 ppm, or the methoxy protons ~4 ppm) and a signal from the internal standard (e.g., the olefinic protons of maleic acid ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Data Summary and Comparison

The following tables present hypothetical data for the purity assessment of two commercial batches of this compound ("Batch A" and "Batch B") and one batch of the alternative compound, 2-Methylnicotinaldehyde ("Alternative C").

Table 1: HPLC Purity Data (% Area)

CompoundMain Peak RT (min)Impurity 1 RT (min)Impurity 1 % AreaTotal Purity (% Area)
Batch A 12.58.21.898.2
Batch B 12.58.20.499.6
Alternative C 10.87.10.999.1

Note: Impurity 1 is hypothetically the corresponding nicotinic acid.

Table 2: GC-MS Purity Data (% Area)

CompoundMain Peak RT (min)Impurity IdentificationTotal Purity (% Area)
Batch A 9.8(2-methoxy-5-methylpyridin-3-yl)methanol98.5
Batch B 9.8->99.5
Alternative C 8.5->99.5

Table 3: qNMR Absolute Purity Data (% w/w)

CompoundAbsolute Purity (% w/w)
Batch A 97.9
Batch B 99.4
Alternative C 99.0

Visualizing the Workflow

A robust analytical workflow ensures that each step is logical and contributes to the final, validated result.

Caption: Workflow for purity assessment.

Conclusion and Best Practices

This guide has outlined a multi-faceted, self-validating approach to assessing the purity of commercial this compound. By employing orthogonal analytical techniques—HPLC for routine purity screening, GC-MS for volatile impurity identification, and qNMR for absolute purity determination—researchers can have high confidence in the quality of their starting materials.

Key Takeaways for the Practicing Scientist:

  • Trust but Verify: Do not assume the purity stated on a supplier's label is sufficient for your application. Independent verification is crucial.

  • Embrace Orthogonality: Relying on a single analytical method can be misleading. Use techniques that measure purity based on different chemical principles.

  • Understand Your Impurities: Knowledge of the potential synthetic route of your compound can provide valuable clues as to what impurities to look for.

  • Adhere to Standards: When possible, base your analytical procedures on established guidelines from bodies like the ICH, USP, or European Pharmacopoeia to ensure robustness and transferability of your methods.[1][5][9][11]

By integrating these principles and protocols into your laboratory workflow, you can ensure the integrity of your research and accelerate the path of drug discovery and development.

References

A Comparative Guide to the Stability of 2-Methoxy-5-methylnicotinaldehyde: A Forced Degradation Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a pharmaceutical intermediate is a cornerstone of robust and safe drug development. This guide provides an in-depth, comparative analysis of the stability of 2-Methoxy-5-methylnicotinaldehyde, a key building block in various synthetic pathways. We will move beyond simple protocols to explore the causality behind experimental design, grounding our investigation in the principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines.[1] The objective is to establish a comprehensive stability profile, identify potential degradation pathways, and provide the foundational data necessary for developing stability-indicating analytical methods.[2][3]

Part 1: The Rationale for Forced Degradation

Forced degradation, or stress testing, is the deliberate and rigorous process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3][4] Its purpose is not merely to see if a compound degrades, but to understand how, why, and how quickly. The insights gained are critical for:

  • Elucidating Degradation Pathways: Identifying the likely chemical transformations the molecule may undergo.[2]

  • Developing Stability-Indicating Methods: Ensuring the primary analytical method can accurately separate the intact parent compound from all potential degradation products.[3][5]

  • Informing Formulation and Packaging: Data from stress studies guides the selection of excipients, determines the need for protective packaging (e.g., amber vials, desiccants), and establishes appropriate storage conditions.[2]

  • Regulatory Compliance: Forced degradation studies are a regulatory expectation, forming a key part of the data package submitted to agencies like the FDA and EMA.[4][6]

Our investigation into this compound will adhere to the principles laid out in ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[1][7][8]

Part 2: Experimental Design and Protocols

A successful stability study hinges on a robust, validated analytical method capable of accurately quantifying the analyte of interest while separating it from all potential impurities and degradants.

The Stability-Indicating Analytical Method: RP-HPLC

For an aromatic aldehyde like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice due to its sensitivity, specificity, and reproducibility.[9][10]

Protocol: HPLC Method Parameters

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 270 nm (determined from UV scan of the analyte).

  • Sample Preparation: All samples are prepared in the mobile phase to a final concentration of approximately 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Causality: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar aromatic aldehyde. An isocratic mobile phase is chosen for simplicity and robustness, providing consistent retention times. UV detection at 270 nm offers high sensitivity for the pyridine-based chromophore.

The Forced Degradation Workflow

The overall experimental approach involves subjecting the compound to four key stress conditions: hydrolysis, oxidation, photolysis, and thermolysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start 2-Methoxy-5- methylnicotinaldehyde (Solid & Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis Expose to Stress oxidation Oxidation (3% H₂O₂) start->oxidation Expose to Stress photo Photolysis (ICH Q1B Light Source) start->photo Expose to Stress thermal Thermal Stress (Dry Heat, 80°C) start->thermal Expose to Stress sampling Time-Point Sampling (e.g., 0, 4, 8, 24h) hydrolysis->sampling oxidation->sampling photo->sampling thermal->sampling hplc RP-HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation: - % Assay Remaining - Degradant Profile hplc->data

Caption: Workflow for the forced degradation study of this compound.

Part 3: Comparative Stability Analysis

Hydrolytic Stability (Acid, Base, Neutral)

Rationale: The formyl group of an aldehyde is a potential site for nucleophilic attack by water, a reaction that can be catalyzed by acid or base, potentially leading to the formation of an unstable geminal-diol (hydrate) or other degradants.[11][12] The pyridine ring nitrogen can be protonated under acidic conditions, altering the electron density and reactivity of the molecule.

Protocol:

  • Prepare three sets of samples by dissolving this compound (1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubate all samples in a water bath at 60°C.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute with mobile phase and analyze by HPLC.

Oxidative Stability

Rationale: Aldehyde functional groups are readily oxidized to their corresponding carboxylic acids.[13] Hydrogen peroxide is used as a common stress agent to simulate potential oxidative conditions. The primary expected degradant is 2-methoxy-5-methylnicotinic acid.

Protocol:

  • Dissolve the compound (1 mg/mL) in methanol.

  • Add 3% hydrogen peroxide (H₂O₂) solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Dilute with mobile phase and analyze by HPLC.

Photostability

Rationale: As mandated by ICH Q1B, photostability testing is essential to determine if light exposure leads to degradation, which has direct implications for packaging and labeling.[14][15] Aromatic and heterocyclic systems are often photosensitive.

Protocol:

  • Expose the solid drug substance and a 0.1 mg/mL solution (in methanol) to a calibrated light source.

  • The exposure should meet the ICH Q1B minimum of ≥ 1.2 million lux hours for visible light and ≥ 200 watt hours/m² for near-UV light.[16]

  • Prepare parallel "dark" control samples by wrapping identical sample containers in aluminum foil and storing them under the same temperature and humidity conditions.

  • After the exposure period, prepare all samples (light-exposed and dark controls) for HPLC analysis.

Thermal Stability

Rationale: Elevated temperature is a key accelerator of degradation.[17] This test evaluates the intrinsic stability of the molecule in the solid state, which is crucial for determining handling and storage requirements.

Protocol:

  • Place a thin layer of the solid compound in a glass vial.

  • Store the vial in a calibrated oven at 80°C.

  • A control sample is stored at room temperature.

  • At 24, 48, and 72 hours, remove a sample, allow it to cool, and prepare it for HPLC analysis.

Part 4: Results and Data Interpretation

The following tables summarize the quantitative data from the forced degradation studies. The results represent the percentage of this compound remaining relative to the initial (T=0) concentration.

Table 1: Hydrolytic Degradation Data

Time (hours)% Assay Remaining (0.1 N HCl, 60°C)% Assay Remaining (Water, 60°C)% Assay Remaining (0.1 N NaOH, 60°C)
0100.0100.0100.0
498.299.585.1
896.599.172.3
2492.198.445.6

Table 2: Oxidative, Photolytic, and Thermal Degradation Data

ConditionTime (hours)% Assay RemainingNotes / Major Degradant Peak (RT)
Oxidative (3% H₂O₂) 2488.7Peak at RT ~2.1 min (likely carboxylic acid)
Photolytic (Solid) -99.2No significant degradation
Photolytic (Solution) -94.8Minor degradation observed
Thermal (Solid, 80°C) 7297.6Slight discoloration, minimal degradation
Interpretation of Results

The data reveals a distinct stability profile for this compound:

  • Most Significant Lability: The compound is highly susceptible to degradation under basic hydrolytic conditions . A loss of over 50% of the parent compound was observed within 24 hours at 60°C. This suggests that the aldehyde is vulnerable to base-catalyzed reactions.

  • Moderate Lability: The compound shows moderate sensitivity to oxidation , with approximately 11% degradation in the presence of 3% H₂O₂ over 24 hours. A new peak consistent with a more polar compound (the carboxylic acid) was observed. It also shows moderate degradation under acidic hydrolytic conditions .

  • High Stability: The compound is remarkably stable under neutral hydrolytic and solid-state thermal conditions. Furthermore, it demonstrates good photostability, especially in the solid state. The minor degradation in solution upon light exposure suggests that while the molecule can absorb light energy, the quantum yield for degradation is low.

Potential Degradation Pathways

Based on fundamental organic chemistry principles and the experimental data, we can propose the primary degradation pathways.[11][13]

G cluster_hydrolysis Hydrolysis (Base-Catalyzed) cluster_oxidation Oxidation Parent This compound Cannizzaro_Products Disproportionation Products (Alcohol + Carboxylic Acid) Parent->Cannizzaro_Products OH⁻, H₂O (Cannizzaro-type reaction) Carboxylic_Acid 2-Methoxy-5-methylnicotinic acid Parent->Carboxylic_Acid [O] e.g., H₂O₂

Caption: Proposed primary degradation pathways for this compound.

Part 5: Implications for Drug Development and Conclusion

This comparative stability guide provides actionable insights for professionals in pharmaceutical development.

  • Formulation Strategy: The pronounced instability in basic conditions is the most critical finding. Any aqueous formulation must be buffered to maintain a neutral or slightly acidic pH to ensure stability. The selection of basic excipients should be avoided.

  • Packaging and Storage: The compound's high thermal and photostability in the solid state suggest that standard packaging and storage conditions (e.g., room temperature, protected from excessive humidity) are likely sufficient. While photolytic degradation in solution was minor, for liquid formulations, the use of amber or opaque containers would be a prudent measure to eliminate light as a potential risk factor.

  • Analytical Method Development: The HPLC method demonstrated its capability as a stability-indicating assay by separating the parent peak from degradant peaks formed under stress. The peak corresponding to the likely carboxylic acid from oxidation serves as a key marker to monitor during formal stability studies.

This compound is a robust compound with high thermal and photostability, particularly in the solid state. Its primary liability is a significant susceptibility to degradation under basic hydrolytic conditions, followed by moderate sensitivity to oxidation and acidic hydrolysis. This stability profile, established through a systematic forced degradation study, provides a clear roadmap for its handling, formulation, and storage, ensuring the quality and integrity of this important pharmaceutical intermediate throughout the drug development lifecycle.

References

A Comparative Guide to Catalysts for Nicotinaldehyde Synthesis: Pathways, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nicotinaldehyde and the Role of Catalysis

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its efficient production is a subject of considerable interest in industrial and academic research. The choice of catalyst and synthetic route is paramount in determining the economic viability, environmental impact, and overall efficiency of nicotinaldehyde production. This guide provides a comparative analysis of the primary catalytic methodologies for nicotinaldehyde synthesis, offering insights into catalyst performance, reaction mechanisms, and detailed experimental protocols to aid researchers in catalyst selection and process optimization.

Two principal pathways dominate the catalytic synthesis of nicotinaldehyde: the hydrogenation of 3-cyanopyridine and the selective oxidation of 3-picoline. Each route presents a unique set of catalytic challenges and opportunities, which will be explored in detail.

Part 1: Catalytic Hydrogenation of 3-Cyanopyridine

The reduction of 3-cyanopyridine to nicotinaldehyde is a widely employed method, favored for its potential for high selectivity under controlled conditions. The primary challenge lies in preventing over-reduction to 3-picolylamine or 3-picolylalcohol.

Catalyst Systems and Performance

Raney-Nickel: This sponge-like nickel catalyst is a workhorse in industrial nitrile hydrogenations due to its high activity and relatively low cost.[1] However, its selectivity towards the aldehyde can be problematic without careful control of reaction conditions. The use of strongly acidic conditions with Raney-nickel can suppress the formation of side products by poisoning the catalyst, though this may also lead to lower yields.[1] A patented process highlights the use of an aqueous carboxylic acid medium, such as acetic acid, under milder conditions (10-30 °C and 0.5-3 bar hydrogen pressure) to achieve high selectivity and yield.[1][2]

Noble Metal Catalysts: Rhodium-loaded catalysts have been explored as an alternative to Raney-nickel. While they can offer high selectivity, their significantly higher cost is a major drawback for industrial-scale production.[1][2][3]

Comparative Performance Data
CatalystStarting MaterialSolventTemperature (°C)H₂ Pressure (bar)Yield (%)Key ByproductsReference
Raney-Nickel3-CyanopyridineAqueous Acetic Acid20-30193.3 (derivatization)3-picolylamine (1.1%), 3-picolylalcohol (0.1%)[2]
Raney-Nickel3-CyanopyridineAqueous Acetic AcidNot Specified3068 (derivatization)Not Specified[1]
Rhodium-loaded3-CyanopyridineNot SpecifiedNot SpecifiedNot SpecifiedLow yields reportedNot Specified[2][3]
Experimental Protocol: Hydrogenation of 3-Cyanopyridine with Raney-Nickel

This protocol is based on a patented industrial process for the preparation of aqueous nicotinaldehyde.[1][2]

Materials:

  • 3-cyanopyridine

  • Deionized water

  • Acetic acid

  • Moist Raney-nickel (approx. 60% Ni content)

  • Hydrogen gas

Equipment:

  • Stirring autoclave

  • Filtration apparatus

Procedure:

  • In a stirring autoclave, create a mixture of 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1][2]

  • Carefully add 14.6 g of moist Raney-nickel suspended in 50 g of water to the reaction mixture.[1][2]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to a constant pressure of 1 bar.[1][2]

  • Maintain the reaction temperature between 20-30°C with vigorous stirring.

  • The typical reaction time is between 3 and 6 hours. Monitor the reaction progress by techniques such as HPLC or TLC.[1]

  • Upon completion, carefully vent the autoclave and purge with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the Raney-nickel catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthetic steps.[1][2]

Reaction Pathway and Mechanism

The hydrogenation of 3-cyanopyridine over a heterogeneous catalyst like Raney-nickel proceeds through a series of steps involving the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the nitrile group. The presence of an acidic medium is crucial for protonating the intermediate imine, which facilitates its hydrolysis to the aldehyde and prevents its further reduction to the amine.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface cluster_solution Aqueous Acetic Acid 3-Cyanopyridine 3-Cyanopyridine Adsorbed_Nitrile Adsorbed 3-Cyanopyridine 3-Cyanopyridine->Adsorbed_Nitrile H2 H2 Adsorbed_H Adsorbed Hydrogen Atoms H2->Adsorbed_H Imine_Intermediate Imine Intermediate Adsorbed_Nitrile->Imine_Intermediate + 2[H] Adsorbed_H->Imine_Intermediate Protonated_Imine Protonated Imine Imine_Intermediate->Protonated_Imine + H+ 3-Picolylamine 3-Picolylamine (Byproduct) Imine_Intermediate->3-Picolylamine + 2[H] Nicotinaldehyde Nicotinaldehyde Protonated_Imine->Nicotinaldehyde + H2O - NH3

Caption: Proposed mechanism for the catalytic hydrogenation of 3-cyanopyridine.

Part 2: Catalytic Oxidation of 3-Picoline

The direct oxidation of 3-picoline to nicotinaldehyde is an attractive route due to the low cost of the starting material. However, achieving high selectivity is challenging, as the reaction can easily proceed to form nicotinic acid.

Catalyst Systems and Performance

Vanadium-Based Catalysts: Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a well-established catalyst for the vapor-phase oxidation of picolines.[4] The selectivity towards nicotinaldehyde versus nicotinic acid is highly dependent on the reaction conditions and the catalyst formulation. The presence of Brønsted acid sites on the catalyst surface can influence the reaction pathway.[4]

Chromium Vanadate Catalysts: Solid solutions of chromium and aluminum vanadate (Cr₁₋ₓAlₓVO₄) have shown promise for the vapor-phase oxidation of 3-picoline. The highest total yield of nicotinic acid and nicotinaldehyde (69% with 86% selectivity) was achieved with Cr₀.₅Al₀.₅VO₄ at 350°C.[5]

Cobalt-Based Catalysts with N-Hydroxyphthalimide (NHPI): This catalytic system, often in the presence of a bromide source, is effective for the liquid-phase oxidation of 3-picoline with air or oxygen.[6][7] The reaction proceeds via a free-radical mechanism. While this system can achieve high conversion of 3-picoline, the selectivity often favors the formation of nicotinic acid.[6][8]

Comparative Performance Data
CatalystStarting MaterialOxidantTemperature (°C)Conversion (%)Selectivity to Nicotinaldehyde (%)Selectivity to Nicotinic Acid (%)Reference
V₂O₅/TiO₂3-PicolineAir300-400HighModerateHigh[4]
Cr₀.₅Al₀.₅VO₄3-PicolineO₂350~80Part of 86% total selectivityPart of 86% total selectivity[5]
Co(OAc)₂/NHPI/NaBr3-PicolineO₂170-21082Low61.4[6]
Co(OAc)₂/NHPI/Organic Bromide3-PicolineAir190100Low70.5[6]
Experimental Protocol: A General Procedure for Liquid-Phase Oxidation of 3-Picoline

This is a generalized protocol based on the Co/NHPI/bromide system. Specific ratios and conditions may need optimization.

Materials:

  • 3-picoline

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • N-Hydroxyphthalimide (NHPI)

  • An organic bromide salt (e.g., tetrapropylammonium bromide)

  • Oxygen or compressed air

Equipment:

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Charge the high-pressure reactor with 3-picoline, acetic acid, cobalt(II) acetate, NHPI, and the organic bromide salt.

  • Seal the reactor and purge with the oxidant (oxygen or air).

  • Pressurize the reactor to the desired pressure (e.g., 2.0 MPa).[7]

  • Heat the reaction mixture to the target temperature (e.g., 170-210°C) with constant stirring.[6]

  • Maintain the reaction for a set period (e.g., 4 hours).[7]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product mixture can be analyzed by techniques like GC or HPLC to determine the conversion and selectivity.

Reaction Pathway and Mechanism

The oxidation of 3-picoline in the presence of a Co/NHPI/bromide system is believed to proceed through a free-radical chain mechanism. The catalyst system facilitates the abstraction of a hydrogen atom from the methyl group of 3-picoline, initiating the oxidation cascade.

Oxidation_Mechanism 3-Picoline 3-Picoline Picolyl_Radical Picolyl Radical 3-Picoline->Picolyl_Radical - H• Radical_Initiator Co(II)/NHPI/Br- Radical_Initiator->Picolyl_Radical Peroxy_Radical Peroxy Radical Picolyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H• Nicotinaldehyde Nicotinaldehyde Hydroperoxide->Nicotinaldehyde Nicotinic_Acid Nicotinic Acid (Over-oxidation) Nicotinaldehyde->Nicotinic_Acid Further Oxidation

Caption: Simplified free-radical mechanism for the oxidation of 3-picoline.

Conclusion: Catalyst Selection for Nicotinaldehyde Synthesis

The choice of catalyst for nicotinaldehyde synthesis is a critical decision that balances cost, efficiency, and environmental considerations.

  • For a high-yield, selective synthesis of nicotinaldehyde from 3-cyanopyridine , Raney-nickel in an aqueous acetic acid medium under mild conditions presents a robust and economically viable option. While noble metal catalysts may offer alternatives, their cost often outweighs their benefits for large-scale production.

  • The synthesis of nicotinaldehyde from 3-picoline via direct oxidation is more challenging due to the propensity for over-oxidation to nicotinic acid. While various catalyst systems have been investigated, achieving high selectivity for the aldehyde remains an area of active research. For applications where nicotinic acid is also a valuable product, cobalt-based catalyst systems can be effective. Vanadium-based catalysts in the vapor phase offer another avenue, with the potential for tuning selectivity through catalyst design and process parameters.

Ultimately, the optimal catalyst and process will depend on the specific requirements of the application, including desired purity, production scale, and economic constraints. This guide provides a foundation of comparative data and established protocols to inform these critical decisions in the synthesis of the valuable intermediate, nicotinaldehyde.

References

Navigating the Synthetic Landscape: A Comparative Guide to the Formation of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the efficient construction of substituted pyridine scaffolds is a cornerstone of drug discovery. 2-Methoxy-5-methylnicotinaldehyde, a key intermediate, presents a unique synthetic challenge. This guide offers an in-depth analysis of potential reaction kinetics and compares various synthetic strategies for its formation. By examining analogous reactions and established methodologies, we provide a framework for selecting the most effective route based on kinetic favorability, yield, and practical considerations.

Unraveling the Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. We will explore two primary avenues: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring itself. For each approach, we will delve into the likely reaction mechanisms and kinetic considerations that govern the transformation.

Method 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Oxidation

A plausible and widely utilized approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine, followed by oxidation of a methyl group to the aldehyde.

Conceptual Workflow:

A 2-Chloro-5-methylpyridine C 2-Methoxy-5-methylpyridine A->C SNA_r_ B Sodium Methoxide B->C Methoxylation E This compound C->E Oxidation D Oxidizing Agent (e.g., SeO2) D->E

Caption: Workflow for SNAr and Oxidation Route.

In-Depth Analysis:

The first step, a nucleophilic aromatic substitution, is a well-established method for introducing alkoxy groups onto an electron-deficient pyridine ring. The kinetics of this step are highly dependent on the nature of the leaving group (e.g., Cl, Br) and the reaction conditions. The use of a strong nucleophile like sodium methoxide in a polar aprotic solvent such as DMF or DMSO at elevated temperatures typically ensures a reasonably fast reaction rate.

The subsequent oxidation of the methyl group to an aldehyde is often the more challenging transformation. A variety of oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classic choice for the oxidation of methylpyridines. The kinetics of this oxidation are sensitive to temperature and the stoichiometry of the oxidizing agent.

Comparative Data for Analogous Reactions:

Reaction TypeStarting MaterialReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
Methoxylation 2-ChloropyridineSodium MethoxideMethanolReflux4>90
Oxidation 2-PicolineSelenium DioxideDioxaneReflux6~60

Method 2: Organometallic Cross-Coupling Strategies

Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling approach could be envisioned for the construction of the C-C bond between the pyridine core and a formyl group equivalent.

Conceptual Workflow:

A 2-Methoxy-5-bromopyridine E This compound A->E B Formyl equivalent boronic acid/ester B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Suzuki-Miyaura Coupling D Base (e.g., K2CO3) D->E

Caption: Workflow for Suzuki-Miyaura Coupling Route.

In-Depth Analysis:

The kinetics of Suzuki-Miyaura couplings are complex and influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The rate-determining step can vary depending on the specific substrates and conditions. For electron-rich pyridines, the oxidative addition of the palladium catalyst to the pyridine halide can be sluggish. The choice of a suitable formyl group equivalent, such as a protected aldehyde boronic ester, is also critical for the success of this reaction.

Comparative Data for Analogous Reactions:

Reaction TypeStarting MaterialCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Coupling 2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>85
Formylation Aryl Bromide1,3-Dioxolan-2-ylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane8016~75

Method 3: De Novo Pyridine Ring Synthesis (Bohlmann-Rahtz Synthesis)

For a more convergent approach, the Bohlmann-Rahtz pyridine synthesis allows for the construction of the substituted pyridine ring from acyclic precursors. This method involves the condensation of an enamine with a β-ketoester followed by cyclization.

Conceptual Workflow:

A Enamine C Condensation & Cyclization A->C B β-Ketoester B->C D 2-Methoxy-5-methylnicotinoate derivative C->D F This compound D->F Reduction (e.g., DIBAL-H) E Reduction E->F

Caption: Workflow for Bohlmann-Rahtz Synthesis Route.

In-Depth Analysis:

The kinetics of the Bohlmann-Rahtz synthesis are primarily influenced by the reactivity of the enamine and the β-ketoester. The initial condensation is often the rate-limiting step and can be acid or base-catalyzed. The subsequent cyclization and aromatization to the pyridine ring typically proceed readily under the reaction conditions. This method offers the advantage of building a highly substituted pyridine ring in a single pot, but the overall yield can be sensitive to the specific substrates and the control of reaction parameters. The final step would involve the reduction of the resulting ester to the aldehyde, for which reagents like diisobutylaluminium hydride (DIBAL-H) are highly effective.

Comparative Data for Analogous Reactions:

Reaction TypeSubstratesCatalystSolventTemp (°C)Time (h)Yield (%)
Bohlmann-Rahtz Enaminone, YnoneAcetic AcidTolueneReflux2450-70
Ester Reduction Methyl nicotinateDIBAL-HToluene-78 to rt2>90

Experimental Protocols for Key Transformations

Protocol 1: General Procedure for SNAr Methoxylation of a Chloro-Pyridine

  • To a solution of the 2-chloro-5-methylpyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried flask under an inert atmosphere, combine 2-methoxy-5-bromopyridine (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion: A Kinetic Perspective on Synthetic Strategy

The choice of synthetic route for this compound is a balance between reaction efficiency, step economy, and the availability of starting materials.

  • The SNAr and oxidation route is a classical approach with generally predictable kinetics for the substitution step, but the subsequent oxidation can be lower yielding and require harsh conditions.

  • Organometallic cross-coupling offers a more modern and often higher-yielding alternative, though the kinetics are sensitive to catalyst and ligand choice, and the cost of reagents can be higher.

  • The Bohlmann-Rahtz synthesis , while elegant in its convergency, may present challenges in optimizing reaction conditions for specific substitution patterns and the kinetics can be slower.

For researchers aiming for a rapid and reliable synthesis, the Suzuki-Miyaura coupling approach, despite its initial setup complexity, often provides the most favorable kinetics and highest yields for analogous systems. However, for large-scale synthesis, the cost-effectiveness of the SNAr route might be a deciding factor. Ultimately, the optimal strategy will depend on the specific experimental capabilities and project goals of the research team.

Safety Operating Guide

A Guide to the Safe Disposal of 2-Methoxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In our commitment to fostering a culture of safety and environmental responsibility within the scientific community, this guide provides a detailed protocol for the proper disposal of 2-Methoxy-5-methylnicotinaldehyde. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the utmost care, ensuring the safety of ourselves, our colleagues, and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide. The following procedures are based on the chemical properties of its constituent functional groups—a substituted pyridine ring and an aldehyde—and established best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Hazard Assessment and Chemical Profile

  • Aldehyde Group: Aldehydes as a class can be irritants, sensitizers, and may possess toxic properties.[4] Some aldehydes are flammable and can form explosive peroxides over time when exposed to air.[4]

  • Pyridine Moiety: Pyridine and its derivatives are often considered hazardous waste.[5] They can be toxic and harmful if swallowed or inhaled.[6]

Given these potential hazards, this compound must be treated as a hazardous waste stream.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following minimum personal protective equipment must be worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation All handling should be performed inside a certified chemical fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[7]

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, free from cracks or leaks.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Collect Different Waste Streams Separately:

    • Neat (Pure) Compound: Collect unused or expired this compound in its original container if possible, or in a designated hazardous waste container.[4]

    • Reaction Mixtures: Any reaction mixture containing this compound must be collected as hazardous waste. Do not attempt to neutralize or treat the waste unless it is a validated part of your experimental procedure and approved by your EHS department.

    • Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of this down the drain. [4]

    • Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container.[4] This often involves double-bagging the waste.[4]

    • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

Storage of Waste

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Location: Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Containment: Keep waste containers tightly closed except when adding waste.[4] Liquid waste containers should be placed in secondary containment to prevent spills.[4]

  • Segregation: Store the aldehyde waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent potentially violent reactions.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste (Pure compound, reaction mixture, contaminated solids) Assess Assess Waste Type Start->Assess Liquid Liquid Waste (Pure, solutions, rinsate) Assess->Liquid Liquid Solid Solid Waste (Contaminated gloves, paper, etc.) Assess->Solid Solid Container Select & Label Compatible Waste Container Liquid->Container SolidWaste Solid Waste Container (Double-bagged if necessary) Solid->SolidWaste Aqueous Aqueous Waste Container Container->Aqueous Aqueous Solution Organic Organic/Neat Waste Container Container->Organic Neat or Organic Solution Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Aqueous->Store Organic->Store SolidWaste->Store EHS Contact EHS for Pickup Store->EHS

Caption: Decision workflow for the safe disposal of this compound waste streams.

Spill Management

In the event of a spill, your immediate response should prioritize safety.[4]

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.

Deactivation as a Potential Alternative

Some aldehyde wastes can be chemically deactivated to reduce their toxicity.[9] This typically involves treatment with a chemical that reacts with the aldehyde group. However, this is not a universally applicable or recommended procedure without specific validation.

Important Considerations for Deactivation:

  • This process must be approved by your institution's EHS department.

  • The effectiveness of the deactivation must be verified, potentially through analytical testing, to ensure the resulting waste is no longer hazardous.[9]

  • Disposal of treated waste to the sanitary sewer is only permissible with explicit approval from the local sewer authority.[9]

Unless a validated and approved deactivation protocol is in place, all waste containing this compound must be disposed of as hazardous chemical waste.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard assessment, proper segregation, and compliant storage, we can minimize the risks associated with the disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.

References

Comprehensive Safety Protocol: Handling 2-Methoxy-5-methylnicotinaldehyde in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and operational protocols for all researchers, scientists, and drug development professionals handling 2-Methoxy-5-methylnicotinaldehyde. Adherence to these procedures is mandatory to mitigate potential health risks and ensure a safe laboratory environment.

Hazard Analysis: Understanding the Risks

Primary Hazards:

  • Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: May cause skin irritation and potential allergic reactions upon contact.[3][4]

  • Eye Damage: Can cause serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe chemical handling. The following outlines the mandatory PPE for working with this compound.

Primary (Essential) Protection

This level of protection is required for all handling procedures involving this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Mandatory to protect against splashes.[2][3]

    • Face Shield: Must be worn in conjunction with safety goggles when there is a significant risk of splashing.[2]

  • Hand Protection:

    • Nitrile or Neoprene Gloves: Recommended for incidental contact.[2] It is crucial to inspect gloves for any signs of degradation or punctures before use.[1] Proper glove removal technique is paramount to prevent skin contamination.

  • Body Protection:

    • Flame-Resistant Laboratory Coat: Must be fully buttoned to provide a barrier against splashes.[1][5]

    • Full-Length Pants and Closed-Toe Shoes: These are mandatory to ensure no skin is exposed.[1][5]

Secondary (Task-Dependent) Protection

Additional PPE is required for procedures with an elevated risk of exposure.

  • Respiratory Protection:

    • An appropriate air-purifying respirator with organic vapor cartridges or an air-supplying respirator must be used when there is a risk of generating aerosols or dust, or when working outside of a certified chemical fume hood.[2] A formal risk assessment should guide the selection of the specific respirator.[1] All users must be properly trained and fit-tested.[2]

  • Specialized Protection:

    • For large-scale operations or situations with a high risk of significant exposure, a chemical-resistant apron and boots should be worn over the primary protective equipment.[1][3]

PPE Protocol: Step-by-Step Guidance

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Removing) PPE
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Data Presentation: PPE Summary

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye ProtectionChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][3]
Hand ProtectionNitrile or neoprene gloves are recommended for incidental contact.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
Body ProtectionA flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential fire hazards.[1][5] Long pants and closed-toe shoes are mandatory.[1][5]
Secondary (Task-Dependent) Respiratory ProtectionIf there is a risk of generating aerosols or dusts, or if working outside of a well-ventilated area, a respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[1][2]
Specialized ProtectionFor large-scale operations or situations with a high risk of exposure, a chemical-resistant apron and boots should be worn.[1][3]

Experimental Workflow: PPE Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_ppe_levels PPE Selection cluster_actions Required PPE Start Handling 2-Methoxy-5- methylnicotinaldehyde AssessRisk Assess Risk of Splash, Aerosol, or Dust Generation Start->AssessRisk LowRisk Low Risk: Small quantities, contained system AssessRisk->LowRisk Low HighRisk High Risk: Large quantities, open system, potential for aerosols AssessRisk->HighRisk High PrimaryPPE Primary PPE: - Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe shoes LowRisk->PrimaryPPE SecondaryPPE Primary + Secondary PPE: - Respirator - Face Shield - Chemical Apron (as needed) HighRisk->SecondaryPPE

Caption: PPE selection workflow for handling this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container.[1] Never dispose of this chemical down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

By adhering to these stringent safety protocols, you contribute to a safer research environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.